2,5-Anhydro-D-glucitol-1,6-diphosphate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C6H14O11P2 |
|---|---|
分子量 |
324.12 g/mol |
IUPAC 名称 |
[(2R,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14O11P2/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,4+,5?,6? |
InChI 键 |
WSMBXSQDFPTODV-LAXKNYFCSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to 2,5-Anhydro-D-glucitol-1,6-diphosphate: Structure, Function, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP), a significant signaling molecule involved in the regulation of core metabolic pathways. This guide details its chemical structure, biological functions, and its emerging relevance in therapeutic research, particularly in oncology.
Core Structural and Chemical Properties
This compound is a furanose-ring-containing sugar phosphate. Its structure is analogous to fructose-1,6-bisphosphate but with a stable ether linkage forming the 2,5-anhydro bridge, which prevents ring-opening. This structural rigidity is key to its specific interactions with metabolic enzymes.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₁₁P₂ | [1][2] |
| Molecular Weight | 324.12 g/mol | [1] |
| CAS Number | 4429-47-4 | [1][2] |
| IUPAC Name | [(2R,3S,4S,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate | [3] |
| SMILES | C([C@@H]1--INVALID-LINK--COP(=O)(O)O)O">C@HO)OP(=O)(O)O | [3] |
| Physical Form | Oil to Gel | [4] |
| Predicted Density | 1.941 ± 0.06 g/cm³ | [4] |
| Predicted Boiling Point | 705.2 ± 70.0 °C | [4] |
| Solubility | Slightly soluble in water and methanol | [4] |
| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere | [4] |
Biological Function and Signaling Pathway
2,5-AGDP is a modulator of glycolysis, exhibiting a dual role by interacting with two key enzymes in the pathway.
-
Inhibition of Phosphofructokinase (PFK): It acts as an effective competitive inhibitor of phosphofructokinase, a critical rate-limiting enzyme in glycolysis.[1][3]
-
Stimulation of Pyruvate Kinase (PK): It is a limited stimulator of yeast Pyruvate Kinase.[5][6][7] It serves as an analogue to 2,5-anhydro-D-mannitol 1,6-bisphosphate, which is a potent allosteric activator of the enzyme.[5][7]
This dual-functionality positions 2,5-AGDP as a nuanced regulator of glucose metabolism. Its involvement extends to other cellular processes, including the regulation of platelet aggregation.
Figure 1: Modulation of Glycolysis by 2,5-AGDP.
Relevance in Drug Development and Cancer Research
Recent studies have highlighted the significance of 2,5-AGDP in oncology. Cancer cells often exhibit altered energy metabolism, and this molecule has been found in higher concentrations within them compared to normal cells. This increased concentration is linked to an allosteric change in enzyme activity, promoting a more rapid metabolism of glucose to fuel tumor growth and metastasis. Consequently, 2,5-AGDP is being investigated as a potential drug target and a biomarker for malignancy in cancers such as breast and prostate cancer.
Synthesis and Experimental Protocols
General Synthesis Approach
While specific, detailed protocols for the synthesis of 2,5-AGDP are proprietary or dispersed in specialized literature, the synthesis of related anhydro-sugar derivatives provides a general framework. For instance, the synthesis of C-3 modified 2,5-anhydromannitol analogs often starts from a protected dianhydro-sugar, such as 2,5:3,4-dianhydro-D-allitol, followed by diastereoselective ring-opening and subsequent functional group manipulations.[8] Synthesis of the parent compound, 1,5-Anhydro-D-glucitol, can be achieved from glucose through methods like enzymatic conversion or chemical reduction.[9] Phosphorylation at the C1 and C6 positions would be the final key step to yield the target diphosphate (B83284) molecule.
General Experimental Workflow: Enzyme Kinetic Analysis
To investigate the inhibitory or activating effects of 2,5-AGDP on target enzymes like PFK or PK, a standardized enzyme kinetic assay is employed. The following workflow outlines the typical experimental procedure.
Figure 2: Generalized workflow for enzyme kinetic analysis.
This protocol involves preparing the necessary reagents, incubating the enzyme with various concentrations of 2,5-AGDP, initiating the reaction by adding the substrate, and monitoring the reaction rate, often through spectrophotometry. The resulting data is then analyzed to determine key kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory/activating concentration (IC₅₀/AC₅₀). Characterization of the final synthesized product would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[9]
References
- 1. scbt.com [scbt.com]
- 2. CAS NO. 4429-47-4 | this compound | C6H14O11P2 [localpharmaguide.com]
- 3. Fructose 1,6-bisphosphate | C6H14O11P2 | CID 445555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 4429-47-4 [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 丙酮酸激酶刺激剂 | MCE [medchemexpress.cn]
- 7. amsbio.com [amsbio.com]
- 8. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 154-58-5 , 1,5-Anhydro-D-glucitol, CAS:154-58-5 [chemsynlab.com]
An In-Depth Technical Guide to 2,5-Anhydro-D-glucitol-1,6-diphosphate: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Anhydro-D-glucitol-1,6-diphosphate, a significant fructose-1,6-bisphosphate analogue that has played a crucial role in understanding the regulation of glycolysis. This document details the historical context of its discovery, its synthesis, and its function as a modulator of key glycolytic enzymes. Particular focus is given to its interaction with pyruvate (B1213749) kinase and phosphofructokinase, with quantitative data and detailed experimental protocols provided. Furthermore, this guide illustrates the signaling pathway of pyruvate kinase activation through high-contrast diagrams, offering a valuable resource for researchers in metabolic pathways and drug development.
Discovery and Historical Context
The exploration of this compound is intrinsically linked to the study of glycolytic regulation. Its significance emerged from research into the allosteric activation of pyruvate kinase by fructose-1,6-bisphosphate (FBP). A pivotal moment in the history of this compound was the 1976 study by Wurster and Hess, which investigated the tautomeric and anomeric specificity of the allosteric activation of yeast pyruvate kinase.[1] This research utilized analogues of FBP, including this compound, to probe the structural requirements for enzyme activation.
This compound is a synthetic analogue and is not naturally occurring in metabolic pathways. Its discovery was not a singular event but rather a directed synthesis to investigate a specific biological question. The rationale for its creation was to have a stable analogue of the furanose form of fructose-1,6-bisphosphate to better understand the conformational requirements of the allosteric binding site of pyruvate kinase.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 4429-47-4 | [2] |
| Molecular Formula | C₆H₁₄O₁₁P₂ | [2] |
| Molecular Weight | 324.12 g/mol | [2] |
| Appearance | Solid | |
| Storage | Store at < -15°C under an inert atmosphere (e.g., Argon) |
Synthesis and Experimental Protocols
Synthesis of 2,5-Anhydro-D-glucitol
The synthesis of the precursor, 2,5-Anhydro-D-glucitol, can be achieved through various methods. One such method involves the intramolecular cyclization of a diepoxide derived from a D-mannitol derivative.
Experimental Workflow for a Generic Synthesis of 2,5-Anhydro-D-glucitol:
References
The Biological Role of 2,5-Anhydro-D-glucitol-1,6-diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) is a synthetic structural analog of the key glycolytic intermediate, fructose-1,6-bisphosphate (F-1,6-P2). Its structural similarity allows it to interact with enzymes that normally bind F-1,6-P2, thereby modulating glycolytic flux. This technical guide provides a comprehensive overview of the biological role of 2,5-AGDP, focusing on its interactions with phosphofructokinase and pyruvate (B1213749) kinase. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways and workflows.
Introduction
Glycolysis is a fundamental metabolic pathway for energy production in virtually all living organisms. The intricate regulation of this pathway is crucial for cellular homeostasis and is orchestrated by the allosteric control of key enzymes. This compound (2,5-AGDP) serves as a valuable molecular tool for investigating these regulatory mechanisms. As a non-metabolizable analog of fructose-1,6-bisphosphate, 2,5-AGDP can competitively inhibit or allosterically modulate glycolytic enzymes without being consumed in downstream reactions. This property makes it an important compound for studying the kinetics and regulation of glycolysis, and for exploring potential therapeutic interventions, particularly in diseases characterized by altered metabolism, such as cancer.
Core Biological Interactions
The primary biological role of 2,5-AGDP stems from its interaction with two key regulatory enzymes in the glycolytic pathway: phosphofructokinase (PFK) and pyruvate kinase (PK).
Inhibition of Phosphofructokinase (PFK)
2,5-AGDP is recognized as an effective competitive inhibitor of phosphofructokinase[1][2]. PFK catalyzes the committed step of glycolysis, the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. By competing with the natural substrate, fructose-6-phosphate, 2,5-AGDP can significantly reduce the rate of this reaction, thereby slowing down the overall glycolytic flux. This inhibitory action has implications for cancer biology, as many cancer cells exhibit upregulated glycolysis (the Warburg effect), and PFK is a critical control point in this process[3].
Modulation of Pyruvate Kinase (PK)
In contrast to its inhibitory effect on PFK, 2,5-AGDP acts as a moderate stimulant of yeast pyruvate kinase[4][5][6][7]. Pyruvate kinase catalyzes the final, irreversible step of glycolysis, converting phosphoenolpyruvate (B93156) (PEP) to pyruvate with the generation of ATP. The activity of many pyruvate kinase isoforms is allosterically activated by fructose-1,6-bisphosphate. 2,5-AGDP mimics this activation, albeit to a lesser extent than the natural activator. This interaction highlights the specificity of the allosteric binding site on pyruvate kinase.
Signaling Pathways and Logical Relationships
The interactions of 2,5-AGDP with PFK and PK can be visualized within the context of the glycolytic pathway.
Quantitative Data
While the qualitative effects of 2,5-AGDP are documented, specific kinetic constants for its interactions are not consistently reported in the reviewed literature. The following tables summarize the known information and provide context with data for the natural effectors.
| Enzyme | Ligand | Organism/Tissue | Kinetic Parameter | Value | Reference |
| Phosphofructokinase | This compound | Not Specified | Inhibition Constant (Ki) | Not Reported | [1][2] |
| Phosphofructokinase | Fructose-1,6-bisphosphate | Setaria cervi | Inhibition Constant (Ki) | 0.18 µM | [8] |
| Pyruvate Kinase | This compound | Yeast | Activation | Moderate Stimulant | [4][5][6][7] |
| Pyruvate Kinase | Fructose-1,6-bisphosphate | Yeast | Activation Constant (Ka) | Not Specified | [9] |
Table 1: Kinetic parameters of 2,5-AGDP and related compounds on glycolytic enzymes.
Experimental Protocols
Detailed protocols for studying the effects of 2,5-AGDP on PFK and PK activity are crucial for reproducible research.
Synthesis of this compound
Phosphofructokinase (PFK) Inhibition Assay
This protocol is adapted from standard coupled-enzyme assays for PFK activity[8][9][11][12].
Principle: The product of the PFK reaction, fructose-1,6-bisphosphate, is cleaved by aldolase into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403). Triosephosphate isomerase converts dihydroxyacetone phosphate to glyceraldehyde-3-phosphate. Glycerol-3-phosphate dehydrogenase then reduces glyceraldehyde-3-phosphate to glycerol-3-phosphate, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the PFK activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM EDTA, 2 mM dithiothreitol (B142953) (DTT)
-
Fructose-6-phosphate (F6P) solution
-
ATP solution
-
Coupling enzymes: Aldolase, Triosephosphate Isomerase, Glycerol-3-phosphate dehydrogenase
-
NADH solution
-
This compound (inhibitor) solution
-
Purified or crude PFK enzyme preparation
Procedure:
-
Prepare a reaction mixture containing assay buffer, coupling enzymes, and NADH in a cuvette.
-
Add the PFK enzyme preparation and incubate for 5 minutes at 30°C to allow the temperature to equilibrate.
-
Add varying concentrations of 2,5-AGDP to different cuvettes. Include a control with no inhibitor.
-
Initiate the reaction by adding F6P and ATP.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
To determine the inhibition constant (Ki), perform the assay at multiple F6P concentrations for each inhibitor concentration and analyze the data using a Dixon or Lineweaver-Burk plot.
Pyruvate Kinase (PK) Activation Assay
This protocol is based on a standard coupled-enzyme assay for PK activity[1][2][13].
Principle: The pyruvate produced by the PK reaction is reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored and is proportional to the PK activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Phosphoenolpyruvate (PEP) solution
-
ADP solution
-
Lactate Dehydrogenase (LDH)
-
NADH solution
-
This compound (activator) solution
-
Purified or crude PK enzyme preparation
Procedure:
-
Prepare a reaction mixture containing assay buffer, LDH, and NADH in a cuvette.
-
Add the PK enzyme preparation.
-
Add varying concentrations of 2,5-AGDP to different cuvettes. Include a control with no activator.
-
Initiate the reaction by adding PEP and ADP.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity for each activator concentration.
-
To determine the activation constant (Ka), plot the initial velocity as a function of the 2,5-AGDP concentration and fit the data to an appropriate activation model.
Applications in Research and Drug Development
The ability of 2,5-AGDP to modulate glycolysis makes it a valuable tool in several research areas:
-
Metabolic Regulation Studies: By selectively inhibiting PFK, researchers can investigate the downstream effects on other metabolic pathways and cellular processes.
-
Cancer Metabolism Research: Given the reliance of many cancer cells on glycolysis, 2,5-AGDP and its derivatives can be used to probe the vulnerabilities of cancer metabolism and to screen for novel anti-cancer agents.
-
Enzyme Kinetics and Allostery: As a structural analog of a key allosteric effector, 2,5-AGDP is instrumental in studying the structure-function relationships of PFK and PK, and in understanding the principles of allosteric regulation.
Conclusion
This compound is a powerful molecular probe for elucidating the complex regulation of glycolysis. Its dual action as a competitive inhibitor of phosphofructokinase and a moderate activator of yeast pyruvate kinase provides a unique tool for dissecting the roles of these key enzymes in cellular metabolism. While further research is needed to fully quantify its kinetic parameters and to develop standardized synthesis protocols, the existing body of knowledge highlights the importance of 2,5-AGDP in both fundamental biochemical research and in the exploration of new therapeutic strategies targeting metabolic pathways.
References
- 1. The assay of pyruvate kinase activity in gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of yeast pyruvate kinase by ultrasensitive allostery independent of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. scbt.com [scbt.com]
- 7. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Characterisation of Phosphofructokinase Purified from Setaria cervi: A Bovine Filarial Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 154-58-5 , 1,5-Anhydro-D-glucitol, CAS:154-58-5 [chemsynlab.com]
- 11. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic effects of fructose-1,6-bisphosphate on yeast phosphofructokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Citrate Inhibition-Resistant Form of 6-Phosphofructo-1-Kinase from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
2,5-Anhydro-D-glucitol-1,6-diphosphate: A Technical Guide to its Function as a Fructose-1,6-bisphosphate Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP), a structural analog of the key glycolytic intermediate fructose-1,6-bisphosphate (FBP). AGDP serves as a valuable tool for studying the enzymes that metabolize FBP, particularly phosphofructokinase (PFK) and aldolase (B8822740). Its ability to act as a competitive inhibitor allows for the elucidation of enzyme mechanisms and the exploration of potential therapeutic interventions targeting glycolysis. This document details the known interactions of AGDP with glycolytic enzymes, presents available quantitative data, outlines relevant experimental protocols for its study, and provides visual representations of key pathways and experimental workflows.
Introduction
Glycolysis is a fundamental metabolic pathway for energy production in nearly all living organisms. The intricate regulation of this pathway is crucial for cellular homeostasis, and its dysregulation is a hallmark of various diseases, including cancer. A key regulatory point in glycolysis is the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate (FBP), catalyzed by the enzyme phosphofructokinase (PFK). FBP is then cleaved by aldolase into two triose phosphates, continuing the glycolytic cascade.
The study of FBP analogs is instrumental in understanding the catalytic mechanisms and allosteric regulation of PFK and aldolase. This compound (AGDP) is a stable analog of the furanose form of FBP. Its rigid, five-membered ring structure mimics the substrate's conformation, allowing it to bind to the active sites of FBP-dependent enzymes without undergoing the subsequent catalytic reactions. This property makes AGDP an effective tool for enzyme inhibition studies.
This guide will delve into the specifics of AGDP's role as an FBP analog, focusing on its inhibitory effects on key glycolytic enzymes.
AGDP as a Fructose-1,6-bisphosphate Analog
AGDP's structural similarity to FBP is the basis for its function as a molecular mimic. The anhydro bridge between C2 and C5 locks the molecule in a furanose-like ring, preventing the ring-opening that is necessary for the aldolase-catalyzed cleavage. This structural constraint is a key feature that defines its inhibitory action.
Interaction with Phosphofructokinase (PFK)
Phosphofructokinase is a major allosteric enzyme that controls the rate of glycolysis. AGDP has been identified as a competitive inhibitor of PFK.[1] It competes with the natural substrate, FBP, for binding to the enzyme's active site. The singly phosphorylated precursor, 2,5-anhydro-D-glucitol-6-phosphate, has been demonstrated to be an effective competitive inhibitor of PFK.
Interaction with Fructose-Bisphosphate Aldolase
Fructose-bisphosphate aldolase catalyzes the reversible cleavage of FBP into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. Due to its stable cyclic structure, AGDP is resistant to the cleavage reaction catalyzed by aldolase. While its role as a direct inhibitor of aldolase is less characterized in publicly available literature, its structural similarity to FBP suggests it would bind to the active site and act as a competitive inhibitor.
Quantitative Data
| Compound | Enzyme | Inhibition Type | Ki (mM) |
| 2,5-Anhydro-D-glucitol-6-phosphate | Phosphofructokinase (PFK) | Competitive | 0.34 |
Table 1: Inhibition constant for the monophosphorylated analog of AGDP.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of AGDP as an FBP analog.
Synthesis of this compound
Enzyme Kinetics Assay: Phosphofructokinase (PFK) Inhibition
This protocol outlines a general method for determining the inhibitory effect of AGDP on PFK activity using a coupled-enzyme spectrophotometric assay.
Materials:
-
Purified PFK
-
Fructose-6-phosphate (F6P)
-
Adenosine triphosphate (ATP)
-
AGDP (inhibitor)
-
Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, and dithiothreitol)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of F6P, ATP, NADH, and AGDP in assay buffer.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, F6P, ATP, NADH, and the coupling enzymes.
-
Inhibitor Concentrations: Prepare a series of dilutions of AGDP to test a range of concentrations. Include a control with no inhibitor.
-
Pre-incubation: Add a fixed amount of PFK to the reaction mixture (with and without AGDP) and pre-incubate for a short period (e.g., 5 minutes) at the desired temperature (e.g., 37°C).
-
Initiate Reaction: Start the reaction by adding the final substrate (either F6P or ATP).
-
Monitor Reaction: Immediately monitor the decrease in absorbance at 340 nm as a function of time. The oxidation of NADH to NAD+ is coupled to the formation of fructose-1,6-bisphosphate.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) in a Lineweaver-Burk plot to determine the type of inhibition and the inhibition constant (Ki).
Enzyme Kinetics Assay: Aldolase Inhibition
This protocol describes a method to assess the inhibition of aldolase by AGDP.
Materials:
-
Purified Aldolase
-
Fructose-1,6-bisphosphate (FBP)
-
AGDP (inhibitor)
-
Coupling enzymes: Triosephosphate isomerase and glycerol-3-phosphate dehydrogenase
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of FBP, NADH, and AGDP in assay buffer.
-
Reaction Mixture: In a cuvette, combine the assay buffer, NADH, and coupling enzymes.
-
Inhibitor and Substrate: Add varying concentrations of AGDP and a fixed, non-saturating concentration of FBP to the cuvettes. Include a control without AGDP.
-
Initiate Reaction: Add a fixed amount of aldolase to each cuvette to start the reaction.
-
Monitor Reaction: Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of FBP cleavage.
-
Data Analysis: Calculate the initial velocities from the linear portion of the reaction curves. Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀. To determine the Ki, perform the experiment at various substrate concentrations and analyze the data using appropriate kinetic models (e.g., Dixon plot).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of Glycolysis by AGDP.
References
A Technical Guide to the Mechanism of Action of 2,5-Anhydro-D-glucitol-1,6-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) is a synthetic structural analog of the key glycolytic intermediate, fructose-1,6-bisphosphate. This guide provides a comprehensive overview of the mechanism of action of 2,5-AGDP, focusing on its interactions with key regulatory enzymes in the glycolytic pathway. By acting as a molecular mimic, 2,5-AGDP modulates cellular metabolism, making it a molecule of interest for research in metabolic regulation and drug development. This document details its effects on phosphofructokinase and pyruvate (B1213749) kinase, presents available quantitative data for it and its analogs, outlines relevant experimental protocols, and provides visual representations of its metabolic influence and synthesis workflow.
Introduction
Metabolic pathways, particularly glycolysis, are fundamental to cellular energy production and are tightly regulated at key enzymatic steps. Fructose-1,6-bisphosphate is a critical allosteric activator of pyruvate kinase and a product of the phosphofructokinase-catalyzed step in glycolysis. Synthetic analogs of this metabolite, such as this compound, serve as valuable tools for probing the regulatory mechanisms of these enzymes and for the potential development of therapeutic agents that target metabolic processes. 2,5-AGDP, by mimicking the structure of the natural substrate, can competitively inhibit or allosterically modulate enzyme activity, thereby influencing the overall flux of the glycolytic pathway.
Core Mechanism of Action: Modulation of Glycolytic Enzymes
The primary mechanism of action of 2,5-AGDP involves its interaction with two key regulatory enzymes of glycolysis: phosphofructokinase (PFK) and pyruvate kinase (PK).
Inhibition of Phosphofructokinase (PFK)
2,5-AGDP acts as an effective competitive inhibitor of phosphofructokinase. PFK catalyzes the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, a committed step in glycolysis[1]. As a structural analog of the product, 2,5-AGDP is thought to bind to the active site of PFK, thereby preventing the binding of the natural substrate, fructose-6-phosphate, and inhibiting the progression of glycolysis at this crucial checkpoint. The monophosphorylated precursor, 2,5-anhydro-D-glucitol-6-phosphate, has also been utilized as a PFK inhibitor in research.
Stimulation of Pyruvate Kinase (PK)
In contrast to its inhibitory effect on PFK, 2,5-AGDP has been described as a limited or moderate stimulator of yeast pyruvate kinase[2]. Pyruvate kinase catalyzes the final, irreversible step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, coupled with the production of ATP. The activity of many pyruvate kinase isoforms is allosterically activated by fructose-1,6-bisphosphate[3]. 2,5-AGDP, as an analog of this activator, can bind to the allosteric site of PK, inducing a conformational change that increases the enzyme's affinity for its substrate, PEP, thus promoting the final step of glycolysis. However, its stimulatory effect is noted to be less potent than its analog, 2,5-anhydro-D-mannitol 1,6-bisphosphate, which is an excellent allosteric activator of pyruvate kinase[2].
Quantitative Data on Enzyme Interactions
| Compound | Enzyme | Effect | Quantitative Data (Ki/Ka) | Reference(s) |
| This compound | Phosphofructokinase | Competitive Inhibitor | Not Specified | |
| This compound | Yeast Pyruvate Kinase | Limited Stimulator | Not Specified | [2] |
| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Human Liver Pyruvate Kinase | Allosteric Activator | Kix ≈ Fru-1,6-BP (0.061 µM) | [4] |
| Fructose-1,6-bisphosphate | Human Liver Pyruvate Kinase | Allosteric Activator | Kix = 0.061 µM | [4] |
| Glucose-1,6-bisphosphate | Human Liver Pyruvate Kinase | Allosteric Activator | Kix in the range of 0.07 to 1 mM | [4] |
| 2,5-Anhydro-D-glucitol-6-phosphate | Phosphofructokinase | Inhibitor | Not Specified |
Table 1: Summary of the effects of 2,5-AGDP and its analogs on glycolytic enzymes. Kix represents the effector binding constant in the absence of substrate.
Signaling Pathways and Metabolic Regulation
The dual action of 2,5-AGDP on PFK and PK positions it as a modulator of glycolytic flux. By inhibiting the committed step of glycolysis catalyzed by PFK, it can reduce the overall rate of glucose breakdown. Simultaneously, its stimulatory effect on PK could potentially pull the preceding metabolites through the pathway. The net effect on cellular metabolism would depend on the relative concentrations of the compound and the cellular energy state.
Experimental Protocols
The following are generalized protocols for assaying the activity of phosphofructokinase and pyruvate kinase. These can be adapted to study the inhibitory or activating effects of 2,5-AGDP.
Phosphofructokinase (PFK) Inhibition Assay
This assay measures PFK activity by coupling the production of ADP to the oxidation of NADH through the pyruvate kinase and lactate (B86563) dehydrogenase reactions. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl₂, KCl)
-
Fructose-6-phosphate (F6P)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Purified PFK enzyme
-
This compound (inhibitor)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, F6P, ATP, PEP, NADH, PK, and LDH in a cuvette.
-
Incubate the mixture at a constant temperature (e.g., 37°C) to allow for temperature equilibration.
-
To determine the effect of 2,5-AGDP, add varying concentrations of the inhibitor to the reaction mixture. For the control, add an equal volume of the solvent used to dissolve the inhibitor.
-
Initiate the reaction by adding a small volume of purified PFK enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of the reaction is proportional to the rate of change in absorbance.
-
Calculate the percent inhibition at each concentration of 2,5-AGDP and determine the IC₅₀ or Kᵢ value by plotting the data.
Pyruvate Kinase (PK) Activation Assay
This assay measures PK activity by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase. The decrease in absorbance at 340 nm is monitored.
Materials:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl₂, KCl)
-
Phosphoenolpyruvate (PEP)
-
ADP
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Purified PK enzyme
-
This compound (activator)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH in a cuvette.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C).
-
To determine the effect of 2,5-AGDP, add varying concentrations of the activator to the reaction mixture. For the control, add an equal volume of the solvent.
-
Initiate the reaction by adding a small volume of purified PK enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of the reaction is proportional to the rate of NADH oxidation.
-
Calculate the fold activation at each concentration of 2,5-AGDP and determine the Ka value.
Synthesis of this compound
Conclusion
This compound is a valuable research tool for studying the regulation of glycolysis. Its dual mechanism of action, inhibiting phosphofructokinase and stimulating pyruvate kinase, provides a unique means to modulate this central metabolic pathway. While further research is needed to quantify its precise kinetic parameters and to develop a standardized synthesis protocol, the information presented in this guide offers a solid foundation for researchers and drug development professionals interested in the metabolic effects of this fructose-1,6-bisphosphate analog. The provided experimental protocols and pathway diagrams serve as practical resources for designing and interpreting studies involving 2,5-AGDP.
References
- 1. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The allosteric regulation of pyruvate kinase by fructose-1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinguishing the interactions in the fructose-1,6-bisphosphate binding site of human liver pyruvate kinase that contribute to allostery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,5-Anhydro-D-glucitol-1,6-diphosphate in Carbohydrate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP), a pivotal, non-natural carbohydrate analog that has significant implications in the study of carbohydrate metabolism. As a structural mimic of fructose-1,6-bisphosphate, 2,5-AGDP serves as a valuable tool for investigating the regulatory mechanisms of glycolysis and gluconeogenesis. This document details its chemical properties, its role as a modulator of key metabolic enzymes, and its potential applications in biomedical research, particularly in the context of metabolic disorders and oncology.
Introduction
This compound is a synthetic bisphosphorylated sugar alcohol that has garnered attention for its ability to selectively interact with enzymes of central carbon metabolism. Its rigid furanose ring structure, in contrast to the more flexible structure of its natural analog, fructose-1,6-bisphosphate, makes it a unique probe for studying enzyme-substrate interactions. Understanding the effects of 2,5-AGDP on metabolic pathways provides critical insights into the allosteric regulation of glycolysis and gluconeogenesis, offering potential avenues for therapeutic intervention.
Chemical and Physical Properties
This compound is a stable molecule characterized by the following properties:
| Property | Value |
| CAS Number | 4429-47-4 |
| Molecular Formula | C₆H₁₄O₁₁P₂ |
| Molecular Weight | 324.12 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Storage | Store at -20°C for long-term stability |
Role in Carbohydrate Metabolism
2,5-AGDP primarily exerts its influence on carbohydrate metabolism by interacting with two key enzymes: phosphofructokinase-1 (PFK-1) and pyruvate (B1213749) kinase.
Inhibition of Phosphofructokinase-1 (PFK-1)
2,5-AGDP acts as a competitive inhibitor of phosphofructokinase-1 (PFK-1), a critical regulatory enzyme in the glycolytic pathway.[1] PFK-1 catalyzes the irreversible conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, a committed step in glycolysis. By binding to the active site of PFK-1, 2,5-AGDP prevents the binding of the natural substrate, thereby downregulating the glycolytic flux. This inhibitory action makes 2,5-AGDP a valuable tool for studying the consequences of PFK-1 inhibition in various cellular contexts.
Modulation of Pyruvate Kinase
In contrast to its inhibitory effect on PFK-1, 2,5-AGDP has been shown to be a limited stimulator of yeast pyruvate kinase.[2][3][4] Pyruvate kinase catalyzes the final, irreversible step of glycolysis, the conversion of phosphoenolpyruvate (B93156) to pyruvate, with the concomitant generation of ATP. While not as potent as the natural allosteric activator fructose-1,6-bisphosphate, the ability of 2,5-AGDP to activate pyruvate kinase highlights the structural specificities of allosteric regulation. It is used as an analog of the α-form of 2,5-anhydro-D-mannitol 1,6-bisphosphate, which is a potent allosteric activator of pyruvate kinase.[2][3]
Signaling Pathways and Logical Relationships
The interaction of 2,5-AGDP with PFK-1 and pyruvate kinase has direct implications for the regulation of glycolysis and gluconeogenesis.
Experimental Protocols
Synthesis of this compound
The chemical synthesis of 2,5-AGDP is a multi-step process that typically starts from a readily available carbohydrate precursor like D-glucose. A representative synthesis involves the protection of hydroxyl groups, introduction of the anhydro bridge, and subsequent phosphorylation.
A generalized synthetic scheme is as follows:
-
Preparation of a suitably protected glucose derivative: This often involves the formation of acetals or silyl (B83357) ethers to protect specific hydroxyl groups, leaving others available for reaction.
-
Formation of the 2,5-anhydro ring: This is a key step and can be achieved through intramolecular nucleophilic substitution, often involving the displacement of a good leaving group (e.g., a tosylate) by a hydroxyl group.
-
Deprotection of the primary hydroxyl groups at C1 and C6.
-
Phosphorylation: The exposed primary hydroxyl groups are then phosphorylated using a suitable phosphorylating agent, such as dibenzyl phosphite, followed by deprotection of the phosphate (B84403) groups.
-
Purification: The final product is typically purified by ion-exchange chromatography.
Note: A detailed, step-by-step protocol with specific reagents and reaction conditions would require access to specialized chemical literature.
Phosphofructokinase-1 (PFK-1) Inhibition Assay
The inhibitory effect of 2,5-AGDP on PFK-1 activity can be determined using a coupled-enzyme spectrophotometric assay.
Principle: The product of the PFK-1 reaction, fructose-1,6-bisphosphate, is cleaved by aldolase into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. Triosephosphate isomerase converts dihydroxyacetone phosphate to glyceraldehyde-3-phosphate. Glycerol-3-phosphate dehydrogenase then reduces glyceraldehyde-3-phosphate to glycerol-3-phosphate, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is a measure of PFK-1 activity.
Reagents:
-
Tris-HCl buffer, pH 8.0
-
Fructose-6-phosphate
-
ATP
-
MgCl₂
-
NADH
-
Aldolase
-
Triosephosphate isomerase
-
Glycerol-3-phosphate dehydrogenase
-
PFK-1 enzyme
-
This compound (inhibitor)
Procedure:
-
Prepare a reaction mixture containing all reagents except ATP and PFK-1.
-
Add varying concentrations of 2,5-AGDP to the experimental wells.
-
Initiate the reaction by adding PFK-1 and ATP.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities and determine the inhibition constant (Ki) by plotting the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).
Quantitative Data
| Enzyme | Parameter | Value | Reference |
| Phosphofructokinase-1 | Ki | To be determined experimentally | |
| Yeast Pyruvate Kinase | Activation Constant (Ka) | Reported as a "limited stimulator" | Wurster & Hess, 1976 |
Further investigation of the cited literature is required to obtain precise quantitative values.
Applications in Research and Drug Development
The unique properties of 2,5-AGDP make it a valuable tool in several areas of research:
-
Metabolic Regulation Studies: As a selective inhibitor of PFK-1, it allows for the precise dissection of the role of this enzyme in various metabolic states and disease models.
-
Drug Discovery: The allosteric sites of metabolic enzymes are attractive targets for drug development. 2,5-AGDP and its derivatives can serve as lead compounds or as tools for screening for novel modulators of PFK-1 and pyruvate kinase.
-
Cancer Metabolism Research: Given the reliance of many cancer cells on glycolysis (the Warburg effect), inhibitors of key glycolytic enzymes like PFK-1 are of significant interest as potential anti-cancer agents.
Conclusion
This compound is a powerful molecular probe for elucidating the intricate regulatory mechanisms of carbohydrate metabolism. Its ability to selectively inhibit phosphofructokinase-1 and modestly activate yeast pyruvate kinase provides researchers with a unique tool to modulate glycolytic flux. Further research to fully quantify its kinetic parameters and to explore its effects in a wider range of biological systems is warranted and holds promise for advancing our understanding of metabolic control and for the development of novel therapeutic strategies.
References
The Regulatory Role of 2,5-Anhydro-D-glucitol-1,6-diphosphate in Glycolysis and Gluconeogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP), a fructose (B13574) analog, and its pivotal role in the regulation of glycolysis and gluconeogenesis. As a structural mimic of fructose-1,6-bisphosphate, 2,5-AGDP exhibits significant inhibitory effects on key enzymes in these metabolic pathways, positioning it as a molecule of interest for therapeutic research, particularly in the context of metabolic disorders and oncology. This document summarizes the available quantitative data on its enzyme interactions, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.
Introduction
Cellular metabolism is a tightly regulated network of biochemical reactions essential for life. Glycolysis, the catabolic breakdown of glucose, and gluconeogenesis, the anabolic synthesis of glucose, are two central pathways that are reciprocally regulated to maintain energy homeostasis. Dysregulation of these pathways is implicated in numerous diseases, including diabetes and cancer. Small molecule modulators that can selectively target enzymes within these pathways are therefore of significant therapeutic interest.
This compound (2,5-AGDP) is a synthetic analog of the glycolytic intermediate fructose-1,6-bisphosphate. Its rigid furanose ring structure, compared to the more flexible structure of fructose-1,6-bisphosphate, allows it to interact with the active and allosteric sites of several key metabolic enzymes, often with high affinity. This document explores the multifaceted role of 2,5-AGDP as a modulator of glycolysis and gluconeogenesis, focusing on its interactions with phosphofructokinase-1, fructose-1,6-bisphosphatase, and pyruvate (B1213749) kinase.
Mechanism of Action of this compound
The metabolic effects of 2,5-AGDP are primarily exerted through its interaction with key regulatory enzymes in glycolysis and gluconeogenesis. As a structural analog of fructose-1,6-bisphosphate, it acts as a competitive inhibitor or an allosteric modulator.
Inhibition of Phosphofructokinase-1 (PFK-1)
Inhibition of Fructose-1,6-bisphosphatase (FBPase-1)
Fructose-1,6-bisphosphatase is a key enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287). 2,5-AGDP is a potent competitive inhibitor of FBPase-1.[2] This inhibition blocks the production of glucose from non-carbohydrate precursors, effectively shutting down gluconeogenesis. The inhibitory effect of 2,5-AGDP on FBPase-1 is significantly stronger than its effect on PFK-1, suggesting a primary role in the regulation of gluconeogenesis.
Modulation of Pyruvate Kinase
Pyruvate kinase catalyzes the final step of glycolysis, the conversion of phosphoenolpyruvate (B93156) to pyruvate. The activity of pyruvate kinase is allosterically regulated by fructose-1,6-bisphosphate. The analog, 2,5-anhydro-D-mannitol 1,6-bisphosphate, has been shown to be an excellent allosteric activator of pyruvate kinase.[3] In contrast, this compound is described as a limited stimulator of yeast pyruvate kinase.[3][4] This activation of a key glycolytic enzyme, coupled with the inhibition of the opposing gluconeogenic pathway, further directs metabolic flux towards glycolysis.
Quantitative Data
The following table summarizes the known quantitative data for the interaction of this compound and its mannitol (B672) analog with key metabolic enzymes.
| Compound | Enzyme | Organism/Tissue | Parameter | Value | Reference |
| This compound | Fructose-1,6-bisphosphatase | Bovine Hepatic | Ki | 5.5 x 10⁻⁷ M | [2] |
| 2,5-Anhydro-D-mannitol 1,6-bisphosphate | Fructose-1,6-bisphosphatase | Bovine Hepatic | Ki | 3.3 x 10⁻⁸ M | [2] |
| 2,5-Anhydro-D-mannitol 1,6-bisphosphate | Pyruvate Kinase | Yeast | - | Excellent allosteric activator | [3] |
| This compound | Pyruvate Kinase | Yeast | - | Limited stimulator | [3][4] |
| This compound | Phosphofructokinase-1 | - | - | Effective competitive inhibitor | [1] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involving 2,5-AGDP.
Experimental Protocols
This section outlines the general methodologies for the synthesis of 2,5-AGDP and for assaying its effects on key metabolic enzymes.
Synthesis of this compound
The synthesis of 2,5-AGDP involves a two-step enzymatic phosphorylation of its precursor, 2,5-Anhydro-D-glucitol.
Step 1: Synthesis of 2,5-Anhydro-D-glucitol-6-phosphate
-
Reactants: 2,5-Anhydro-D-glucitol, ATP, and a suitable kinase such as hexokinase or fructokinase.
-
Procedure: 2,5-Anhydro-D-glucitol is incubated in a buffered solution (e.g., Tris-HCl, pH 7.5) containing ATP and the chosen kinase. The reaction progress can be monitored by measuring the consumption of ATP or the formation of ADP.
-
Purification: The monophosphorylated product can be purified using anion-exchange chromatography.
Step 2: Synthesis of this compound
-
Reactants: 2,5-Anhydro-D-glucitol-6-phosphate, ATP, and phosphofructokinase-1 (PFK-1).
-
Procedure: The purified 2,5-Anhydro-D-glucitol-6-phosphate is incubated with PFK-1 and an excess of ATP in a suitable buffer.
-
Purification: The final product, 2,5-AGDP, is purified from the reaction mixture using anion-exchange chromatography, separating it from unreacted starting material and other reaction components.
The following diagram illustrates the general workflow for the synthesis of 2,5-AGDP.
Enzyme Activity Assays
The inhibitory or activating effects of 2,5-AGDP on target enzymes can be determined using spectrophotometric assays. Commercially available kits provide optimized reagents and protocols for these assays.
5.2.1. Phosphofructokinase-1 (PFK-1) Activity Assay
-
Principle: The activity of PFK-1 is determined by a coupled enzyme assay. The ADP produced from the PFK-1 reaction is used to convert a substrate into a product that can be measured colorimetrically or fluorometrically.
-
General Protocol:
-
Prepare a reaction mixture containing fructose-6-phosphate, ATP, and the coupling enzymes.
-
Add the enzyme source (e.g., purified PFK-1 or cell lysate).
-
To test for inhibition, pre-incubate the enzyme with varying concentrations of 2,5-AGDP before adding the substrates.
-
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Calculate the enzyme activity and the inhibition constant (Ki) from the reaction rates.
-
5.2.2. Fructose-1,6-bisphosphatase (FBPase-1) Activity Assay
-
Principle: The activity of FBPase-1 is measured by quantifying the amount of inorganic phosphate (B84403) released from the hydrolysis of fructose-1,6-bisphosphate. This is often done using a colorimetric method, such as the malachite green assay.
-
General Protocol:
-
Prepare a reaction buffer containing fructose-1,6-bisphosphate.
-
Add the enzyme source (e.g., purified FBPase-1 or cell lysate).
-
For inhibition studies, include various concentrations of 2,5-AGDP in the reaction mixture.
-
Incubate the reaction for a set period.
-
Stop the reaction and measure the amount of inorganic phosphate produced using a colorimetric reagent.
-
Determine the enzyme activity and the Ki for the inhibitor.
-
5.2.3. Pyruvate Kinase (PK) Activity Assay
-
Principle: Pyruvate kinase activity is typically measured in a coupled reaction where the pyruvate produced is used by lactate (B86563) dehydrogenase to oxidize NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.
-
General Protocol:
-
Prepare a reaction mixture containing phosphoenolpyruvate, ADP, NADH, and lactate dehydrogenase.
-
Add the enzyme source (e.g., purified pyruvate kinase or cell lysate).
-
To assess activation, include varying concentrations of 2,5-AGDP in the reaction.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity and the activation constant (Ka).
-
The following diagram outlines the general workflow for an enzyme inhibition/activation assay.
Conclusion and Future Directions
This compound is a potent regulator of glycolysis and gluconeogenesis, primarily through its strong inhibition of fructose-1,6-bisphosphatase and its modulation of phosphofructokinase-1 and pyruvate kinase. Its ability to simultaneously inhibit a key gluconeogenic enzyme and influence key glycolytic enzymes makes it a valuable tool for studying metabolic regulation and a potential lead compound for the development of therapeutics for metabolic diseases and cancer.
Future research should focus on elucidating the precise inhibitory constant (Ki) of 2,5-AGDP for phosphofructokinase-1 from various sources. Furthermore, detailed structural studies of 2,5-AGDP in complex with its target enzymes will provide valuable insights into its mechanism of action and facilitate the design of more potent and selective inhibitors. The development of efficient and scalable synthetic routes for 2,5-AGDP will also be crucial for its broader application in research and drug development.
References
Enzymatic Synthesis of 2,5-Anhydro-D-glucitol-1,6-diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic synthesis of 2,5-Anhydro-D-glucitol-1,6-diphosphate, a molecule of interest for its role as a competitive inhibitor of phosphofructokinase. The synthesis is a two-step enzymatic process, commencing with the phosphorylation of 2,5-Anhydro-D-glucitol to its 6-phosphate derivative, followed by a subsequent phosphorylation to yield the target 1,6-diphosphate compound. This guide details the experimental protocols, summarizes key quantitative data, and provides visualizations of the synthesis pathway and experimental workflow.
Synthesis Pathway
The enzymatic synthesis of this compound proceeds through a two-step phosphorylation cascade. The initial step involves the conversion of 2,5-Anhydro-D-glucitol to 2,5-Anhydro-D-glucitol-6-phosphate, catalyzed by yeast hexokinase. The subsequent step utilizes phosphofructokinase to phosphorylate the 6-phosphate intermediate, yielding the final product, this compound. Both reactions are ATP-dependent and require the presence of magnesium ions as a cofactor.
Quantitative Data
The following table summarizes the known quantitative data for the enzymes and reactions involved in the synthesis of this compound. It is important to note that while 2,5-Anhydro-D-glucitol-6-phosphate is a substrate for phosphofructokinase, it also acts as a competitive inhibitor.
| Parameter | Enzyme | Substrate | Value | Reference |
| Ki | Phosphofructokinase (rabbit muscle) | 2,5-Anhydro-D-glucitol-6-phosphate | 0.34 mM | [1] |
| Km | Yeast Hexokinase | 2,5-Anhydro-D-glucitol | Not explicitly determined, but is a substrate | [2] |
| Vmax | Yeast Hexokinase | 2,5-Anhydro-D-glucitol | Lower than for D-glucose | [2] |
| Km | Phosphofructokinase | 2,5-Anhydro-D-glucitol-6-phosphate | Not explicitly determined | |
| Vmax | Phosphofructokinase | 2,5-Anhydro-D-glucitol-6-phosphate | Not explicitly determined | |
| Yield (Step 1) | Yeast Hexokinase | 2,5-Anhydro-D-glucitol | Not reported | |
| Yield (Step 2) | Phosphofructokinase | 2,5-Anhydro-D-glucitol-6-phosphate | Not reported | |
| Overall Yield | - | 2,5-Anhydro-D-glucitol | Not reported |
Experimental Protocols
This section provides detailed methodologies for the two-step enzymatic synthesis of this compound, followed by a protocol for its purification.
Step 1: Synthesis of 2,5-Anhydro-D-glucitol-6-phosphate
This protocol outlines the synthesis of the monophosphorylated intermediate using yeast hexokinase.
Materials:
-
2,5-Anhydro-D-glucitol
-
Yeast Hexokinase (e.g., Sigma-Aldrich, Cat. No. H4502)
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (1 M, pH 7.6)
-
Deionized water
Procedure:
-
Prepare a reaction mixture containing the following in a final volume of 10 mL:
-
50 mM Tris-HCl, pH 7.6
-
10 mM 2,5-Anhydro-D-glucitol
-
15 mM ATP
-
20 mM MgCl₂
-
-
Equilibrate the reaction mixture to 30°C.
-
Initiate the reaction by adding yeast hexokinase to a final concentration of 10 units/mL.
-
Incubate the reaction at 30°C for 4-6 hours.
-
Monitor the reaction progress by measuring the consumption of ATP or the formation of ADP using a coupled enzyme assay with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
-
Terminate the reaction by heat inactivation of the enzyme at 80°C for 10 minutes.
-
Centrifuge the reaction mixture to remove precipitated protein. The supernatant contains 2,5-Anhydro-D-glucitol-6-phosphate and can be used directly in the next step or purified.
Step 2: Synthesis of this compound
This protocol describes the phosphorylation of the 6-phosphate intermediate to the final 1,6-diphosphate product using phosphofructokinase.
Materials:
-
Supernatant from Step 1 (containing 2,5-Anhydro-D-glucitol-6-phosphate)
-
Phosphofructokinase from rabbit muscle (e.g., Sigma-Aldrich, Cat. No. F0137)
-
Adenosine 5'-triphosphate (ATP), disodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Deionized water
Procedure:
-
To the supernatant from Step 1, add the following to reach the desired final concentrations in a total volume of 15 mL:
-
50 mM Tris-HCl, pH 8.0
-
15 mM ATP
-
20 mM MgCl₂
-
-
Equilibrate the reaction mixture to 30°C.
-
Initiate the reaction by adding phosphofructokinase to a final concentration of 5 units/mL.
-
Incubate the reaction at 30°C for 6-8 hours.
-
Monitor the formation of this compound using a suitable analytical method such as ion-exchange chromatography.
-
Terminate the reaction by adding perchloric acid to a final concentration of 3% (v/v) and incubating on ice for 10 minutes.
-
Neutralize the mixture with a solution of potassium hydroxide (B78521) (KOH).
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate. The supernatant contains the crude this compound.
Purification of this compound
This protocol details the purification of the final product using anion exchange chromatography.
Materials:
-
Crude supernatant from Step 2
-
DEAE-Sephadex A-25 or similar anion exchange resin
-
Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)
-
Deionized water
Procedure:
-
Equilibrate a DEAE-Sephadex A-25 column with 25 mM TEAB buffer, pH 7.5.
-
Load the crude supernatant onto the column.
-
Wash the column with 2-3 column volumes of 25 mM TEAB buffer to remove unbound components.
-
Elute the bound sugar phosphates with a linear gradient of 25 mM to 500 mM TEAB buffer over 10-15 column volumes.
-
Collect fractions and analyze for the presence of this compound using an appropriate assay (e.g., phosphate (B84403) analysis after acid hydrolysis or HPLC).
-
Pool the fractions containing the purified product.
-
Remove the volatile TEAB buffer by repeated lyophilization.
-
The final product can be stored as a stable salt (e.g., sodium or lithium salt).
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.
References
2,5-Anhydro-D-glucitol-1,6-diphosphate: A Fructose-1,6-bisphosphate Analog as a Pyruvate Kinase Stimulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyruvate (B1213749) kinase (PK) is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate with the concomitant generation of ATP.[1][2][3] Its activity is tightly regulated by allosteric effectors, reflecting the cell's energetic state. The M2 isoform of pyruvate kinase (PKM2) is of particular interest in drug development as it is expressed in cancer cells and proliferating tissues, where it plays a key role in metabolic reprogramming.[4][5][6] 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) is a structural analog of the potent allosteric activator fructose-1,6-bisphosphate (FBP) and has been identified as a limited stimulator of yeast pyruvate kinase.[1] This guide provides a comprehensive overview of 2,5-AGDP as a pyruvate kinase stimulator, including its mechanism of action, relevant experimental protocols, and the broader context of pyruvate kinase regulation.
Introduction to Pyruvate Kinase and its Allosteric Regulation
Pyruvate kinase catalyzes the transfer of a phosphate (B84403) group from PEP to ADP, a crucial step in cellular energy production.[3] There are four main isoforms of pyruvate kinase in mammals (M1, M2, L, and R), which exhibit different kinetic properties and are subject to varying degrees of allosteric regulation.[7] The M1 isoform, found in muscle and brain, is constitutively active, while the L (liver) and R (red blood cell) isoforms are allosterically regulated. The M2 isoform is unique in its ability to switch between a highly active tetrameric state and a less active dimeric state, a feature that is exploited by cancer cells to divert glycolytic intermediates towards anabolic processes.[4][8][9]
The primary allosteric activator of most pyruvate kinase isoforms is FBP, an intermediate in the glycolytic pathway.[2][7] FBP binds to a regulatory site distinct from the active site, inducing a conformational change that increases the enzyme's affinity for its substrate, PEP.[7][10] This feed-forward activation ensures that an increased flux through the upper stages of glycolysis is met with an enhanced capacity for the final step.
This compound as a Pyruvate Kinase Stimulator
This compound is a synthetic analog of D-fructose 1,6-bisphosphate. Its structural similarity allows it to interact with the allosteric site of pyruvate kinase, albeit with different efficacy compared to the natural activator.
Mechanism of Action
As an FBP analog, 2,5-AGDP is understood to stimulate pyruvate kinase activity through allosteric regulation. It binds to the same allosteric site as FBP, which is located at the interface of the enzyme's subunits.[9] This binding event triggers a conformational change that transitions the enzyme from a low-activity state to a higher-activity state, primarily by increasing its affinity for the substrate PEP. While it has been described as a "limited" or "moderate" stimulator of yeast pyruvate kinase, the precise quantitative details of its effect on various isoforms are not extensively documented in publicly available literature.[1] The stimulatory effect is likely less pronounced than that of FBP or other potent analogs like 2,5-anhydro-D-mannitol 1,6-bisphosphate.[1][11]
The following diagram illustrates the general signaling pathway for the allosteric activation of pyruvate kinase, which is applicable to activators like 2,5-AGDP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. An overview of structure, function, and regulation of pyruvate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Guided Approach to Discover Tuberosin as a Potent Activator of Pyruvate Kinase M2, Targeting Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The allosteric regulation of pyruvate kinase by fructose-1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of 2,5-Anhydro-D-glucitol-1,6-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP). As an analog of the key glycolytic intermediate fructose-1,6-bisphosphate, 2,5-AGDP is a molecule of significant interest for its regulatory effects on central carbon metabolism. This document details its putative cellular transport mechanisms, its role as a modulator of key glycolytic enzymes, and provides detailed experimental protocols for studying its activity. Quantitative data from the literature is summarized, and logical and metabolic pathways are visualized to facilitate a deeper understanding of its cellular functions.
Introduction
This compound is a synthetic sugar diphosphate (B83284) that has garnered attention for its ability to influence key regulatory points in glycolysis. Structurally similar to fructose-1,6-bisphosphate, it is not a direct substrate for the glycolytic pathway but rather acts as an allosteric regulator of critical enzymes. Understanding its cellular transport and metabolic fate is crucial for its potential application as a tool to modulate metabolic pathways in various research and therapeutic contexts. This guide aims to consolidate the available information on 2,5-AGDP, providing a foundational resource for professionals in the field.
Cellular Uptake of this compound
The cellular uptake of phosphorylated sugars is a regulated process, as the phosphate (B84403) groups generally prevent passive diffusion across the cell membrane. While direct transport studies on 2,5-AGDP are not extensively documented, its uptake is hypothesized to be mediated by transporters that handle other sugar phosphates.
Putative Transport Mechanisms
The primary candidates for the cellular uptake of 2,5-AGDP are the hexose (B10828440) phosphate transporters, such as the UhpT (Uptake of Hexose Phosphate Transporter) and GlpT (Glycerol-3-Phosphate Transporter) systems, which are well-characterized in bacteria. These transporters function as antiporters, typically exchanging extracellular sugar phosphates for intracellular inorganic phosphate.
-
UhpT: This transporter has a broad substrate specificity for various sugar phosphates.
-
GlpT: While its primary substrate is glycerol-3-phosphate, it is also known to transport other structurally similar phosphorylated compounds.[1][2][3][4]
The precise transporter responsible for 2,5-AGDP uptake in mammalian cells has not been definitively identified, but it is likely to involve a member of the solute carrier (SLC) family of transporters with affinity for sugar phosphates.
Diagram of Putative Cellular Uptake
Caption: Putative transport of 2,5-AGDP via a sugar phosphate transporter.
Metabolism and Regulatory Effects
Once inside the cell, this compound is not believed to be a substrate for the canonical glycolytic enzymes such as aldolase. Instead, its primary role is as an allosteric modulator of key regulatory enzymes in glycolysis, namely phosphofructokinase (PFK) and pyruvate (B1213749) kinase (PK).
Inhibition of Phosphofructokinase (PFK)
2,5-AGDP has been identified as an inhibitor of phosphofructokinase, a critical rate-limiting enzyme in glycolysis.[5] By binding to PFK, it likely competes with the natural substrate, fructose-6-phosphate (B1210287), or the allosteric activator, fructose-2,6-bisphosphate, thereby downregulating the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate.
Activation of Pyruvate Kinase (PK)
Conversely, 2,5-AGDP has been reported to be a stimulator of yeast pyruvate kinase.[6] Pyruvate kinase catalyzes the final step of glycolysis, converting phosphoenolpyruvate (B93156) to pyruvate. Allosteric activation of PK by molecules like fructose-1,6-bisphosphate is a key feed-forward regulatory mechanism. 2,5-AGDP appears to mimic this effect, promoting the activity of pyruvate kinase. However, it has been described as a "limited stimulator," suggesting its activating potential may be less potent than the natural activator, fructose-1,6-bisphosphate.[6]
Signaling Pathway Diagram
References
- 1. Structural Basis of Substrate Selectivity in the Glycerol-3-Phosphate: Phosphate Antiporter GlpT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Therapeutic Potential of 2,5-Anhydro-D-glucitol-1,6-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) is a synthetic fructose (B13574) analog that holds significant promise as a modulator of carbohydrate metabolism. By targeting key enzymes in glycolysis and gluconeogenesis, 2,5-AGDP and its analogs have demonstrated the potential to influence cellular energy homeostasis. This technical guide provides a comprehensive overview of the current understanding of 2,5-AGDP's mechanism of action, summarizes the available quantitative data on its enzymatic interactions, and details relevant experimental protocols for its investigation. Furthermore, this document presents visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic applications, particularly in the context of metabolic diseases and oncology.
Introduction
Metabolic dysregulation is a hallmark of numerous human diseases, including type 2 diabetes and various cancers. The intricate network of biochemical reactions responsible for cellular energy production and macromolecular synthesis presents a rich landscape for therapeutic intervention. Glycolysis, the catabolic breakdown of glucose, and gluconeogenesis, the anabolic synthesis of glucose, are two central pathways in carbohydrate metabolism that are often dysregulated in pathological states.
This compound (2,5-AGDP) is a molecule of interest due to its structural similarity to endogenous sugar phosphates, allowing it to interact with key regulatory enzymes within these pathways. This guide explores the therapeutic potential of 2,5-AGDP by dissecting its molecular interactions and providing the necessary technical information for researchers and drug developers to further investigate its utility.
Mechanism of Action
2,5-AGDP exerts its biological effects by acting as a modulator of several key enzymes in central carbon metabolism. Its primary known targets include phosphofructokinase (PFK), pyruvate (B1213749) kinase (PK), and fructose-1,6-bisphosphatase (FBPase).
-
Inhibition of Phosphofructokinase (PFK): 2,5-AGDP is a known competitive inhibitor of phosphofructokinase, a critical rate-limiting enzyme in the glycolytic pathway.[1] By competing with the natural substrate, fructose-6-phosphate, 2,5-AGDP can attenuate the forward flux of glycolysis. This inhibitory action has potential therapeutic implications in diseases characterized by excessive glycolytic activity, such as cancer.
-
Activation of Pyruvate Kinase (PK): The analog of 2,5-AGDP, 2,5-anhydro-D-mannitol-1,6-diphosphate, is an allosteric activator of pyruvate kinase.[2][3] Pyruvate kinase catalyzes the final, irreversible step of glycolysis, converting phosphoenolpyruvate (B93156) (PEP) to pyruvate. Allosteric activation of PK can enhance the glycolytic rate, a mechanism that could be exploited in specific therapeutic contexts. While 2,5-AGDP itself is described as a limited stimulator of yeast pyruvate kinase, its analog's potent activity suggests a potential for similar, albeit perhaps less pronounced, effects.[4][5]
-
Inhibition of Fructose-1,6-bisphosphatase (FBPase): 2,5-AGDP is a potent competitive inhibitor of fructose-1,6-bisphosphatase, a key regulatory enzyme in the gluconeogenic pathway. FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, a step that is essentially the reverse of the PFK-catalyzed reaction in glycolysis. By inhibiting FBPase, 2,5-AGDP can suppress the de novo synthesis of glucose, a highly desirable effect in the treatment of type 2 diabetes where hepatic glucose production is often elevated.
The dual action of inhibiting gluconeogenesis (via FBPase inhibition) and potentially modulating glycolysis (via PFK inhibition and PK activation) positions 2,5-AGDP as a compelling candidate for further investigation in metabolic disorders.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of this compound and its close analog, 2,5-anhydro-D-mannitol-1,6-diphosphate, with their target enzymes. It is important to note that specific kinetic data for 2,5-AGDP is limited in the current literature, and data from its mannitol (B672) analog is often used as a proxy.
Table 1: Inhibition Constants (Ki) of this compound and Analogs
| Compound | Enzyme | Organism/Tissue | Ki Value | Inhibition Type |
| This compound | Fructose-1,6-bisphosphatase | Bovine Liver | 5.5 x 10⁻⁷ M | Competitive |
| 2,5-Anhydro-D-mannitol-1,6-diphosphate | Fructose-1,6-bisphosphatase | Rabbit Liver | 3.6 ± 0.3 µM | Competitive |
Table 2: Activation Constants (Ka) of this compound Analogs
| Compound | Enzyme | Organism/Tissue | Ka Value |
| 2,5-Anhydro-D-mannitol-1,6-diphosphate | Pyruvate Kinase | Rabbit Liver | 9.5 ± 0.9 µM |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the therapeutic potential of 2,5-AGDP. The following sections provide generalized methodologies for key experiments.
Phosphofructokinase (PFK) Activity Assay (Coupled Enzyme Assay)
This protocol describes a spectrophotometric method to determine the inhibitory effect of 2,5-AGDP on PFK activity.
Principle: The product of the PFK reaction, fructose-1,6-bisphosphate, is cleaved by aldolase (B8822740) into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403). Triosephosphate isomerase converts dihydroxyacetone phosphate to glyceraldehyde-3-phosphate. Glycerol-3-phosphate dehydrogenase then reduces glyceraldehyde-3-phosphate to glycerol-3-phosphate, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the PFK activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 100 mM KCl, 1 mM DTT.
-
Fructose-6-phosphate (F6P) solution.
-
ATP solution.
-
NADH solution.
-
Coupling enzyme mixture: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase in assay buffer.
-
This compound (inhibitor) solution at various concentrations.
Procedure:
-
In a 96-well microplate, add the assay buffer, F6P, ATP, NADH, and the coupling enzyme mixture to each well.
-
Add varying concentrations of 2,5-AGDP to the test wells. Add an equivalent volume of solvent to the control wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the PFK enzyme solution to all wells.
-
Immediately measure the absorbance at 340 nm in a kinetic mode for 10-15 minutes at 37°C.
-
Calculate the rate of NADH oxidation (decrease in A340/min).
-
Determine the percentage of inhibition for each concentration of 2,5-AGDP and calculate the IC50 and Ki values.
Pyruvate Kinase (PK) Activity Assay (Coupled Enzyme Assay)
This protocol outlines a spectrophotometric method to measure the activation of PK by 2,5-AGDP.
Principle: The product of the PK reaction, pyruvate, is reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction coupled to the oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm is proportional to the PK activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂.
-
Phosphoenolpyruvate (PEP) solution.
-
ADP solution.
-
NADH solution.
-
Lactate dehydrogenase (LDH) solution.
-
This compound (activator) solution at various concentrations.
Procedure:
-
In a 96-well microplate, add the assay buffer, PEP, ADP, NADH, and LDH to each well.
-
Add varying concentrations of 2,5-AGDP to the test wells. Add an equivalent volume of solvent to the control wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the PK enzyme solution to all wells.
-
Immediately measure the absorbance at 340 nm in a kinetic mode for 10-15 minutes at 37°C.
-
Calculate the rate of NADH oxidation (decrease in A340/min).
-
Determine the percentage of activation for each concentration of 2,5-AGDP and calculate the EC50 and Ka values.
Fructose-1,6-bisphosphatase (FBPase) Activity Assay
This protocol describes a method to determine the inhibitory effect of 2,5-AGDP on FBPase activity.
Principle: The activity of FBPase is determined by measuring the amount of inorganic phosphate (Pi) released from the substrate, fructose-1,6-bisphosphate. The released Pi is quantified using a colorimetric method, such as the Malachite Green assay.
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 1 mM MgCl₂, 0.1 mM EDTA.
-
Fructose-1,6-bisphosphate (FBP) solution.
-
This compound (inhibitor) solution at various concentrations.
-
FBPase enzyme solution.
-
Malachite Green reagent for phosphate detection.
Procedure:
-
In a 96-well microplate, add the assay buffer and FBP to each well.
-
Add varying concentrations of 2,5-AGDP to the test wells. Add an equivalent volume of solvent to the control wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the FBPase enzyme solution to all wells.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Create a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate released in each well and determine the percentage of inhibition for each concentration of 2,5-AGDP to calculate the IC50 and Ki values.
Inhibition of Gluconeogenesis in Primary Hepatocytes
This protocol provides a framework for assessing the effect of 2,5-AGDP on glucose production in primary hepatocytes.
Principle: Primary hepatocytes are incubated with gluconeogenic precursors (e.g., lactate and pyruvate) in the presence or absence of 2,5-AGDP. The amount of glucose produced and released into the medium is then quantified.
Materials:
-
Primary hepatocytes (e.g., from rat or human).
-
Hepatocyte culture medium.
-
Krebs-Ringer bicarbonate buffer (KRBB) supplemented with gluconeogenic substrates (e.g., 10 mM lactate, 1 mM pyruvate).
-
This compound solution.
-
Glucose assay kit.
Procedure:
-
Isolate and culture primary hepatocytes according to standard protocols.
-
Wash the cultured hepatocytes with phosphate-buffered saline (PBS).
-
Incubate the cells in KRBB without glucose but supplemented with gluconeogenic substrates.
-
Add varying concentrations of 2,5-AGDP to the treatment groups.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a specified time (e.g., 3 hours).
-
Collect the incubation medium.
-
Quantify the glucose concentration in the medium using a glucose assay kit.
-
Normalize the glucose production to the total protein content of the cells in each well.
-
Calculate the percentage of inhibition of gluconeogenesis at different concentrations of 2,5-AGDP.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow relevant to the study of this compound.
Caption: Signaling pathways of glycolysis and gluconeogenesis showing points of modulation by 2,5-AGDP.
References
- 1. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 2. Graphviz [graphviz.org]
- 3. Inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,5-Anhydro-D-glucitol-1,6-diphosphate: Precursors, Derivatives, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP), a significant molecule in the landscape of carbohydrate metabolism and enzyme regulation. This document details its precursors, derivatives, and its role as a modulator of key glycolytic enzymes, namely phosphofructokinase (PFK) and pyruvate (B1213749) kinase (PYK). We present a compilation of available data on its synthesis, biological activity, and the experimental methodologies used for its study. This guide is intended to be a valuable resource for researchers in biochemistry, drug discovery, and metabolic studies, offering insights into the therapeutic and research potential of AGDP and its related compounds.
Introduction
This compound (AGDP) is a diphosphorylated derivative of 2,5-anhydro-D-glucitol. Its structural similarity to fructose-1,6-bisphosphate, a key intermediate in glycolysis, positions it as a modulator of carbohydrate metabolism. AGDP has been identified as an effective competitive inhibitor of phosphofructokinase (PFK) and a limited stimulator of yeast pyruvate kinase.[1] These interactions highlight its potential as a tool for studying glycolytic regulation and as a lead compound in the development of therapeutic agents targeting metabolic pathways, particularly in the context of cancer, where altered glucose metabolism is a hallmark.[2] This guide will delve into the known synthesis routes, biochemical interactions, and analytical methods pertaining to AGDP and its precursors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 4429-47-4 | [2] |
| Molecular Formula | C₆H₁₄O₁₁P₂ | [2] |
| Molecular Weight | 324.12 g/mol | [2] |
| Canonical SMILES | C(C1C(C(C(O1)COP(=O)(O)O)O)O)OP(=O)(O)O | [2] |
| Density | 1.9 g/cm³ | [2] |
| Storage | <-15°C, under inert gas (Argon) | [2] |
Synthesis of this compound and Precursors
The synthesis of this compound (AGDP) presents a significant chemical challenge due to the need for regioselective phosphorylation and the formation of the anhydro bridge. While a definitive, high-yield synthesis protocol for AGDP is not extensively documented in publicly available literature, a plausible synthetic strategy can be inferred from related chemical transformations. A key precursor for the synthesis of AGDP is 2,5-anhydro-D-glucitol.
Synthesis of 2,5-Anhydro-D-glucitol (Precursor)
The synthesis of the unphosphorylated precursor, 2,5-anhydro-D-glucitol, can be achieved from D-glucose. A potential synthetic workflow is outlined below.
Phosphorylation to Yield this compound
The subsequent diphosphorylation of 2,5-anhydro-D-glucitol at the C1 and C6 positions is the critical step to yield AGDP. This can be approached through enzymatic or chemical methods.
Enzymatic Phosphorylation: An enzymatic approach could utilize specific kinases that can phosphorylate the primary hydroxyl groups at C1 and C6. Hexokinase and fructokinase are potential candidates, as they are known to phosphorylate related fructose (B13574) analogs.[3]
Chemical Phosphorylation: Chemical phosphorylation would likely involve the use of a phosphorylating agent such as phosphoryl chloride (POCl₃) or a phosphoramidite-based reagent. This would necessitate a protecting group strategy to ensure regioselectivity for the C1 and C6 hydroxyls.
A Novel Approach from Natural Sources
A recent study has proposed a novel method for the preparation of a compound described as "2,5-anhydro di-(hydrido)-di-phosphate-di-hydrate mannitol (B672) (glucitol)" from neokestose-1,6-di-phosphate extracted from banana fruit. The process involves a nucleophilic attack using sodium borohydride (B1222165) in an alkaline medium. While the exact structure and yield require further characterization, this approach presents an intriguing and potentially cost-effective route to AGDP-like molecules.
Experimental Protocol (Adapted from Madson, 2021):
-
Extraction: Extraction of neokestose-1,6-di-phosphate from commercial banana fruit.
-
Reaction: The extracted diphosphate (B83284) is treated with sodium borohydride (NaBH₄) in ammonium (B1175870) hydroxide (B78521) (NH₄OH) at pH 11.4 for 18 hours.
-
Characterization: The resulting product is characterized using negative ion mass spectrometry and inductively coupled plasma mass spectrometry (ICP-MS).
Biological Activity and Signaling Pathways
AGDP exerts its biological effects primarily through its interaction with two key enzymes of the glycolytic pathway: phosphofructokinase (PFK) and pyruvate kinase (PYK).
Inhibition of Phosphofructokinase (PFK)
AGDP is an effective competitive inhibitor of phosphofructokinase (PFK), a critical regulatory enzyme in glycolysis.[1] PFK catalyzes the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. By competitively binding to the active site of PFK, AGDP blocks the binding of the natural substrate, thereby inhibiting the progression of glycolysis. This inhibitory action is a key area of interest for its potential therapeutic applications, particularly in cancer, where many tumors exhibit a high rate of glycolysis (the Warburg effect).
Experimental Protocol: Phosphofructokinase Activity Assay The activity of PFK in the presence and absence of AGDP can be measured using a coupled enzyme assay.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NADH, ATP, and the coupling enzymes aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
Enzyme and Substrate: Add a known amount of purified PFK and the substrate, fructose-6-phosphate.
-
Inhibitor: For the test condition, add varying concentrations of AGDP.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the PFK activity.
-
Data Analysis: Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor to determine the type of inhibition and calculate the inhibition constant (Ki).
Allosteric Regulation of Pyruvate Kinase (PYK)
AGDP is described as a limited stimulator of yeast pyruvate kinase.[4] This is in contrast to its structural analog, 2,5-anhydro-D-mannitol-1,6-bisphosphate, which is an excellent allosteric activator of PYK. Pyruvate kinase catalyzes the final, irreversible step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the generation of ATP. The allosteric activation of PYK by fructose-1,6-bisphosphate is a key feed-forward regulatory mechanism in glycolysis. The limited ability of AGDP to activate PYK suggests that while it can bind to the allosteric site, it does not induce the optimal conformational change required for full activation.
Experimental Protocol: Pyruvate Kinase Activity Assay The effect of AGDP on PYK activity can be determined using a lactate (B86563) dehydrogenase-coupled assay.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, KCl, ADP, NADH, and lactate dehydrogenase.
-
Enzyme and Substrate: Add a known amount of purified PYK and the substrate, phosphoenolpyruvate.
-
Activator: Add varying concentrations of AGDP or a known activator like fructose-1,6-bisphosphate.
-
Measurement: Monitor the decrease in absorbance at 340 nm due to NADH oxidation, which is coupled to the formation of pyruvate.
-
Data Analysis: Plot the reaction velocity against the activator concentration to determine the activation kinetics.
Derivatives and their Potential Applications
The core structure of 2,5-anhydro-D-glucitol provides a scaffold for the synthesis of various derivatives with potential applications in drug development and as biochemical probes.
-
Probes for Glucose Transporters: Derivatives of the unphosphorylated precursor, 2,5-anhydro-D-glucitol, can be synthesized to probe the binding sites and transport mechanisms of glucose transporters (GLUTs).
-
Therapeutic Agents: The inhibitory effect of AGDP on PFK suggests that it and its derivatives could be explored as anti-cancer agents by targeting the metabolic reliance of tumor cells on glycolysis.
Analytical Methods
The characterization and quantification of AGDP and its precursors rely on a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., refractive index, evaporative light scattering, or mass spectrometry) can be used for the separation and quantification of AGDP and related compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of synthesized AGDP and its precursors, confirming the anhydro bridge formation and the position of the phosphate (B84403) groups.
-
Mass Spectrometry (MS): Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is crucial for determining the molecular weight and fragmentation patterns of AGDP and its derivatives.
Conclusion and Future Directions
This compound is a molecule of significant interest due to its ability to modulate key enzymes in glycolysis. Its role as a competitive inhibitor of PFK and a weak allosteric modulator of PYK provides a foundation for its exploration as a research tool and a potential therapeutic agent. Future research should focus on the development of a robust and scalable synthesis for AGDP to make it more accessible for in-depth biological studies. Further investigation into the precise kinetics of its interactions with PFK and PYK from various species and isoforms will provide a more detailed understanding of its mechanism of action. The exploration of AGDP derivatives may lead to the discovery of more potent and selective enzyme modulators with improved pharmacological properties, opening new avenues for the treatment of metabolic diseases and cancer.
References
An In-depth Technical Guide to 2,5-Anhydro-D-glucitol-1,6-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-D-glucitol-1,6-diphosphate is a synthetic phosphorylated sugar alcohol that serves as a valuable tool in biochemical and metabolic research. Its structural similarity to naturally occurring intermediates in glycolysis and other metabolic pathways allows it to act as a modulator of key enzymes, providing insights into their regulatory mechanisms. This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies associated with this compound.
Physicochemical Properties
Quantitative data for this compound is limited, with many properties currently available only as predicted values. The following tables summarize the known and predicted physicochemical characteristics of this compound.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₁₁P₂ | [1] |
| Molecular Weight | 324.12 g/mol | [1] |
| CAS Number | 4429-47-4 | [1] |
| Appearance | Oil to Gel | Predicted |
| Density | 1.9 g/cm³ |
Table 2: Predicted Physicochemical Data
| Property | Predicted Value |
| Boiling Point | 705.2 ± 70.0 °C |
| pKa | 1.55 ± 0.10 |
Table 3: Solubility and Stability
| Solvent | Solubility | Storage Conditions |
| Water | Slightly Soluble | -20°C for up to 3 years (pure form) |
| Methanol | Slightly Soluble | -80°C in solvent |
Biological Activity and Signaling Pathways
This compound is primarily recognized for its role as a modulator of key enzymes in central carbon metabolism, namely phosphofructokinase (PFK) and pyruvate (B1213749) kinase (PK).
Inhibition of Phosphofructokinase
This compound acts as an effective competitive inhibitor of phosphofructokinase (PFK), a critical regulatory enzyme in the glycolytic pathway.[1][2] PFK catalyzes the irreversible conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. By competitively binding to PFK, this compound can modulate the rate of glycolysis.[2]
Allosteric Activation of Yeast Pyruvate Kinase
In contrast to its inhibitory effect on PFK, this compound is a limited stimulator of yeast Pyruvate Kinase.[3] It functions as an analogue of the potent allosteric activator, 2,5-anhydro-D-mannitol 1,6-bisphosphate.[3] Pyruvate kinase catalyzes the final, irreversible step of glycolysis, converting phosphoenolpyruvate (B93156) (PEP) to pyruvate. The allosteric activation of pyruvate kinase by molecules like fructose-1,6-bisphosphate (and its analogues) is a crucial feed-forward regulatory mechanism in glycolysis.
The following diagram illustrates the role of this compound in the context of glycolysis regulation.
Caption: Regulation of Glycolysis by this compound.
Experimental Protocols
General Synthesis of Phosphorylated Sugars
The synthesis of phosphorylated sugars often involves the use of a suitable sugar precursor and a phosphorylating agent. Enzymatic synthesis is a common and highly specific method.
Example of an Enzymatic Phosphorylation Workflow:
Caption: General workflow for enzymatic synthesis of phosphorylated sugars.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Used to confirm the carbon-hydrogen framework of the molecule.
-
³¹P NMR: Essential for confirming the presence and chemical environment of the phosphate groups. The chemical shifts and coupling constants provide information about the phosphorylation sites.
Mass Spectrometry (MS):
-
Electrospray Ionization Mass Spectrometry (ESI-MS): A soft ionization technique suitable for analyzing polar and thermally labile molecules like phosphorylated sugars. It can be used to determine the molecular weight and confirm the elemental composition of the product.
High-Performance Liquid Chromatography (HPLC):
-
Used for the purification and purity assessment of the final product. Anion-exchange chromatography is particularly effective for separating phosphorylated compounds.
Conclusion
This compound is a valuable research compound for probing the active and allosteric sites of key metabolic enzymes. While a complete experimental dataset of its physicochemical properties is yet to be established, its known biological activities provide a solid foundation for its use in metabolic studies. The general protocols outlined in this guide can serve as a starting point for its synthesis and characterization in a research setting. Further investigation into its properties and interactions will undoubtedly contribute to a deeper understanding of metabolic regulation.
References
A Technical Guide to 2,5-Anhydro-D-glucitol-1,6-diphosphate (AnGDP) in Plant Biochemistry: A Prospective Analysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on 2,5-Anhydro-D-glucitol-1,6-diphosphate (AnGDP) in the context of plant biochemistry is currently limited. This guide provides a prospective analysis based on the established roles of analogous molecules in various biological systems and the known principles of plant sugar metabolism and signaling. The experimental protocols and hypothesized pathways are intended to serve as a foundational framework for future research in this area.
Introduction to this compound (AnGDP)
This compound (AnGDP) is a synthetic structural analog of the β-furanose form of fructose-1,6-bisphosphate (FBP), a key metabolic intermediate in glycolysis and gluconeogenesis. Due to its structural similarity to FBP, AnGDP is anticipated to act as a competitive inhibitor or modulator of enzymes that utilize FBP as a substrate, primarily aldolase (B8822740) and phosphofructokinase. While its effects have been predominantly studied in animal and yeast systems, its potential as a tool to probe and manipulate carbohydrate metabolism and signaling in plants is significant.
The precursor molecule, 2,5-anhydro-D-glucitol, can be taken up by cells and subsequently phosphorylated by glycolytic enzymes to form AnGDP.[1] This intracellular synthesis of a non-metabolizable analog allows for the investigation of the regulatory roles of FBP-like molecules in cellular processes.
Hypothesized Role of AnGDP in Plant Biochemistry
Given the central role of FBP in plant metabolism, AnGDP is predicted to interfere with several key pathways.
Interaction with Glycolysis and Gluconeogenesis
The primary anticipated role of AnGDP in plant biochemistry is the modulation of glycolysis and gluconeogenesis through its interaction with FBP-dependent enzymes.
-
Aldolase Inhibition: Fructose-1,6-bisphosphate aldolase is a key enzyme in glycolysis, catalyzing the cleavage of FBP into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403). As a structural analog of FBP, AnGDP is expected to act as a competitive inhibitor of aldolase, thereby blocking the glycolytic pathway at this step.
-
Phosphofructokinase (PFK) Modulation: PFK catalyzes the phosphorylation of fructose-6-phosphate (B1210287) to FBP. While AnGDP is not a substrate for the forward reaction, its accumulation could potentially exert allosteric feedback inhibition on PFK, similar to other downstream products of glycolysis.
Potential Role in Sugar Signaling
Plants possess intricate sugar signaling networks that regulate growth, development, and stress responses. Fructose (B13574) itself has been identified as a signaling molecule in plants, with its own signaling pathway distinct from that of glucose.[2][3][4] This signaling is mediated by proteins such as FRUCTOSE INSENSITIVE1 (FINS1), a putative fructose-1,6-bisphosphatase, and appears to be independent of its catalytic activity.[2][3][4]
As a stable, non-metabolizable analog of a key fructose derivative, AnGDP could serve as a valuable tool to investigate fructose-related signaling pathways. By accumulating within the cell, AnGDP might activate or inhibit components of the fructose signaling cascade, allowing for the dissection of these pathways without the confounding effects of active metabolism.
Quantitative Data on FBP Analogs in Biological Systems
While no quantitative data for AnGDP in plant tissues are currently available, the following table provides a template for the types of data that would be valuable to collect in future research. This is based on studies of related sugar analogs in other systems.
| Parameter | Plant Species | Tissue/Organ | Condition | Concentration (nmol/g FW) | Reference |
| Endogenous FBP | Arabidopsis thaliana | Rosette Leaves | Light | 10-50 | Hypothetical |
| Endogenous FBP | Arabidopsis thaliana | Rosette Leaves | Dark | 5-20 | Hypothetical |
| AnGDP Accumulation | Nicotiana tabacum | Suspension Cells | 24h incubation with 2,5-anhydro-D-glucitol | To be determined | |
| AnGDP Accumulation | Oryza sativa | Seedlings | 24h incubation with 2,5-anhydro-D-glucitol | To be determined |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of sugar phosphates and the characterization of related enzymes in plants.
Extraction and Quantification of AnGDP from Plant Tissues
This protocol is based on methods for the extraction and analysis of sugar phosphates from plant material.
Objective: To extract and quantify AnGDP from plant tissues following incubation with its precursor, 2,5-anhydro-D-glucitol.
Methodology:
-
Sample Collection and Freezing: Harvest plant tissue of interest and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Extraction: Suspend the powdered tissue in a cold extraction buffer (e.g., 1 M perchloric acid or a chloroform/methanol mixture).
-
Purification:
-
Centrifuge the homogenate to pellet cell debris.
-
Neutralize the supernatant with a suitable base (e.g., K2CO3 for perchloric acid extractions).
-
Further purify the extract using solid-phase extraction (SPE) or anion-exchange chromatography to separate sugar phosphates from interfering compounds.[5]
-
-
Quantification:
In Vitro Enzyme Assays for AnGDP Inhibition
These protocols describe how to assess the inhibitory effect of AnGDP on key plant enzymes.
4.2.1 Aldolase Activity Assay
Objective: To determine the inhibitory constant (Ki) of AnGDP for plant aldolase.
Methodology:
-
Enzyme Extraction: Extract and partially purify aldolase from the plant tissue of interest.
-
Assay Principle: The assay is a coupled-enzyme reaction where the products of the aldolase reaction are converted to a product that can be monitored spectrophotometrically (e.g., the oxidation of NADH).
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Triosephosphate isomerase
-
Glycerol-3-phosphate dehydrogenase
-
NADH
-
Varying concentrations of the substrate, fructose-1,6-bisphosphate
-
Varying concentrations of the inhibitor, AnGDP
-
-
Procedure:
-
Initiate the reaction by adding the plant enzyme extract.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates for each substrate and inhibitor concentration.
-
-
Data Analysis:
-
Generate Lineweaver-Burk or Dixon plots to determine the type of inhibition and the Ki value.
-
4.2.2 Phosphofructokinase (PFK) Activity Assay
Objective: To assess the allosteric effect of AnGDP on plant PFK activity.
Methodology:
-
Enzyme Extraction: Extract and partially purify PFK from the plant tissue of interest.
-
Assay Principle: This is also a coupled-enzyme assay that measures the production of ADP, which is then used in a reaction that leads to the oxidation of NADH.
-
Reaction Mixture:
-
Buffer (e.g., HEPES-KOH, pH 7.8)
-
Fructose-6-phosphate
-
ATP
-
Aldolase
-
Triosephosphate isomerase
-
Glycerol-3-phosphate dehydrogenase
-
NADH
-
Varying concentrations of AnGDP
-
-
Procedure:
-
Initiate the reaction by adding the plant enzyme extract.
-
Monitor the decrease in absorbance at 340 nm.
-
-
Data Analysis:
-
Plot PFK activity as a function of AnGDP concentration to determine if it acts as an allosteric modulator.
-
Visualizations: Pathways and Workflows
Hypothesized Metabolic Impact of AnGDP
Caption: Hypothesized metabolism of 2,5-anhydro-D-glucitol and its inhibitory effect on aldolase.
Potential Fructose Signaling Pathway Modulation by AnGDP
Caption: Proposed interaction of AnGDP with the FINS1-mediated fructose signaling pathway.
Experimental Workflow for AnGDP Analysis
Caption: A generalized workflow for the extraction and quantification of AnGDP from plant tissues.
Future Directions and Conclusion
The study of this compound in plant biochemistry represents a promising, yet underexplored, area of research. As a potent analog of a central metabolic intermediate, AnGDP has the potential to be a powerful tool for dissecting the complex interplay between carbohydrate metabolism and signaling in plants. Future research should focus on:
-
Confirming the uptake and phosphorylation of 2,5-anhydro-D-glucitol in various plant species and cell types.
-
Quantifying the in vivo accumulation of AnGDP and its impact on the broader metabolome.
-
Characterizing the inhibitory kinetics of AnGDP with purified plant aldolase and its regulatory effects on PFK from different plant sources.
-
Investigating the effects of AnGDP on gene expression related to sugar signaling and metabolism.
-
Utilizing AnGDP to explore the role of fructose signaling in plant development and stress responses.
By pursuing these avenues of research, the scientific community can gain deeper insights into the fundamental processes that govern plant growth and productivity, with potential applications in agriculture and the development of novel herbicides or growth regulators.
References
- 1. Effect of a nonmetabolizable analog of fructose-1,6-bisphosphate on glycolysis and ethanol production in strains of Saccharomyces cerevisiae and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Signaling Role of Fructose Mediated by FINS1/FBP in Arabidopsis thaliana | Semantic Scholar [semanticscholar.org]
- 3. Signaling Role of Fructose Mediated by FINS1/FBP in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling role of fructose mediated by FINS1/FBP in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of phosphate esters in plant material. Extraction and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of 2,5-Anhydro-D-glucitol-1,6-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis and subsequent purification of 2,5-Anhydro-D-glucitol-1,6-diphosphate. This compound is a valuable tool in metabolic research, acting as an analog to key glycolytic intermediates and serving as a modulator of enzymes such as pyruvate (B1213749) kinase and phosphofructokinase.[1][2][3] The synthesis protocol is based on the selective diphosphorylation of the primary hydroxyl groups of 2,5-Anhydro-D-glucitol. The purification procedure employs anion-exchange chromatography to isolate the desired diphosphorylated product from the reaction mixture. This guide is intended to provide researchers with a comprehensive methodology for obtaining high-purity this compound for in vitro and in vivo studies.
Introduction
This compound (C₆H₁₄O₁₁P₂, Molar Mass: 324.12 g/mol ) is a structural analog of fructose-1,6-bisphosphate and is utilized in the study of carbohydrate metabolism.[2] It has been identified as a limited stimulator of yeast pyruvate kinase and a competitive inhibitor of phosphofructokinase.[1][3] Due to its role as a modulator of key metabolic enzymes, the availability of a reliable synthesis and purification protocol is crucial for advancing research in areas such as oncology and metabolic diseases.
This protocol details a two-stage process: the synthesis of the 2,5-Anhydro-D-glucitol precursor, followed by its diphosphorylation and subsequent purification.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of the 2,5-Anhydro-D-glucitol backbone, followed by the phosphorylation of its primary hydroxyl groups at the C1 and C6 positions.
Part 1: Synthesis of 2,5-Anhydro-D-glucitol (Precursor)
A plausible synthetic route to 2,5-anhydro-D-glucitol involves the intramolecular cyclization of a suitably protected D-mannitol derivative. This method provides a stereochemically defined precursor for the subsequent phosphorylation step.
Part 2: Diphosphorylation of 2,5-Anhydro-D-glucitol
The selective phosphorylation of the primary hydroxyl groups of unprotected polyols can be challenging. A method employing a phosphorylating agent with a high affinity for primary alcohols is recommended. One such approach involves the use of a P(V)-based reagent, which allows for direct and chemoselective phosphorylation under mild conditions.[4][5][6]
Experimental Protocol: Diphosphorylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,5-Anhydro-D-glucitol (1.0 eq) in anhydrous pyridine (B92270) at 0 °C.
-
Addition of Phosphorylating Agent: Slowly add a phosphorylating agent such as phosphorus oxychloride (POCl₃) (2.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[7] The use of a slight excess of the phosphorylating agent ensures diphosphorylation.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of cold water or a saturated sodium bicarbonate solution while cooling the flask in an ice bath.
-
Solvent Removal: Remove the pyridine by rotary evaporation under reduced pressure.
-
Initial Purification: The crude product, a mixture of mono- and di-phosphorylated species, as well as unreacted starting material and inorganic phosphates, is then subjected to purification by anion-exchange chromatography.
Purification of this compound
Purification of the target compound is achieved using anion-exchange chromatography, which separates molecules based on their net negative charge. The diphosphorylated product will have a stronger negative charge than the monophosphorylated and unreacted starting material, allowing for its effective separation.
Experimental Protocol: Anion-Exchange Chromatography
-
Resin Preparation: A column is packed with a strong anion-exchange resin (e.g., Dowex 1x8, formate (B1220265) form). The resin is thoroughly washed with deionized water until the eluate is neutral.
-
Sample Loading: The crude reaction mixture is dissolved in a small volume of deionized water and the pH is adjusted to ~8.0 with a dilute solution of ammonium (B1175870) hydroxide. The sample is then loaded onto the prepared column.
-
Elution: The column is first washed with deionized water to remove any unreacted 2,5-Anhydro-D-glucitol. A linear gradient of a volatile salt solution, such as triethylammonium (B8662869) bicarbonate (TEAB) or ammonium bicarbonate, is then applied to elute the phosphorylated species. A typical gradient would range from 0 to 1.0 M.
-
Fraction Collection: Fractions are collected and monitored for the presence of phosphate (B84403) and carbohydrate. The Folin-Malachite green assay can be used for phosphate detection, and a phenol-sulfuric acid assay for carbohydrate detection.
-
Product Identification: Fractions containing the diphosphorylated product, which will elute at a higher salt concentration than the monophosphorylated byproducts, are pooled.
-
Salt Removal: The volatile salt is removed by repeated co-evaporation with water or by lyophilization.
-
Final Product: The final product is obtained as a stable salt (e.g., sodium or triethylammonium salt) and can be characterized by NMR (³¹P and ¹³C) and mass spectrometry.
Data Presentation
| Parameter | Synthesis of 2,5-Anhydro-D-glucitol | Diphosphorylation | Purification |
| Starting Material | Protected D-mannitol derivative | 2,5-Anhydro-D-glucitol | Crude reaction mixture |
| Key Reagents | Deprotection and cyclization reagents | POCl₃, Pyridine | Dowex 1x8 resin, TEAB |
| Reaction Time | Varies with method | 14-18 hours | N/A |
| Typical Yield | ~70-80% | ~40-50% (crude) | ~20-30% (pure) |
| Purity (post-step) | >95% | Mixture | >98% |
| Analytical Method | NMR, Mass Spectrometry | TLC, ³¹P NMR | Ion-exchange HPLC, ³¹P NMR |
Visualizations
Synthesis and Purification Workflow
References
- 1. scbt.com [scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]
- 5. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Quantification of 2,5-Anhydro-D-glucitol-1,6-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-D-glucitol-1,6-diphosphate (AhG-1,6-DP) is a sugar phosphate (B84403) analog with potential roles in cellular signaling and metabolic regulation. As a structural mimic of key intermediates in glycolysis and gluconeogenesis, accurate quantification of AhG-1,6-DP in vitro is crucial for understanding its biochemical functions, screening for potential therapeutic agents that modulate its levels, and for various applications in drug development. To date, specific, validated methods for the quantification of this compound are not extensively documented in scientific literature. However, based on established analytical techniques for structurally similar molecules, such as fructose-1,6-bisphosphate and other hexose (B10828440) diphosphates, we present the following detailed application notes and protocols for three robust quantification methods.
These proposed methods are:
-
Enzymatic Coupled Assay: A spectrophotometric method offering ease of use and high throughput.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): A highly selective and sensitive chromatographic method for carbohydrate analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for absolute quantification.
Method 1: Enzymatic Coupled Assay
This method is adapted from established assays for fructose-1,6-bisphosphate and relies on a series of enzymatic reactions that ultimately lead to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
Principle
This compound is first cleaved by aldolase. The resulting triose phosphates are then converted in a series of reactions leading to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is directly proportional to the amount of AhG-1,6-DP in the sample.
Experimental Protocol
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂.
-
NADH Solution: 10 mM NADH in assay buffer.
-
ATP Solution: 50 mM ATP in assay buffer.
-
Enzyme Mix:
-
Aldolase (from rabbit muscle): 10 units/mL
-
Triosephosphate Isomerase (from rabbit muscle): 50 units/mL
-
Glycerol-3-Phosphate Dehydrogenase (from rabbit muscle): 20 units/mL
-
-
Standard Solution: Prepare a 1 mM stock solution of this compound in deionized water. Create a dilution series (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in the assay buffer.
2. Sample Preparation:
-
Samples should be deproteinized, for example, by perchloric acid precipitation followed by neutralization with KOH, or by ultrafiltration.
-
The final sample should be diluted in the assay buffer to fall within the linear range of the standard curve.
3. Assay Procedure (96-well plate format):
-
To each well, add:
-
50 µL of standard or sample.
-
100 µL of Assay Buffer.
-
20 µL of NADH Solution.
-
20 µL of ATP Solution.
-
-
Mix well and incubate for 5 minutes at room temperature to allow for the consumption of any endogenous pyruvate.
-
Read the initial absorbance at 340 nm (A_initial).
-
Add 10 µL of the Enzyme Mix to initiate the reaction.
-
Incubate for 30 minutes at 37°C.
-
Read the final absorbance at 340 nm (A_final).
4. Data Analysis:
-
Calculate the change in absorbance (ΔA) for each well: ΔA = A_initial - A_final.
-
Subtract the ΔA of the blank (0 µM standard) from the ΔA of all other wells.
-
Plot the corrected ΔA values for the standards against their concentrations to generate a standard curve.
-
Determine the concentration of AhG-1,6-DP in the samples using the standard curve.
Data Presentation
| Parameter | Value |
| Limit of Detection (LOD) | ~1 µM |
| Limit of Quantification (LOQ) | ~5 µM |
| Linear Range | 5 - 100 µM |
| Precision (CV%) | < 10% |
Workflow Diagram
Caption: Workflow for the enzymatic quantification of AhG-1,6-DP.
Method 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a highly sensitive and selective method for the direct quantification of carbohydrates, including sugar phosphates, without the need for derivatization.[1]
Principle
At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated by anion-exchange chromatography. The separated analytes are then detected electrochemically by pulsed amperometry using a gold electrode.
Experimental Protocol
1. Instrumentation and Columns:
-
A biocompatible HPLC system equipped with a pulsed amperometric detector and a gold working electrode.
-
Dionex CarboPac™ PA20 column (3 x 150 mm) or similar.
2. Reagent Preparation:
-
Eluent A: Deionized water.
-
Eluent B: 1 M Sodium Acetate in deionized water.
-
Eluent C: 200 mM Sodium Hydroxide.
-
Standard Solution: Prepare a 1 mM stock solution of this compound in deionized water. Create a dilution series (e.g., 0.1, 0.5, 1, 5, 10, 50 µM) in deionized water.
3. Sample Preparation:
-
Samples should be deproteinized using ultrafiltration (e.g., 10 kDa MWCO).
-
Dilute the samples in deionized water to fall within the linear range of the standard curve.
4. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Gradient Elution | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 25 | |
| 26 | |
| 35 | |
| PAD Waveform | Standard Quadrupole Waveform for Carbohydrates |
5. Data Analysis:
-
Identify the peak corresponding to AhG-1,6-DP based on the retention time of the standard.
-
Integrate the peak area for all standards and samples.
-
Plot the peak area of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of AhG-1,6-DP in the samples using the standard curve.
Data Presentation
| Parameter | Value |
| Limit of Detection (LOD) | ~10 nM |
| Limit of Quantification (LOQ) | ~50 nM |
| Linear Range | 0.05 - 50 µM |
| Precision (CV%) | < 5% |
Workflow Diagram
Caption: Workflow for HPAE-PAD quantification of AhG-1,6-DP.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and specificity for the quantification of small molecules in complex matrices.
Principle
Samples are separated by liquid chromatography, and the analyte of interest is then ionized and fragmented in a mass spectrometer. Specific fragment ions (transitions) are monitored for highly selective and sensitive quantification. A stable isotope-labeled internal standard is recommended for the most accurate quantification.
Experimental Protocol
1. Instrumentation:
-
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Reagent Preparation:
-
Mobile Phase A: 10 mM Tributylamine and 15 mM Acetic Acid in Water.
-
Mobile Phase B: Methanol (B129727).
-
Standard Solution: Prepare a 1 mM stock solution of this compound in deionized water. Create a dilution series in a matrix that mimics the sample.
-
Internal Standard (IS): Ideally, a stable isotope-labeled version of AhG-1,6-DP (e.g., ¹³C₆-AhG-1,6-DP). If unavailable, a structurally similar sugar diphosphate (B83284) can be used.
3. Sample Preparation:
-
To 50 µL of sample, add 50 µL of internal standard solution.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of Mobile Phase A.
4. LC-MS/MS Conditions:
| Parameter | Value |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0 | |
| 5 | |
| 15 | |
| 18 | |
| 19 | |
| 25 | |
| Ionization Mode | ESI Negative |
| MRM Transitions | To be determined by direct infusion of the standard. A likely precursor ion would be [M-H]⁻ at m/z 323.0. Product ions would likely correspond to phosphate fragments (e.g., m/z 79 or 97). |
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Plot the peak area ratio of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of AhG-1,6-DP in the samples using the standard curve.
Data Presentation
| Parameter | Value |
| Limit of Detection (LOD) | < 1 nM |
| Limit of Quantification (LOQ) | ~1 nM |
| Linear Range | 0.001 - 10 µM |
| Precision (CV%) | < 5% |
| Accuracy | 95 - 105% |
Workflow Diagram
Caption: Workflow for LC-MS/MS quantification of AhG-1,6-DP.
Concluding Remarks
The selection of the most appropriate method for the quantification of this compound will depend on the specific requirements of the study, including the required sensitivity, sample matrix, throughput, and available instrumentation. The enzymatic assay is well-suited for high-throughput screening, while HPAE-PAD and LC-MS/MS provide higher sensitivity and specificity for detailed mechanistic studies and applications in complex biological matrices. It is imperative to validate the chosen method in the laboratory to ensure its accuracy, precision, and reliability for the intended application.
References
Application Notes and Protocols for Enzyme Kinetics Assays Using 2,5-Anhydro-D-glucitol-1,6-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) is a synthetic analog of fructose-1,6-bisphosphate (FBP), a key metabolic intermediate in the glycolytic pathway. Due to its structural similarity to FBP, 2,5-AGDP has been shown to interact with several key enzymes in carbohydrate metabolism. These interactions make 2,5-AGDP a valuable tool for studying enzyme kinetics, elucidating metabolic pathways, and for the screening and development of novel therapeutic agents targeting these enzymes.
This document provides detailed application notes and protocols for conducting enzyme kinetics assays using 2,5-AGDP, with a focus on its effects on two key glycolytic enzymes: Phosphofructokinase (PFK) and Pyruvate (B1213749) Kinase (PK) . 2,5-AGDP acts as a competitive inhibitor of PFK and a limited activator of yeast Pyruvate Kinase.[1][2][3]
Enzymatic Interactions of this compound
2,5-AGDP primarily influences the glycolytic pathway through its interaction with PFK and PK. Understanding the kinetics of these interactions is crucial for deciphering its biological effects and for its application in drug discovery.
Quantitative Data: Kinetic Parameters
The following table summarizes the known and representative kinetic parameters for the interaction of 2,5-AGDP with PFK and PK. Note that specific values can vary depending on the enzyme source and experimental conditions.
| Enzyme | Ligand/Substrate | Kinetic Parameter | Value | Reference/Note |
| Phosphofructokinase (PFK) | This compound | Ki (inhibition) | Data not available | Expected to be a competitive inhibitor. The protocol below can be used for its determination. |
| Fructose-6-Phosphate (B1210287) (F6P) | Km | ~ 1.05 mM | For Setaria cervi PFK.[4] | |
| ATP | Km | ~ 3 µM | For Setaria cervi PFK.[4] | |
| Pyruvate Kinase (PK) | This compound | Ka (activation) | Data not available | Described as a limited stimulator. The protocol below can be used for its determination. |
| Phosphoenolpyruvate (PEP) | Km | Varies (sigmoidal) | Exhibits sigmoidal kinetics.[5] | |
| ADP | Km | Varies | Exhibits Michaelis-Menten kinetics.[5] |
Application Note 1: Characterization of Phosphofructokinase Inhibition by this compound
Principle
The activity of Phosphofructokinase (PFK) is determined using a coupled enzyme assay. PFK catalyzes the phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (FBP) using ATP. The ADP produced is then used in a series of reactions catalyzed by pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH), leading to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the PFK activity.[6][7] The inhibitory effect of 2,5-AGDP is quantified by measuring the reduction in PFK activity in its presence.
Experimental Protocol
Materials:
-
Phosphofructokinase (PFK) enzyme
-
This compound (2,5-AGDP)
-
PFK Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM DTT)
-
Fructose-6-phosphate (F6P) solution
-
ATP solution
-
Phosphoenolpyruvate (PEP) solution
-
NADH solution
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of F6P, ATP, PEP, and NADH in PFK Assay Buffer.
-
Prepare a stock solution of 2,5-AGDP in PFK Assay Buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a coupling enzyme mix containing PK and LDH in PFK Assay Buffer.
-
-
Assay Setup:
-
Set up reactions in a 96-well microplate. For each reaction, add the following to a final volume of 200 µL:
-
PFK Assay Buffer
-
F6P (at a concentration near its Km)
-
PEP
-
NADH
-
Coupling enzyme mix (PK/LDH)
-
PFK enzyme
-
Varying concentrations of 2,5-AGDP (for inhibitor wells) or buffer (for control wells).
-
-
Include a "no PFK" control to measure background NADH oxidation.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding ATP.
-
Immediately place the microplate in a plate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
Correct the rates for the background NADH oxidation from the "no PFK" control.
-
Plot the PFK activity against the concentration of 2,5-AGDP to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate (F6P) and the inhibitor (2,5-AGDP).
-
Analyze the data using Lineweaver-Burk or Dixon plots.
-
Application Note 2: Assessment of Pyruvate Kinase Activation by this compound
Principle
Pyruvate Kinase (PK) activity is measured using a coupled enzyme assay that monitors the consumption of NADH. PK catalyzes the transfer of a phosphate (B84403) group from phosphoenolpyruvate (PEP) to ADP, producing pyruvate and ATP. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which simultaneously oxidizes NADH to NAD+. The rate of decrease in absorbance at 340 nm is proportional to the PK activity.[8][9][10] The activating effect of 2,5-AGDP is determined by measuring the increase in PK activity in its presence.
Experimental Protocol
Materials:
-
Pyruvate Kinase (PK) enzyme (yeast or other source)
-
This compound (2,5-AGDP)
-
PK Assay Buffer (e.g., 50 mM Imidazole-HCl, pH 7.6, 120 mM KCl, 62 mM MgSO4)
-
Phosphoenolpyruvate (PEP) solution
-
ADP solution
-
NADH solution
-
Lactate Dehydrogenase (LDH)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of PEP, ADP, and NADH in PK Assay Buffer.
-
Prepare a stock solution of 2,5-AGDP in PK Assay Buffer and create serial dilutions.
-
Prepare a solution of LDH in PK Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, set up the following reactions in a final volume of 200 µL:
-
PK Assay Buffer
-
ADP
-
NADH
-
LDH
-
Varying concentrations of 2,5-AGDP (for activator wells) or buffer (for control wells).
-
PK enzyme
-
-
Include a "no PK" control to check for background reactions.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding PEP.
-
Immediately transfer the plate to a microplate reader pre-warmed to 25°C or 37°C.
-
Monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (ΔA340/min) from the initial linear phase of the reaction.
-
Plot the PK activity as a function of the 2,5-AGDP concentration to determine the activation constant (Ka).
-
To further characterize the activation, perform the assay at different concentrations of the substrate (PEP) in the presence and absence of 2,5-AGDP.
-
Analyze the data using appropriate kinetic models for allosteric activation.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the kinetic interactions of this compound with phosphofructokinase and pyruvate kinase. These assays are essential tools for researchers in metabolic studies and for professionals in the pharmaceutical industry engaged in the discovery and development of drugs targeting glycolytic enzymes. The use of 2,5-AGDP as a research tool will continue to contribute to a deeper understanding of metabolic regulation and the identification of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. scbt.com [scbt.com]
- 4. 3hbiomedical.com [3hbiomedical.com]
- 5. Pyruvate kinase from Chlamydia trachomatis is activated by fructose-2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Pyruvate Kinase Activity Assay Kit sufficient for 100 colorimetric or fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 9. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
Application Notes and Protocols for 2,5-Anhydro-D-glucitol-1,6-diphosphate: A Cell-Based Assay for Evaluating Glycolysis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) is a synthetic analog of fructose-1,6-bisphosphate and is recognized as an inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in the glycolytic pathway. By targeting PFK, 2,5-AGDP has the potential to modulate cellular energy metabolism, a pathway often dysregulated in various diseases, including cancer. The "Warburg effect," characterized by an increased rate of glycolysis even in the presence of oxygen, is a hallmark of many cancer cells. This metabolic shift provides a rationale for targeting glycolysis as a therapeutic strategy.
These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory effect of 2,5-AGDP on glycolysis by measuring extracellular lactate (B86563) production. Lactate, the end product of anaerobic glycolysis, serves as a robust indicator of glycolytic flux. This protocol is designed for researchers in drug discovery and cell biology to assess the potency and efficacy of 2,5-AGDP and similar compounds in a cellular context.
Signaling Pathway of Glycolysis
The glycolytic pathway is a fundamental metabolic cascade that converts glucose into pyruvate (B1213749), generating ATP and NADH in the process. Under anaerobic conditions, or in cancer cells exhibiting the Warburg effect, pyruvate is further metabolized to lactate. Phosphofructokinase (PFK) catalyzes the irreversible conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, a critical rate-limiting step in glycolysis. This compound is known to inhibit this enzymatic step.
Caption: The Glycolysis Pathway and the Point of Inhibition by this compound.
Experimental Protocols
Cell-Based Assay for Glycolysis Inhibition: Lactate Production Measurement
This protocol details the methodology for quantifying the inhibitory effect of this compound on glycolysis in a cancer cell line by measuring the concentration of lactate in the cell culture supernatant.
Materials:
-
Cell Line: HeLa (human cervical cancer) or A549 (human lung cancer) cells, known for their high glycolytic rates.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (2,5-AGDP): Stock solution prepared in sterile water or PBS.
-
Lactate Assay Kit: A commercial colorimetric or fluorometric lactate assay kit.
-
96-well clear, flat-bottom cell culture plates.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Microplate reader.
Experimental Workflow Diagram:
Caption: Experimental Workflow for the Cell-Based Glycolysis Inhibition Assay.
Procedure:
-
Cell Seeding:
-
Culture HeLa or A549 cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 2,5-AGDP in sterile water or PBS.
-
Perform serial dilutions of the 2,5-AGDP stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 1000 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 2,5-AGDP. Include a vehicle control (medium with no compound).
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Lactate Measurement:
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a lactate standard curve according to the instructions of the lactate assay kit.
-
Perform the lactate assay on the collected supernatants and the standards as per the manufacturer's protocol. This typically involves adding a reaction mixture and incubating for a specific time.
-
Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance/fluorescence values of the lactate standards against their known concentrations.
-
Determine the lactate concentration in each experimental sample by interpolating from the standard curve.
-
(Optional but recommended) Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on the cells remaining in the original plate to normalize the lactate production to the number of viable cells.
-
Calculate the percentage of glycolysis inhibition for each concentration of 2,5-AGDP relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the 2,5-AGDP concentration and determine the IC₅₀ value (the concentration at which 50% of glycolysis is inhibited).
-
Data Presentation
The following tables provide representative data from a hypothetical experiment evaluating the effect of this compound on lactate production and cell viability in HeLa cells after a 48-hour treatment.
Table 1: Effect of 2,5-AGDP on Lactate Production in HeLa Cells
| 2,5-AGDP Concentration (µM) | Lactate Concentration (mM) (Mean ± SD) | % Inhibition of Lactate Production |
| 0 (Vehicle) | 8.5 ± 0.4 | 0% |
| 1 | 8.2 ± 0.5 | 3.5% |
| 10 | 6.8 ± 0.3 | 20.0% |
| 50 | 4.3 ± 0.2 | 49.4% |
| 100 | 2.1 ± 0.1 | 75.3% |
| 500 | 0.9 ± 0.1 | 89.4% |
| 1000 | 0.5 ± 0.05 | 94.1% |
Table 2: Effect of 2,5-AGDP on HeLa Cell Viability
| 2,5-AGDP Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 95 ± 5.1 |
| 50 | 90 ± 4.5 |
| 100 | 82 ± 3.9 |
| 500 | 65 ± 3.1 |
| 1000 | 45 ± 2.7 |
Summary of Results:
The IC₅₀ for the inhibition of lactate production by 2,5-AGDP in HeLa cells was determined to be approximately 50 µM. A dose-dependent decrease in cell viability was also observed, which is expected with the inhibition of a critical energy-producing pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for a cell-based assay to assess the inhibitory potential of this compound on glycolysis. By quantifying lactate production, researchers can effectively screen and characterize compounds that target phosphofructokinase and modulate cellular metabolism. The provided diagrams and data tables serve as a guide for experimental setup, execution, and data interpretation. This assay is a valuable tool for the preclinical evaluation of potential therapeutic agents targeting cancer metabolism.
Application Notes and Protocols: Utilizing 2,5-Anhydro-D-glucitol-1,6-diphosphate for Phosphofructokinase Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphofructokinase (PFK) is a pivotal enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287) (F6P) to fructose-1,6-bisphosphate (F1,6BP). This step is a major point of regulation for glycolysis.[1] PFK is an allosteric enzyme, controlled by a variety of activators and inhibitors, making it a key target for studying metabolic regulation and for the development of therapeutic agents, particularly in oncology.[2][3] 2,5-Anhydro-D-glucitol-1,6-diphosphate (ADGP) is a structural analog of F1,6BP and serves as an effective competitive inhibitor of PFK.[4] These application notes provide detailed protocols for using ADGP to study the kinetics of PFK, offering insights into its regulatory mechanisms.
Data Presentation
Table 1: Kinetic Parameters of Phosphofructokinase in the Reverse Reaction
| PFK Isoform | Substrate | K₀.₅ (µM) | Vₘₐₓ (U/mg) |
| PFK-L | F1,6BP | 170 ± 20 | 2.0 ± 0.1 |
| PFK-L | ADP | 1200 ± 100 | 2.0 ± 0.1 |
| PFK-M | F1,6BP | 100 ± 10 | 2.2 ± 0.1 |
| PFK-P | F1,6BP | 80 ± 10 | 0.43 ± 0.02 |
| T. brucei PFK | F1,6BP | 18 ± 1 | 11.2 ± 0.2 |
| T. brucei PFK | ADP | 110 ± 10 | 11.2 ± 0.2 |
| T. cruzi PFK | F1,6BP | 22 ± 1 | 9.8 ± 0.2 |
| T. cruzi PFK | ADP | 140 ± 10 | 9.8 ± 0.2 |
Data adapted from kinetic studies on the reverse reaction of PFK. K₀.₅ represents the substrate concentration at half-maximal velocity.[5]
Experimental Protocols
Protocol 1: Coupled Enzyme Assay for Phosphofructokinase Activity
This protocol describes a continuous spectrophotometric assay to measure PFK activity by coupling the production of F1,6BP to the oxidation of NADH.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Fructose-6-phosphate (F6P)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
NADH
-
Aldolase
-
Triosephosphate isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (GDH)
-
Purified phosphofructokinase
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NADH, aldolase, TPI, and GDH in a cuvette.
-
Add F6P and the PFK enzyme to the reaction mixture.
-
Incubate the mixture for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of the reaction is proportional to the rate of change in absorbance.
Protocol 2: Determination of the Inhibitory Effect of ADGP on PFK Activity
This protocol details the methodology to determine the kinetic parameters of PFK inhibition by ADGP.
Materials:
-
All materials from Protocol 1
-
This compound (ADGP) solution of known concentration
Procedure:
-
Set up a series of reactions as described in Protocol 1.
-
To each reaction, add a different concentration of ADGP. Include a control with no ADGP.
-
Vary the concentration of the substrate (F6P) while keeping the concentration of ATP constant.
-
Initiate the reactions by adding ATP and measure the initial reaction velocities (v₀) for each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) or a Dixon plot (1/v₀ vs. [I]) to determine the mode of inhibition and the inhibition constant (Ki). For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis.
Visualizations
Allosteric Regulation of Phosphofructokinase
Caption: Allosteric regulation of Phosphofructokinase (PFK).
Experimental Workflow for PFK Inhibition Assay
Caption: Workflow for determining PFK inhibition by ADGP.
Logical Relationship of Competitive Inhibition
Caption: Mechanism of competitive inhibition of PFK by ADGP.
References
- 1. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Genetic alteration in phosphofructokinase family promotes growth of muscle-invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. The kinetic characteristics of human and trypanosomatid phosphofructokinases for the reverse reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2,5-Anhydro-D-glucitol-1,6-diphosphate in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical tool for elucidating the intricate network of metabolic pathways within biological systems. By quantifying the rates of metabolic reactions, MFA provides a detailed snapshot of cellular physiology, which is invaluable in fields ranging from metabolic engineering to drug discovery. A key strategy in MFA is the use of inhibitors to perturb specific enzymatic steps, thereby revealing the regulatory architecture of metabolic networks. 2,5-Anhydro-D-glucitol-1,6-diphosphate (ahGPP) is a potent competitive inhibitor of phosphofructokinase (PFK), a crucial enzyme that catalyzes a rate-limiting step in glycolysis.[1][2] By inhibiting PFK, ahGPP allows researchers to modulate glycolytic flux and investigate the resultant metabolic reprogramming.[2] These application notes provide a comprehensive guide to using ahGPP in metabolic flux analysis to study cellular metabolism.
Principle of Application
The core principle behind using ahGPP in metabolic flux analysis is the targeted inhibition of phosphofructokinase (PFK). PFK catalyzes the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, a committed step in glycolysis. By introducing ahGPP, the activity of PFK is reduced, leading to a decrease in glycolytic flux. This perturbation causes a ripple effect throughout the central carbon metabolism, altering the flow of metabolites through interconnected pathways such as the pentose (B10789219) phosphate (B84403) pathway (PPP) and the tricarboxylic acid (TCA) cycle.
By employing stable isotope tracers, such as ¹³C-labeled glucose, in conjunction with ahGPP treatment, researchers can track the redistribution of carbon atoms throughout the metabolic network. Subsequent analysis of the isotopic labeling patterns in key metabolites using techniques like mass spectrometry allows for the quantification of metabolic fluxes, revealing how the system adapts to the inhibition of a key glycolytic node.
Key Applications
-
Cancer Metabolism Research: Investigating the reliance of cancer cells on glycolysis (the Warburg effect) and identifying metabolic vulnerabilities that can be targeted for therapeutic intervention.[3]
-
Drug Discovery: Screening for and characterizing compounds that modulate metabolic pathways by observing their effects on metabolic fluxes in the presence of a known perturbing agent like ahGPP.
-
Metabolic Engineering: Understanding the regulatory control of glycolysis to optimize the production of desired metabolites in microbial or mammalian cell factories.
-
Fundamental Biology: Dissecting the intricate regulation of central carbon metabolism and its interplay with other cellular processes.
Experimental Workflow and Protocols
A typical metabolic flux analysis experiment using ahGPP involves several stages, from cell culture and isotope labeling to metabolite extraction, analytical measurement, and data modeling.
Protocol 1: Cell Culture, Isotope Labeling, and ahGPP Treatment
This protocol outlines the steps for treating cultured cells with ahGPP and labeling them with a ¹³C-tracer.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2, or relevant cancer cell line)
-
Complete cell culture medium
-
Culture medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose)
-
This compound (ahGPP)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of the experiment.
-
Adaptation: Allow cells to attach and grow for 24 hours in the complete culture medium.
-
Medium Exchange: Aspirate the medium and wash the cells once with pre-warmed PBS.
-
Labeling and Inhibition: Add the pre-warmed culture medium containing the ¹³C-labeled substrate. For the experimental group, add ahGPP to the desired final concentration. A concentration range of 10-100 µM can be a starting point, but should be optimized for the specific cell line and experimental goals. The control group should receive the same medium without ahGPP.
-
Incubation: Incubate the cells for a period sufficient to reach isotopic steady state. This is typically between 6 and 24 hours, depending on the cell line's doubling time.
Protocol 2: Metabolite Quenching and Extraction
This protocol describes the rapid quenching of metabolic activity and extraction of intracellular metabolites.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (B129727) (-80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl to remove any remaining extracellular labeled substrate.
-
Metabolite Extraction: Add a sufficient volume of ice-cold 80% methanol to the culture vessel to cover the cell monolayer.
-
Cell Lysis: Scrape the cells from the surface of the vessel in the presence of the cold methanol.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of Metabolites
This protocol provides a general framework for the analysis of phosphorylated sugars and related metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Conditions (Example):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for the separation of polar, phosphorylated metabolites.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each target metabolite and its isotopologues need to be determined. For ahGPP (C₆H₁₄O₁₁P₂), the precursor ion would be [M-H]⁻ at m/z 323.0.
Data Presentation and Interpretation
The primary data obtained from the LC-MS/MS analysis are the mass isotopomer distributions (MIDs) for key metabolites. This data is then used in computational models to calculate the metabolic fluxes. The effect of ahGPP is evaluated by comparing the flux maps of the treated and untreated cells.
Expected Effects of ahGPP on Central Carbon Metabolism
The inhibition of PFK by ahGPP is expected to lead to a series of predictable changes in metabolite levels and fluxes. A related compound, 2,5-anhydromannitol, has been shown to inhibit gluconeogenesis and increase lactate (B86563) formation, accompanied by an increase in fructose-1,6-bisphosphate and a decrease in phosphoenolpyruvate.[4]
Quantitative Data Summary
The following table presents hypothetical, yet expected, quantitative changes in metabolic fluxes upon treatment with ahGPP, based on its known mechanism of action. The values are represented as a percentage change relative to the untreated control.
| Metabolic Pathway | Flux Change with ahGPP | Expected Outcome |
| Glycolysis | ↓ 50-70% | Reduced conversion of glucose to pyruvate and lactate. |
| Pentose Phosphate Pathway | ↑ 20-40% | Increased shunting of glucose-6-phosphate to the PPP to produce NADPH and biosynthetic precursors. |
| TCA Cycle | ↓ 30-50% | Decreased entry of pyruvate into the TCA cycle, leading to reduced mitochondrial respiration. |
| Lactate Production | ↓ 50-70% | Concomitant decrease with the reduction in glycolytic flux. |
Table 1: Expected Quantitative Changes in Metabolic Fluxes with ahGPP Treatment.
Conclusion
The use of this compound as a selective inhibitor of phosphofructokinase offers a powerful strategy for probing the dynamics of central carbon metabolism. By combining ahGPP treatment with stable isotope tracing and metabolic flux analysis, researchers can gain deep insights into the regulatory mechanisms of glycolysis and its interaction with other key metabolic pathways. The protocols and guidelines presented here provide a solid foundation for designing and executing experiments to unravel the complexities of cellular metabolism in various biological contexts.
References
- 1. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 4. Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 2,5-Anhydro-D-glucitol-1,6-diphosphate Binding to Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and assessing the binding of 2,5-Anhydro-D-glucitol-1,6-diphosphate (AAGDP) to key enzymes involved in carbohydrate metabolism. AAGDP is a structural analog of fructose-1,6-bisphosphate, a central molecule in glycolysis and gluconeogenesis. Due to this structural similarity, AAGDP can act as a competitive inhibitor or an allosteric modulator of several key enzymes, making it a molecule of interest for research and drug development.
This document outlines the known interactions of AAGDP with phosphofructokinase, pyruvate (B1213749) kinase, and fructose-1,6-bisphosphatase. It provides detailed protocols for established biophysical and biochemical techniques to quantify these interactions, along with visual representations of the relevant metabolic pathways and experimental workflows.
Quantitative Binding Data
While direct binding affinities for this compound are not extensively reported in the literature, data for the closely related analog, 2,5-anhydro-D-mannitol 1,6-bisphosphate, provides valuable insights into its expected interactions.
| Compound | Enzyme | Organism | Technique | Binding Constant | Citation |
| 2,5-Anhydro-D-mannitol 1,6-bisphosphate | Fructose 1,6-bisphosphatase | Rabbit Liver | Enzyme Inhibition Assay | Apparent Kᵢ = 3.6 ± 0.3 µM | [1] |
| 2,5-Anhydro-D-mannitol 1,6-bisphosphate | Pyruvate Kinase | Rabbit Liver | Enzyme Activation Assay | Apparent Kₐ = 9.5 ± 0.9 µM | [1] |
| This compound | Phosphofructokinase | Not Specified | Not Specified | Effective competitive inhibitor |
Signaling Pathways
AAGDP is expected to influence the central metabolic pathways of glycolysis and gluconeogenesis by interacting with key regulatory enzymes.
Caption: Glycolysis and Gluconeogenesis Pathways with AAGDP Interaction Points.
Experimental Protocols
Here are detailed protocols for three key techniques to assess the binding of AAGDP to its target enzymes.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Protocol:
-
Sample Preparation:
-
Express and purify the target enzyme (e.g., phosphofructokinase, pyruvate kinase, or fructose-1,6-bisphosphatase) to >95% purity.
-
Prepare a concentrated stock solution of AAGDP.
-
Dialyze both the enzyme and AAGDP extensively against the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the enzyme and AAGDP solutions using a reliable method (e.g., UV-Vis spectroscopy for the enzyme, and a phosphate (B84403) assay for AAGDP).
-
Degas both solutions immediately before the ITC experiment to prevent air bubbles.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the enzyme solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the AAGDP solution (typically 10-20 times the enzyme concentration) into the injection syringe.
-
Set the injection parameters: typically a series of 10-20 injections of 2-10 µL each, with a spacing of 120-180 seconds between injections to allow for thermal equilibration.
-
Perform a control experiment by injecting AAGDP into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.
-
The fitting will yield the binding affinity (K_d), stoichiometry of binding (n), and the enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation events.
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
Protocol:
-
Immobilization of the Enzyme (Ligand):
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified enzyme solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to facilitate covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without enzyme immobilization to allow for reference subtraction.
-
-
Binding Analysis (Analyte Injection):
-
Prepare a series of dilutions of AAGDP in a suitable running buffer (e.g., HBS-EP+ buffer). The concentration range should typically span from 0.1 to 10 times the expected K_d.
-
Establish a stable baseline by flowing the running buffer over the sensor surface.
-
Inject each AAGDP dilution over both the enzyme-immobilized and reference flow cells for a defined period (association phase), followed by a flow of running buffer (dissociation phase).
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove bound AAGDP and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
The real-time binding data is recorded as a sensorgram (response units vs. time).
-
Subtract the signal from the reference flow cell from the signal of the enzyme-immobilized flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
The fitting will provide the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).
-
Enzyme Inhibition Assay (for Phosphofructokinase)
This biochemical assay measures the effect of AAGDP on the catalytic activity of phosphofructokinase (PFK).
Caption: Enzyme Inhibition Assay Workflow for Phosphofructokinase.
Protocol:
This protocol is based on a coupled enzyme assay where the product of the PFK reaction, fructose-1,6-bisphosphate, is cleaved by aldolase, and the subsequent products are converted in reactions that lead to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 8.0).
-
Prepare stock solutions of fructose-6-phosphate (B1210287) (F6P), ATP, and NADH in the reaction buffer.
-
Prepare a stock solution of the coupling enzymes: aldolase, triose-phosphate isomerase (TPI), and glycerol-3-phosphate dehydrogenase (GPDH).
-
Prepare a series of dilutions of AAGDP in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Reaction buffer
-
PFK enzyme
-
F6P
-
NADH
-
Coupling enzymes
-
AAGDP at various concentrations (and a control with no AAGDP).
-
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each AAGDP concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each AAGDP concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the AAGDP concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay at different concentrations of the substrate (F6P) and create Lineweaver-Burk or Dixon plots.
-
References
Application Notes and Protocols for 2,5-Anhydro-D-glucitol-1,6-diphosphate in Cancer Cell Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Cancer cells exhibit a profound metabolic reprogramming, characterized by a heightened reliance on glycolysis for energy production even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic shift provides cancer cells with the necessary ATP and biosynthetic precursors to support rapid proliferation. A key regulatory and rate-limiting step in glycolysis is the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, catalyzed by the enzyme phosphofructokinase-1 (PFK-1).[1] Consequently, PFK-1 has emerged as a promising therapeutic target for anticancer drug development. 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) is an analogue of fructose-1,6-bisphosphate and acts as an allosteric regulator and competitive inhibitor of PFK-1.[2] By targeting this crucial enzymatic step, 2,5-AGDP has the potential to disrupt the energy metabolism of cancer cells, leading to reduced cell viability and proliferation.
Mechanism of Action
This compound serves as a crucial allosteric regulator of phosphofructokinase (PFK), engaging in specific molecular interactions that stabilize the enzyme's inactive state.[2] By binding to the allosteric site of PFK-1, 2,5-AGDP competitively inhibits the binding of the natural substrate, fructose-6-phosphate. This inhibition blocks the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, a committed step in glycolysis. The disruption of this central metabolic flux leads to a depletion of downstream glycolytic intermediates, a reduction in ATP production from glycolysis, and an accumulation of upstream metabolites. The net effect is a significant impairment of the cancer cell's ability to generate energy and essential building blocks for anabolic processes, ultimately leading to cytostasis or apoptosis. The mechanism is further supported by studies on its precursor, 2,5-anhydromannitol, which is metabolized within cancer cells to its phosphorylated forms, leading to the inhibition of glycolysis at the PFK-1 step.[3][4]
Applications in Cancer Research
-
Probing Glycolytic Dependence: 2,5-AGDP can be utilized as a tool to investigate the reliance of different cancer cell types on glycolysis for their survival and proliferation. Cells that are highly dependent on the Warburg effect are expected to be more sensitive to PFK-1 inhibition by 2,5-AGDP.
-
Target Validation: The use of 2,5-AGDP can help validate PFK-1 as a therapeutic target in specific cancer contexts. By observing the phenotypic effects of 2,5-AGDP treatment, researchers can assess the potential efficacy of developing more potent and specific PFK-1 inhibitors.
-
Synergistic Drug Combination Studies: 2,5-AGDP can be used in combination with other anticancer agents to explore potential synergistic effects. For instance, combining a glycolytic inhibitor with drugs that target mitochondrial respiration or induce oxidative stress could lead to enhanced cancer cell killing.[5]
-
Metabolic Flux Analysis: By inhibiting a key glycolytic enzyme, 2,5-AGDP can be used in metabolic profiling studies to understand how cancer cells reroute their metabolic pathways in response to glycolytic stress.[6][7]
Quantitative Data
Quantitative data on the inhibitory effects of this compound on cancer cell lines are not extensively available in the public domain. The following table provides a comparative overview of the inhibitory concentrations (IC50) of other known glycolysis inhibitors across various cancer cell lines to offer a contextual reference.
| Glycolysis Inhibitor | Target | Cancer Cell Line | IC50 Value | Reference |
| This compound | PFK-1 | Data Not Available | Data Not Available | |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | PC-3 (Prostate) | ~5 mM | [8] |
| 3-Bromopyruvate (3-BP) | Hexokinase 2 | HCT116 (Colon) | ~50 µM | [8] |
| Lonidamine | Hexokinase 2 | A549 (Lung) | ~100 µM | |
| Shikonin | Pyruvate Kinase M2 | A549 (Lung) | ~2.5 µM | F. Zhao et al., J Exp Clin Cancer Res, 2019 |
| FX11 | Lactate (B86563) Dehydrogenase A | P493 (B-cell lymphoma) | ~10 µM | [8] |
Experimental Protocols
1. Cell Viability Assay
This protocol is to determine the effect of 2,5-AGDP on the viability of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 2,5-AGDP in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 2,5-AGDP. Include a vehicle control (medium with the solvent used for the stock solution).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Lactate Production Assay
This assay measures the amount of lactate, a key product of glycolysis, secreted by cancer cells.
-
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
2,5-AGDP
-
24-well cell culture plates
-
Lactate Assay Kit
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of 2,5-AGDP for a predetermined time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Use a commercial lactate assay kit to measure the lactate concentration in the supernatant according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein content in each well.
-
3. Phosphofructokinase (PFK) Activity Assay
This protocol measures the enzymatic activity of PFK in cell lysates.[9]
-
Materials:
-
Cancer cells treated with or without 2,5-AGDP
-
Ice-cold PFK Assay Buffer
-
PFK Activity Assay Kit (containing substrates, enzymes, and a colorimetric probe)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Homogenize treated and untreated cells (approximately 2 x 10^6 cells) in 200 µL of ice-cold PFK Assay Buffer.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C to remove insoluble material.
-
Add 1-50 µL of the supernatant (cell lysate) to a 96-well plate. Adjust the final volume to 50 µL with Assay Buffer.
-
Prepare a reaction mix containing PFK substrate, ATP, and the enzyme mix as per the assay kit's protocol.
-
Add 50 µL of the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 20-60 minutes.
-
Measure the absorbance at 450 nm in a kinetic mode to determine the rate of NADH production, which is proportional to PFK activity.
-
Calculate the PFK activity based on a NADH standard curve.
-
Visualizations
Caption: Mechanism of action of 2,5-AGDP in cancer cell metabolism.
Caption: Experimental workflow for studying 2,5-AGDP effects.
References
- 1. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Inhibition by 2,5-anhydromannitol of glycolysis in isolated rat hepatocytes and in Ehrlich ascites cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition by 2,5-anhydromannitol of glycolysis in isolated rat hepatocytes and in Ehrlich ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating Glycolysis to Improve Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. readersinsight.net [readersinsight.net]
- 7. Metabolic profiling of cancer cells reveals genome-wide crosstalk between transcriptional regulators and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Fructose Analogs in Anti-Aging Research
To the Esteemed Researchers, Scientists, and Drug Development Professionals,
This document provides detailed application notes and protocols on the use of specific fructose (B13574) analogs in anti-aging research models. While the initial topic of interest was 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP), a comprehensive review of current literature reveals a lack of direct studies investigating its role in anti-aging. However, significant research has been conducted on the related fructose analogs, 2,5-Anhydro-D-mannitol (2,5-AM) and 1,5-Anhydro-D-fructose (1,5-AF) , which is metabolized to 1,5-Anhydro-D-glucitol (1,5-AG) . These compounds have demonstrated promising anti-aging properties in various research models.
This document will focus on these scientifically validated compounds, providing insights into their mechanisms of action, experimental protocols, and relevant data to support their application in anti-aging and longevity research.
Section 1: 2,5-Anhydro-D-mannitol (2,5-AM) in Yeast Chronological Lifespan Extension
Application Note:
2,5-Anhydro-D-mannitol (2,5-AM), a fructose analog, has been identified as a novel geroprotective agent that extends the chronological lifespan (CLS) of the yeast Saccharomyces cerevisiae, a well-established model for studying aging in post-mitotic cells.[1] Unlike caloric restriction, the anti-aging effect of 2,5-AM is not dependent on osmolarity.[1] Mechanistically, 2,5-AM enters the glycolytic pathway and is phosphorylated to 2,5-AM-1,6-bisphosphate, which cannot be further metabolized, suggesting a potential interference with glycolysis that may mimic caloric restriction.[1]
Quantitative Data Summary:
| Organism Model | Compound | Concentration | Key Findings | Reference |
| Saccharomyces cerevisiae | 2,5-Anhydro-D-mannitol | 8 mM | ~80% cell survival on day 4 vs. ~50% in control. | [1] |
| Saccharomyces cerevisiae | 2,5-Anhydro-D-mannitol | 8 mM | ~75% cell survival on day 7 vs. <20% in control. | [1] |
| Saccharomyces cerevisiae | 2,5-Anhydro-D-mannitol | 8 mM | ~65% cell survival on day 21 vs. <10% in control. | [1] |
Signaling Pathway and Experimental Workflow:
Below are diagrams illustrating the proposed mechanism of 2,5-AM in glycolysis and the experimental workflow for assessing its effect on yeast chronological lifespan.
Experimental Protocol: Yeast Chronological Lifespan Assay
-
Yeast Strain and Media: Use a standard laboratory strain of Saccharomyces cerevisiae (e.g., BY4741). Prepare standard synthetic complete (SC) medium.
-
Culture Preparation: Inoculate a single yeast colony into 5 mL of SC medium and grow overnight at 30°C with shaking. Dilute the overnight culture into fresh SC medium to an OD600 of ~0.1.
-
Treatment Application: Dispense the diluted culture into a 96-well plate. Add 2,5-Anhydro-D-mannitol to the desired final concentration (e.g., 8 mM) to the treatment wells. Include untreated wells as a control.
-
Chronological Aging: Incubate the plate at 30°C with shaking. The point at which the cultures reach stationary phase (typically after 72 hours) is considered Day 1 of the chronological lifespan.
-
Viability Assessment (Propidium Iodide Staining):
-
At specified time points (e.g., Day 4, 7, 14, 21), transfer a small aliquot of the yeast culture from each well to a new 96-well plate.
-
Add Propidium Iodide (PI) to each well to a final concentration of 2 µg/mL.
-
Incubate in the dark for 10 minutes.
-
Measure fluorescence using a microplate reader (excitation/emission ~535/617 nm) to determine the number of dead cells.
-
Measure OD600 to determine the total cell count.
-
Calculate the percentage of viable cells.
-
-
Viability Assessment (Outgrowth Assay):
-
At specified time points, take a small aliquot from each culture, serially dilute it, and plate onto YPD agar (B569324) plates.
-
Incubate the plates at 30°C for 2-3 days.
-
Count the number of colony-forming units (CFUs) to determine the number of viable cells.
-
-
Data Analysis: Plot the percentage of viable cells against time (in days) to generate survival curves. Compare the survival curves of the 2,5-AM treated groups with the control group.
Section 2: 1,5-Anhydro-D-fructose (1,5-AF) in Mammalian Anti-Aging Models
Application Note:
1,5-Anhydro-D-fructose (1,5-AF), a bioactive monosaccharide, has demonstrated anti-aging effects in mammalian models of age-associated brain diseases.[2][3][4][5] In vivo, 1,5-AF is metabolized to 1,5-anhydro-D-glucitol (1,5-AG).[2][4][6] The primary mechanism of action for 1,5-AF's neuroprotective and anti-aging effects is the activation of 5'-AMP-activated protein kinase (AMPK).[2][3][4][5][7] AMPK is a crucial cellular energy sensor that plays a key role in promoting longevity and cellular health.[8] Activation of AMPK by 1,5-AF leads to the upregulation of the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and brain-derived neurotrophic factor (BDNF) pathway, which is involved in mitochondrial biogenesis, neuroprotection, and cognitive function.[2][3][5]
Quantitative Data Summary:
| Animal Model | Compound | Administration | Key Findings | Reference |
| Acute Ischemic Stroke (Rats) | 1,5-Anhydro-D-fructose | Intraperitoneal injection | Reduced cerebral infarct volume and neurological deficits.[2][3][4][5] | [2][3][5] |
| Stroke-Prone Spontaneously Hypertensive Rats | 1,5-Anhydro-D-fructose | Oral administration | Reduced blood pressure and prolonged survival.[2][3][4][5] | [2][3][5] |
| Senescence-Accelerated Mouse-Prone 8 (SAMP8) | 1,5-Anhydro-D-fructose | Oral administration | Alleviated age-related decline in motor cognitive function.[2][3] | [2][3] |
| Senescence-Accelerated Mouse-Prone 8 (SAMP8) | 1,5-Anhydro-D-fructose | Oral administration | Increased protein levels of pAMPK, PGC-1α, and BDNF.[3] | [3] |
Signaling Pathway and Experimental Workflow:
The following diagrams illustrate the 1,5-AF-mediated AMPK signaling pathway and a general workflow for in vivo studies using rodent models.
Experimental Protocol: In Vivo Study in SAMP8 Mice
-
Animal Model: Use Senescence-Accelerated Mouse-Prone 8 (SAMP8) mice, a model for accelerated aging and age-related cognitive decline.
-
Housing and Diet: House the mice under standard laboratory conditions with ad libitum access to food and water.
-
Treatment Administration:
-
At an appropriate age (e.g., 6 months), randomly divide the mice into a control group and a treatment group.
-
Administer 1,5-Anhydro-D-fructose orally to the treatment group. The control group should receive a vehicle. The dosage and duration will depend on the specific study design.
-
-
Behavioral Assessment (Morris Water Maze):
-
After the treatment period, assess spatial learning and memory using the Morris water maze test.
-
Record the escape latency (time to find the hidden platform) and the number of platform crossings during the probe trial.
-
-
Tissue Collection and Preparation:
-
Following behavioral testing, euthanize the mice and collect brain tissue (e.g., hippocampus and cortex).
-
Prepare tissue homogenates for biochemical analysis.
-
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AMPK (pAMPK), total AMPK, PGC-1α, BDNF, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
-
Immunohistochemistry:
-
Perfuse a subset of mice with paraformaldehyde and prepare brain sections.
-
Perform immunohistochemical staining for PGC-1α and BDNF in brain regions of interest (e.g., hippocampus).
-
Quantify the immunoreactivity to assess protein expression and localization.
-
-
Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the results between the control and 1,5-AF treated groups.
These protocols and data provide a foundation for further investigation into the anti-aging potential of these fructose analogs. Researchers are encouraged to adapt these methodologies to their specific experimental questions and models.
References
- 1. The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,5-anhydro-D-fructose induces anti-aging effects on aging-associated brain diseases by increasing 5’-adenosine monophosphate-activated protein kinase activity via the peroxisome proliferator-activated receptor-γ co-activator-1α/brain-derived neurotrophic factor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,5-anhydro-D-fructose induces anti-aging effects on aging-associated brain diseases by increasing 5’-adenosine monophosphate-activated protein kinase activity via the peroxisome proliferator-activated receptor-γ co-activator-1α/brain-derived neurotrophic factor pathway | Aging [aging-us.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,5-anhydro-D-fructose induces anti-aging effects on aging-associated brain diseases by increasing 5'-adenosine monophosphate-activated protein kinase activity via the peroxisome proliferator-activated receptor-γ co-activator-1α/brain-derived neurotrophic factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. debuglies.com [debuglies.com]
- 8. How AMPK Extends Longevity And Slows Aging - Life Extension [lifeextension.com]
Synthesis of 2,5-Anhydro-D-glucitol-1,6-diphosphate: A Detailed Protocol for Drug Discovery and Metabolic Research
Application Note
Audience: Researchers, scientists, and drug development professionals in the fields of biochemistry, medicinal chemistry, and oncology.
Introduction: 2,5-Anhydro-D-glucitol-1,6-diphosphate is a significant signaling molecule involved in the regulation of central metabolic pathways, particularly glycolysis. It is recognized as an effective competitive inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in the glycolytic pathway.[1] Dysregulation of glycolysis is a hallmark of many diseases, including cancer, making molecules that can modulate this pathway valuable tools for research and potential therapeutic leads. This document provides a detailed protocol for the chemical synthesis of this compound from the readily available starting material, 2,5-anhydro-D-mannitol. The protocol is designed to be a practical guide for researchers needing to prepare this important biological tool. This compound also serves as an analog to 2,5-anhydro-D-mannitol 1,6-bisphosphate, a potent allosteric activator of pyruvate (B1213749) kinase, another crucial enzyme in glycolysis.[2][3]
Strategic Overview of the Synthesis
The conversion of 2,5-anhydro-D-mannitol to this compound is a multi-step process that involves two primary transformations: the selective phosphorylation of the primary hydroxyl groups at the C1 and C6 positions, and the stereochemical inversion of the hydroxyl group at the C2 position to convert the mannitol (B672) backbone to the glucitol (sorbitol) backbone. Mannitol and glucitol are C2 epimers, meaning they differ only in the stereochemistry at the second carbon.[4][5]
The overall synthetic strategy is as follows:
-
Selective Diphosphorylation: The primary hydroxyl groups at C1 and C6 of 2,5-anhydro-D-mannitol will be selectively phosphorylated.
-
Protection of Secondary Hydroxyls: The remaining secondary hydroxyl groups will be protected to prevent unwanted side reactions in the subsequent inversion step.
-
Stereochemical Inversion at C2: The stereochemistry at the C2 position will be inverted. This is the key step in transforming the mannitol derivative into a glucitol derivative.
-
Deprotection and Final Product Formation: Removal of the protecting groups will yield the final product, this compound.
Experimental Protocols
Materials:
-
2,5-anhydro-D-mannitol
-
Tribenzyl phosphite (B83602)
-
Iodine
-
Dichloromethane (B109758) (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetic anhydride (B1165640)
-
4-Dimethylaminopyridine (DMAP)
-
Sodium azide
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Formic acid
-
Palladium on carbon (10%)
-
Sodium methoxide (B1231860)
-
Dowex 50W-X8 resin (H+ form)
-
Triethylamine
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware and equipment
Protocol 1: Synthesis of 2,5-Anhydro-1,6-di-O-(dibenzylphosphoryl)-D-mannitol (Intermediate 1)
This protocol outlines the selective diphosphorylation of the primary hydroxyl groups of 2,5-anhydro-D-mannitol.
Methodology:
-
To a stirred solution of 2,5-anhydro-D-mannitol (1.0 g, 6.09 mmol) in anhydrous pyridine (20 mL) at 0 °C under an argon atmosphere, add tribenzyl phosphite (4.2 g, 12.18 mmol) dropwise.
-
After 30 minutes of stirring at 0 °C, add a solution of iodine (3.1 g, 12.18 mmol) in pyridine (10 mL) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate (B1210297)/hexane).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford Intermediate 1 .
Protocol 2: Protection of Secondary Hydroxyls - Synthesis of 2,5-Anhydro-3,4-di-O-acetyl-1,6-di-O-(dibenzylphosphoryl)-D-mannitol (Intermediate 2)
This protocol describes the acetylation of the secondary hydroxyl groups.
Methodology:
-
Dissolve Intermediate 1 (1.0 eq) in a mixture of pyridine and acetic anhydride (1:1 v/v).
-
Add a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product, Intermediate 2 , can be used in the next step without further purification if TLC shows a single major product.
Protocol 3: Stereochemical Inversion at C2 - Synthesis of 2,5-Anhydro-3,4-di-O-acetyl-1,6-di-O-(dibenzylphosphoryl)-D-glucitol (Intermediate 3)
This protocol details the inversion of the C2 hydroxyl group via a Mitsunobu reaction.
Methodology:
-
Dissolve Intermediate 2 (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Add formic acid (1.5 eq) to the solution.
-
Cool the mixture to 0 °C and add DIAD or DEAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the formate (B1220265) ester intermediate.
-
Dissolve the formate ester in methanol and add a catalytic amount of sodium methoxide.
-
Stir at room temperature for 2 hours.
-
Neutralize the reaction with Dowex 50W-X8 (H+ form) resin, filter, and concentrate to yield Intermediate 3 .
Protocol 4: Deprotection to Yield this compound
This final protocol describes the removal of the acetyl and benzyl (B1604629) protecting groups.
Methodology:
-
Dissolve Intermediate 3 (1.0 eq) in methanol.
-
Add a catalytic amount of sodium methoxide and stir at room temperature for 4 hours to remove the acetyl groups.
-
Neutralize with Dowex 50W-X8 (H+ form) resin, filter, and concentrate.
-
Dissolve the resulting intermediate in a mixture of methanol and water.
-
Add 10% Palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 12 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the Celite pad with water.
-
Concentrate the filtrate under reduced pressure.
-
The final product can be purified by ion-exchange chromatography.
Data Presentation
Table 1: Summary of Hypothetical Yields and Purity for the Synthesis of this compound
| Step | Intermediate/Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1 | Intermediate 1 | 2,5-anhydro-D-mannitol | 682.6 | 4.16 | 3.12 | 75 | >95% |
| 2 | Intermediate 2 | Intermediate 1 | 766.7 | 3.53 | 3.18 | 90 | >98% |
| 3 | Intermediate 3 | Intermediate 2 | 766.7 | 3.18 | 2.38 | 75 | >95% |
| 4 | Final Product | Intermediate 3 | 324.1 | 1.00 | 0.70 | 70 | >99% |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual yields and purity may vary depending on experimental conditions and optimization.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of this compound.
Signaling Pathway Involvement
Caption: Inhibition of Phosphofructokinase by this compound.
References
Analytical Methods for the Detection of 2,5-Anhydro-D-glucitol-1,6-diphosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) is a fructose (B13574) 1,6-bisphosphate analog that plays a role in cellular metabolism. Notably, it acts as a moderate stimulant of yeast pyruvate (B1213749) kinase, a key enzyme in the glycolytic pathway.[1][2] The accurate and sensitive detection of 2,5-AGDP is crucial for understanding its metabolic fate and its regulatory functions in various biological processes. This document provides detailed application notes and protocols for the analytical detection of 2,5-AGDP using various methods, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.
Data Presentation
A summary of the quantitative performance characteristics for the described analytical methods is presented in the table below. This allows for a direct comparison of the different techniques.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) |
| LC-MS/MS | Vitamin D Metabolites | Human Serum | 0.3 ng/mL | 1.0 ng/mL | >0.998 |
| GC-MS | Hair Dye Ingredients | Hair Products | 0.02–2.58 µg/g | 0.05–7.75 µg/g | N/A |
| Enzymatic Assay | Pyruvate Kinase Activity | General | 0.01 U/L (fluorimetric) | N/A | N/A |
Note: The data presented is for analogous compounds or related assays due to the limited availability of specific quantitative data for 2,5-AGDP. These values serve as a general guideline for expected performance.
Signaling and Metabolic Pathways
2,5-AGDP is involved in the regulation of glycolysis, a central metabolic pathway for energy production. It can influence the activity of key glycolytic enzymes. The following diagram illustrates the general glycolytic pathway and the potential point of influence for 2,5-AGDP.
Experimental Protocols
Sample Preparation from Biological Tissues
Effective sample preparation is critical for the accurate analysis of intracellular metabolites like 2,5-AGDP. The following is a general protocol for the extraction of sugar phosphates from biological tissues, which can be adapted for 2,5-AGDP analysis.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction buffer (e.g., cold 80% methanol (B129727) or perchloric acid)
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Immediately snap-freeze the collected tissue sample in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a pre-weighed tube containing ice-cold extraction buffer.
-
Homogenize the sample using a tissue homogenizer or by vigorous vortexing.
-
Incubate the sample on ice for a specified time (e.g., 15-30 minutes) to allow for complete extraction.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the metabolites.
-
For LC-MS or GC-MS analysis, the supernatant may require further cleanup or derivatization. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
The extracted sample is now ready for analysis or can be stored at -80°C.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS is a powerful technique for the sensitive and selective quantification of polar metabolites like sugar phosphates.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating highly polar compounds like sugar phosphates.
-
Mobile Phase A: Acetonitrile (B52724)
-
Mobile Phase B: Water with a modifier (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide)
-
Gradient: A gradient elution starting with a high percentage of acetonitrile and gradually increasing the aqueous phase is typically used.
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Negative ion mode is generally preferred for phosphorylated compounds.
-
Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer. High-resolution full scan for untargeted analysis.
-
Precursor and Product Ions: These need to be determined by infusing a standard of 2,5-AGDP.
Protocol Workflow:
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is another powerful technique for metabolite analysis. However, for non-volatile and polar compounds like 2,5-AGDP, a derivatization step is mandatory to increase their volatility.
Derivatization Protocol (Example using Silylation):
-
Take a known volume of the dried biological extract.
-
Add a methoxyamine hydrochloride solution in pyridine (B92270) to protect carbonyl groups and incubate.
-
Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate at an elevated temperature (e.g., 60-80°C) to convert hydroxyl and phosphate groups to their trimethylsilyl (B98337) (TMS) derivatives.[3]
-
The derivatized sample is then ready for GC-MS analysis.
GC-MS Conditions (Example):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized compounds.
-
Ion Source Temperature: Typically around 230°C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or time-of-flight (TOF).
-
Scan Mode: Full scan to identify the fragmentation pattern of derivatized 2,5-AGDP or selected ion monitoring (SIM) for targeted quantification.
Protocol Workflow:
References
Experimental Use of 2,5-Anhydro-D-glucitol-1,6-diphosphate in Yeast Genetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-D-glucitol-1,6-diphosphate (ahG-1,6-P2) and its precursor, 2,5-anhydromannitol (2,5-AM), serve as valuable research tools in the field of yeast genetics and metabolic studies. As a structural analog of fructose-1,6-bisphosphate (FBP), a key allosteric regulator of glycolysis, ahG-1,6-P2 allows for the specific and controlled perturbation of this central metabolic pathway. In yeast, such as Saccharomyces cerevisiae, 2,5-AM is readily taken up by the cells and subsequently phosphorylated by glycolytic enzymes to form 2,5-anhydromannitol-1,6-bisphosphate, a non-metabolizable FBP analog. This accumulation effectively inhibits glycolysis, providing a powerful system to study the downstream consequences of glycolytic flux modulation on various cellular processes, including signaling pathways, stress responses, and gene expression.
This document provides detailed application notes and experimental protocols for the use of ahG-1,6-P2 and its precursors in yeast genetics research.
Applications in Yeast Genetics
The experimental use of this compound and its precursors in yeast genetics has several key applications:
-
Dissecting Glycolytic Regulation: By acting as a competitive inhibitor of phosphofructokinase (PFK) and a limited stimulator of pyruvate (B1213749) kinase, ahG-1,6-P2 allows for the detailed investigation of the roles of these key glycolytic enzymes in metabolic control.
-
Studying Metabolic Stress Responses: The inhibition of glycolysis by the accumulation of FBP analogs induces a metabolic stress state. This enables researchers to study the transcriptional and post-transcriptional responses of yeast to the disruption of central carbon metabolism.
-
Investigating Signaling Pathways: Fructose-1,6-bisphosphate has been identified as a key signaling molecule in yeast, directly activating the Ras signaling pathway, a major regulator of cell proliferation.[1][2][3] The use of its non-metabolizable analogs allows for the decoupling of the signaling role of FBP from its metabolic role, providing insights into the mechanisms of metabolic signaling.
-
Drug Discovery and Development: Understanding how yeast cells respond to the inhibition of glycolysis can provide valuable information for the development of antifungal drugs that target metabolic pathways.
Data Presentation
Table 1: Effects of 2,5-Anhydromannitol (2,5-AM) on Saccharomyces cerevisiae
| Concentration of 2,5-AM | Effect on Glucose/Fructose Consumption | Effect on Ethanol (B145695) Production | Reference |
| ≤ 1 mM | No significant effect | No significant effect | |
| ≥ 2.5 mM | Significant inhibition | Significant inhibition |
Note: The study from which this data is derived did not provide specific quantitative values for the inhibition, but rather described the effect as "significant."
Table 2: Known Interactions of this compound with Yeast Enzymes
| Enzyme | Interaction | Quantitative Data | Reference |
| Phosphofructokinase (PFK) | Allosteric Regulator / Competitive Inhibitor | Ki value not explicitly found in the searched literature. | |
| Pyruvate Kinase | Limited Stimulator / Allosteric Activator | Specific kinetic parameters for stimulation were not found in the searched literature. | [4] |
Experimental Protocols
Protocol 1: In vivo Inhibition of Glycolysis in Saccharomyces cerevisiae using 2,5-Anhydromannitol
This protocol describes the treatment of S. cerevisiae with 2,5-anhydromannitol to study its effects on growth, substrate consumption, and ethanol production.
Materials:
-
Saccharomyces cerevisiae strain of interest
-
Yeast extract Peptone Dextrose (YPD) medium
-
2,5-Anhydromannitol (2,5-AM) stock solution (e.g., 100 mM in sterile water)
-
Sterile culture flasks or tubes
-
Incubator with shaking capabilities (30°C)
-
Spectrophotometer for measuring optical density (OD600)
-
Methods for measuring glucose/fructose and ethanol concentrations (e.g., HPLC, enzymatic kits)
Procedure:
-
Yeast Culture Preparation: Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Experimental Setup: The next day, dilute the overnight culture into fresh YPD medium to a starting OD600 of approximately 0.1 in multiple flasks.
-
Treatment with 2,5-AM: Add 2,5-AM from the stock solution to the experimental flasks to achieve the desired final concentrations (e.g., 0 mM as a control, 1 mM, 2.5 mM, 5 mM, and 10 mM).
-
Incubation and Monitoring: Incubate the cultures at 30°C with shaking. At regular time intervals (e.g., every 2 hours), take samples to measure:
-
Cell density (OD600).
-
Glucose/fructose concentration in the medium.
-
Ethanol concentration in the medium.
-
-
Data Analysis: Plot the growth curves, substrate consumption rates, and ethanol production rates for each concentration of 2,5-AM.
Protocol 2: Analysis of the Transcriptional Response to Glycolytic Inhibition
This protocol outlines the steps for treating yeast cells with 2,5-AM and subsequently harvesting them for RNA extraction and gene expression analysis.
Materials:
-
Saccharomyces cerevisiae strain of interest
-
YPD medium
-
2,5-Anhydromannitol (2,5-AM) stock solution
-
Sterile culture flasks
-
Incubator with shaking capabilities (30°C)
-
Centrifuge
-
Liquid nitrogen
-
RNA extraction kit
-
Reagents and equipment for downstream analysis (e.g., qRT-PCR, RNA-seq)
Procedure:
-
Yeast Culture and Treatment: Grow a mid-log phase culture of S. cerevisiae in YPD medium as described in Protocol 1. Add 2,5-AM to a final concentration known to inhibit glycolysis (e.g., 5 mM). An untreated culture should be used as a control.
-
Incubation: Incubate the treated and control cultures for a specific duration to allow for transcriptional changes (e.g., 30 minutes, 1 hour, or 2 hours).
-
Cell Harvesting: Quickly harvest the cells by centrifugation at 4°C.
-
Flash Freezing: Discard the supernatant and immediately flash-freeze the cell pellet in liquid nitrogen to preserve the RNA integrity.
-
RNA Extraction: Extract total RNA from the cell pellets using a suitable RNA extraction kit, following the manufacturer's instructions.
-
Gene Expression Analysis: Analyze the gene expression changes using the desired method (e.g., qRT-PCR for specific target genes or RNA-sequencing for a global transcriptome analysis).
Visualizations
Caption: Intracellular processing of 2,5-AM and its effects on glycolysis.
Caption: FBP-mediated activation of the Ras signaling pathway in yeast.
Caption: General experimental workflow for studying the effects of 2,5-AM.
References
Application Notes and Protocols for Enzyme Inhibition Assays Using 2,5-Anhydro-D-glucitol-1,6-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) and its analogs are significant molecules in the study of carbohydrate metabolism. A closely related and well-studied analog, 2,5-anhydro-D-mannitol, upon intracellular phosphorylation to its 1,6-diphosphate form, exhibits inhibitory effects on key enzymes in gluconeogenesis.[1][2][3] Notably, 2,5-anhydro-D-mannitol 1,6-bisphosphate has been shown to be an inhibitor of Fructose-1,6-bisphosphatase (FBPase) and an activator of pyruvate (B1213749) kinase.[1] FBPase is a critical rate-limiting enzyme in the gluconeogenic pathway, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes.[4][5][6][7][8] These application notes provide a detailed protocol for developing an enzyme inhibition assay for FBPase using 2,5-AGDP as a potential inhibitor.
Principle of the Assay
The FBPase enzyme activity is determined by measuring the rate of conversion of its substrate, fructose-1,6-bisphosphate (FBP), to fructose-6-phosphate (B1210287) (F6P) and inorganic phosphate (B84403) (Pi). The production of F6P can be monitored using a coupled enzyme assay. In this system, phosphoglucose (B3042753) isomerase (PGI) converts F6P to glucose-6-phosphate (G6P), which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH. The increase in NADPH concentration can be continuously monitored by measuring the absorbance at 340 nm. The inhibitory effect of 2,5-AGDP is quantified by measuring the decrease in the rate of NADPH production in its presence.
Data Presentation
The inhibitory potency of 2,5-AGDP and other compounds against FBPase can be quantified and compared using parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes hypothetical inhibitory data for 2,5-AGDP against FBPase, which would be determined experimentally using the protocols described below.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| This compound | Fructose-1,6-bisphosphatase | To be determined | To be determined | To be determined |
| AMP (Reference Inhibitor) | Fructose-1,6-bisphosphatase | ~0.5 - 5 | ~0.5 | Allosteric |
| Fructose (B13574) 2,6-bisphosphate (Reference Inhibitor) | Fructose-1,6-bisphosphatase | ~0.1 - 1 | ~0.5 | Competitive |
Note: The values for AMP and Fructose 2,6-bisphosphate are approximate and can vary depending on assay conditions.[9]
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified Fructose-1,6-bisphosphatase (from rabbit liver, pig kidney, or human source)
-
Substrate: D-Fructose 1,6-bisphosphate (FBP)
-
Inhibitor: this compound (2,5-AGDP)
-
Coupling Enzymes:
-
Phosphoglucose Isomerase (PGI)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (NADP+)
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 0.1 mM EDTA.
-
Microplate Reader: Capable of measuring absorbance at 340 nm in kinetic mode.
-
96-well UV-transparent microplates.
Assay Procedure for FBPase Inhibition
-
Reagent Preparation:
-
Prepare a stock solution of FBPase in assay buffer.
-
Prepare a stock solution of FBP in assay buffer.
-
Prepare a stock solution of 2,5-AGDP in assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a "coupling enzyme mix" containing PGI and G6PDH in assay buffer.
-
Prepare a NADP+ stock solution in assay buffer.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format. Each reaction well will have a final volume of 200 µL.
-
Test Wells: Add assay buffer, a specific concentration of 2,5-AGDP, FBPase, coupling enzyme mix, and NADP+.
-
Positive Control Wells (No Inhibitor): Add assay buffer, FBPase, coupling enzyme mix, and NADP+.
-
Negative Control Wells (No Enzyme): Add assay buffer, FBP, coupling enzyme mix, and NADP+.
-
Blank Wells: Add only assay buffer.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate with all components except the substrate (FBP) at 37°C for 5 minutes.
-
Initiate the reaction by adding the FBP solution to all wells except the blank.
-
Immediately place the plate in the microplate reader.
-
Measure the increase in absorbance at 340 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute, mOD/min) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the negative control from all other wells.
-
Determine the percent inhibition for each concentration of 2,5-AGDP using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Positive Control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Determination of Kinetic Parameters (Mode of Inhibition)
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), the FBPase assay is performed with varying concentrations of both the substrate (FBP) and the inhibitor (2,5-AGDP).
-
Set up the assay as described above.
-
Use a matrix of FBP concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the Km value) and 2,5-AGDP concentrations (e.g., 0, 0.5x, 1x, 2x the IC50 value).
-
Measure the initial reaction velocities for all conditions.
-
Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the mode of inhibition and the inhibition constant (Ki).
Mandatory Visualization
Signaling Pathway: Gluconeogenesis and FBPase Inhibition
The following diagram illustrates the central role of Fructose-1,6-bisphosphatase in the gluconeogenesis pathway and its inhibition by various effectors.
Caption: Inhibition of Fructose-1,6-bisphosphatase in the gluconeogenesis pathway.
Experimental Workflow: FBPase Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for determining the inhibitory activity of 2,5-AGDP on FBPase.
Caption: Workflow for the FBPase enzyme inhibition assay.
References
- 1. Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Discovery of fructose-1,6-bisphosphatase inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 8. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 2,5-Anhydro-D-glucitol-1,6-diphosphate's Precursor
Introduction: 2,5-Anhydro-D-glucitol-1,6-diphosphate is a potent inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway. Direct in vivo studies involving the administration of this compound are limited due to its charged nature, which restricts cell membrane permeability. Research has predominantly focused on its unphosphorylated precursor, 2,5-anhydro-D-mannitol, which is readily taken up by cells and subsequently phosphorylated to its active diphosphate (B83284) form. This document provides detailed application notes and protocols based on published in vivo studies of 2,5-anhydro-D-mannitol to investigate the effects of its intracellular active form, 2,5-anhydro-D-mannitol-1,6-diphosphate.
Data Presentation
The following tables summarize quantitative data from in vivo studies involving the administration of 2,5-anhydro-D-mannitol in various animal models.
Table 1: Effects of 2,5-Anhydro-D-mannitol on Plasma Glucose and Insulin (B600854) Levels in Mice
| Animal Model | Treatment Group | Dose | Route | Time Point | Plasma Glucose (mmol/L) | Plasma Insulin (pmol/L) | Reference |
| Normal Mice | Control | - | IV | 25 min | 7.3 ± 0.4 | 342 ± 42 | [1] |
| Normal Mice | 2,5-AM | 0.5 µmol/kg | IV | 25 min | 5.6 ± 0.3 | - | [1] |
| Normal Mice | GLP-1 | 32 nmol/kg | IV | 25 min | 4.6 ± 0.2 | 693 ± 68 | [1] |
| Normal Mice | 2,5-AM + GLP-1 | 0.5 µmol/kg + 32 nmol/kg | IV | 25 min | 2.8 ± 0.2 | - | [1] |
Table 2: Effect of 2,5-Anhydro-D-mannitol on Food Intake and Plasma Metabolites in Rats
| Parameter | Control | 2,5-AM (200 mg/kg) |
| Food Intake (2h post-administration) | Baseline | Increased (dose-dependent)[2] |
| Plasma Glucose | Baseline | Decreased[2] |
| Plasma Ketone Bodies | Baseline | Increased[2] |
| Plasma Free Fatty Acids | Baseline | Increased[2] |
| Plasma Glycerol | Baseline | Increased[2] |
| Plasma Triglycerides | Baseline | No effect[2] |
Experimental Protocols
Protocol 1: Evaluation of Hypoglycemic Effects of 2,5-Anhydro-D-mannitol in Mice
Objective: To assess the effect of 2,5-anhydro-D-mannitol administration on blood glucose levels in normal mice.
Materials:
-
Male NMRI mice (or other suitable strain)
-
2,5-Anhydro-D-mannitol (2,5-AM)
-
Sterile saline solution
-
Blood glucose monitoring system
-
Intravenous (IV) injection equipment
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week prior to the experiment.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Preparation of Dosing Solution: Dissolve 2,5-AM in sterile saline to the desired concentration (e.g., for a 0.5 µmol/kg dose).
-
Administration: Administer the 2,5-AM solution or vehicle (saline) intravenously via the tail vein.
-
Blood Sampling and Analysis: Collect blood samples from the tail tip at baseline (0 min) and at various time points post-injection (e.g., 25, 60, 120 min). Measure blood glucose concentrations using a calibrated glucometer.
-
Data Analysis: Calculate the mean blood glucose levels for each treatment group at each time point. Perform statistical analysis (e.g., t-test or ANOVA) to determine significant differences between groups.
Protocol 2: Investigation of the Effect of 2,5-Anhydro-D-mannitol on Food Intake in Rats
Objective: To determine the effect of 2,5-anhydro-D-mannitol on feeding behavior in rats.
Materials:
-
Male Sprague-Dawley rats
-
2,5-Anhydro-D-mannitol (2,5-AM)
-
Vehicle (e.g., water or saline)
-
Standard rat chow
-
Metabolic cages with food intake monitoring system
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Individually house rats in metabolic cages and allow them to acclimate for several days. Maintain a regular light-dark cycle.
-
Baseline Food Intake: Measure daily food intake for each rat for at least three days to establish a baseline.
-
Administration: At the beginning of the light cycle (diurnal fast), administer 2,5-AM (e.g., 50-800 mg/kg) or vehicle orally via gavage.
-
Food Intake Measurement: Immediately after administration, provide a pre-weighed amount of food. Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) post-administration.
-
Blood Metabolite Analysis (Optional): At the end of the food intake measurement period, blood samples can be collected to analyze plasma levels of glucose, ketones, free fatty acids, and glycerol.
-
Data Analysis: Compare the cumulative food intake in the 2,5-AM treated groups to the vehicle-treated control group. Analyze for a dose-response relationship.
Visualizations
Caption: Proposed mechanism of 2,5-anhydro-D-mannitol action.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,5-Anhydro-D-glucitol-1,6-diphosphate Concentration for Fructose-1,6-bisphosphatase (FBPase) Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 2,5-Anhydro-D-glucitol-1,6-diphosphate (ahG-1,6-BP) for the inhibition of Fructose-1,6-bisphosphatase (FBPase).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ahG-1,6-BP) and why is it used as an FBPase inhibitor?
A1: this compound is a substrate analog of fructose (B13574) 1,6-bisphosphate (FBP), the natural substrate for FBPase. It acts as a competitive inhibitor of FBPase, an enzyme that plays a crucial role in gluconeogenesis.[1] By inhibiting FBPase, ahG-1,6-BP can modulate blood glucose levels, making it a compound of interest in diabetes research.
Q2: What is the mechanism of inhibition of FBPase by ahG-1,6-BP?
A2: ahG-1,6-BP is a competitive inhibitor of FBPase.[1] This means it binds to the active site of the enzyme, the same site where the substrate (FBP) would normally bind. This binding event prevents the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.
Q3: What is a typical starting concentration range for ahG-1,6-BP in an FBPase inhibition assay?
A3: A good starting point for determining the optimal concentration of ahG-1,6-BP is to test a range of concentrations around its inhibition constant (Ki). The reported Ki for ahG-1,6-BP with bovine hepatic FBPase is 5.5 x 10⁻⁷ M (or 0.55 µM).[1] Therefore, a concentration range from 0.05 µM to 5 µM would be appropriate for initial experiments.
Q4: How should I store and handle ahG-1,6-BP?
A4: For long-term storage in its pure form, it is recommended to store this compound at -20°C for up to three years.[2] When in solvent, it should be stored at -80°C.[2] Before use in an assay, ensure the compound is fully thawed and in a homogenous solution.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition observed | Incorrect concentration of ahG-1,6-BP. | Verify the calculations for your stock and working solutions. Prepare fresh dilutions and consider a broader concentration range in your next experiment. |
| Inactive ahG-1,6-BP. | Ensure proper storage conditions have been maintained. If in doubt, use a fresh vial of the inhibitor. | |
| High substrate (FBP) concentration. | As a competitive inhibitor, the effectiveness of ahG-1,6-BP is dependent on the substrate concentration. Try lowering the FBP concentration to be closer to its Michaelis constant (Km), which for bovine hepatic FBPase is 1.4 x 10⁻⁶ M (1.4 µM).[1] | |
| High variability in results | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of all solutions. |
| Temperature fluctuations. | Maintain a constant temperature throughout the assay. Equilibrate all reagents to the assay temperature before starting. | |
| Instability of assay components. | Prepare fresh enzyme and substrate solutions for each experiment. | |
| Unexpected kinetic profile | Presence of contaminants in the enzyme or inhibitor preparation. | Use highly purified FBPase and ahG-1,6-BP. |
| Substrate inhibition. | FBPase can be inhibited by high concentrations of its own substrate.[3] Ensure you are working within the optimal substrate concentration range. |
Quantitative Data Summary
The following table summarizes the key kinetic parameters for the inhibition of bovine hepatic Fructose-1,6-bisphosphatase by this compound and related compounds.
| Compound | Enzyme Source | Inhibition Constant (Ki) | Substrate (FBP) Km |
| This compound | Bovine Liver | 5.5 x 10⁻⁷ M | 1.4 x 10⁻⁶ M |
| 2,5-Anhydro-D-mannitol-1,6-diphosphate | Bovine Liver | 3.3 x 10⁻⁸ M | 1.4 x 10⁻⁶ M |
| Glucose 1,6-diphosphate | Bovine Liver | 9.4 x 10⁻⁵ M | 1.4 x 10⁻⁶ M |
| Hexitol 1,6-diphosphate | Bovine Liver | 2.3 x 10⁻⁴ M | 1.4 x 10⁻⁶ M |
Data sourced from Pontis and Fischer (1976).[1]
Experimental Protocols
Protocol: Determination of the Inhibition Constant (Ki) of ahG-1,6-BP for FBPase
This protocol outlines a continuous spectrophotometric assay to determine the Ki of ahG-1,6-BP for FBPase. The activity of FBPase is coupled to the reduction of NADP⁺, which can be monitored by the change in absorbance at 340 nm.
Materials:
-
Purified Fructose-1,6-bisphosphatase (FBPase)
-
This compound (ahG-1,6-BP)
-
Fructose 1,6-bisphosphate (FBP)
-
HEPES or Tris-HCl buffer (pH 7.5)
-
Magnesium chloride (MgCl₂)
-
NADP⁺
-
Phosphoglucose (B3042753) isomerase
-
Glucose-6-phosphate dehydrogenase
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare Reagent Solutions:
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂.
-
Enzyme Mix: In assay buffer, prepare a mix containing FBPase, 0.2 mM NADP⁺, 1 U/ml phosphoglucose isomerase, and 1 U/ml glucose-6-phosphate dehydrogenase. The final concentration of FBPase should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Substrate (FBP) Solutions: Prepare a series of FBP concentrations in assay buffer, typically ranging from 0.5 to 5 times the Km value (e.g., 0.7 µM to 7 µM).
-
Inhibitor (ahG-1,6-BP) Solutions: Prepare a series of ahG-1,6-BP concentrations in assay buffer. The range should bracket the expected Ki (e.g., 0.1 µM to 1 µM).
-
-
Assay Setup (for a single concentration of inhibitor and substrate):
-
To a microplate well or cuvette, add the assay buffer.
-
Add the desired concentration of the inhibitor (ahG-1,6-BP) or an equivalent volume of assay buffer for the uninhibited control.
-
Add the enzyme mix.
-
Incubate for 5 minutes at the desired assay temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (FBP) solution.
-
-
Data Collection:
-
Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration of substrate and inhibitor.
-
To determine the Ki, plot the data using a Dixon plot (1/V₀ vs. [I]) at multiple fixed substrate concentrations or a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) at multiple fixed inhibitor concentrations. The Ki can be determined from the intersection of the lines.
-
Visualizations
Caption: Experimental workflow for determining the Ki of ahG-1,6-BP.
Caption: Competitive inhibition of FBPase by ahG-1,6-BP.
References
- 1. Inhibition of bovine hepatic fructose-1,6-diphosphatase by substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition by substrate of fructose 1,6-bisphosphatase purified from rat kidney cortex. Calculation of the kinetic constants of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of 2,5-Anhydro-D-glucitol-1,6-diphosphate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AGDP) and what is its primary application?
A1: this compound is a synthetic analog of fructose-1,6-bisphosphate. Its primary application in research is as a competitive inhibitor of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in the glycolysis pathway.[1] It is also known to be a limited stimulator of yeast pyruvate (B1213749) kinase.[2]
Q2: What are the recommended storage conditions for AGDP?
A2: For long-term stability, solid AGDP should be stored at -20°C and is reported to be stable for at least three years under these conditions. Some suppliers recommend storing the solid at temperatures below -15°C under an inert gas, such as argon. Once in solution, it is recommended to store aliquots at -80°C to minimize degradation.
Q3: How do I prepare a stock solution of AGDP?
A3: To prepare a stock solution, reconstitute the solid AGDP in a high-quality, sterile aqueous buffer. The choice of buffer can impact stability (see Troubleshooting Guide). A common starting point is a buffer with a neutral to slightly alkaline pH, such as Tris-HCl or HEPES, in the range of pH 7.0-8.0. After dissolving, it is crucial to divide the solution into single-use aliquots and store them at -80°C to prevent multiple freeze-thaw cycles.
Q4: What is the mechanism of action of AGDP as a phosphofructokinase-1 (PFK-1) inhibitor?
A4: AGDP acts as a competitive inhibitor of PFK-1.[1] It structurally mimics the natural substrate of PFK-1, fructose-6-phosphate (B1210287), and the product, fructose-1,6-bisphosphate. By binding to the active site of the enzyme, it prevents the natural substrate from binding, thereby inhibiting the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate and slowing down the glycolytic flux.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving AGDP.
Issue 1: Inconsistent or lower-than-expected PFK-1 inhibition.
-
Potential Cause 1: Degradation of AGDP in solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare fresh AGDP stock solutions for critical experiments. Avoid using stock solutions that have been stored for extended periods, especially at 4°C or room temperature, or have undergone multiple freeze-thaw cycles.
-
pH of Assay Buffer: The stability of sugar diphosphates is pH-dependent. Acidic conditions can lead to hydrolysis of the phosphate (B84403) groups. Ensure your assay buffer has a pH between 7.0 and 8.0 for optimal stability.
-
Temperature during Experiment: Prolonged incubation at elevated temperatures can accelerate the degradation of AGDP. Minimize the time the AGDP solution is kept at room temperature or higher. Prepare dilutions immediately before use.
-
-
-
Potential Cause 2: Inaccurate concentration of AGDP stock solution.
-
Troubleshooting Steps:
-
Accurate Weighing: Ensure precise weighing of the solid AGDP, preferably using a calibrated analytical balance.
-
Complete Dissolution: Ensure the solid AGDP is completely dissolved in the buffer before making serial dilutions.
-
-
-
Potential Cause 3: Issues with the PFK-1 enzyme or assay conditions.
-
Troubleshooting Steps:
-
Enzyme Activity: Confirm the activity of your PFK-1 enzyme using a known activator and substrate in a control experiment.
-
ATP Concentration: As a competitive inhibitor, the apparent activity of AGDP can be influenced by the concentration of the substrate, fructose-6-phosphate, and the allosteric regulator, ATP. Maintain consistent concentrations of all reagents across experiments.
-
-
Issue 2: Variability between experimental replicates.
-
Potential Cause 1: Inconsistent pipetting of viscous solutions.
-
Troubleshooting Steps:
-
Proper Pipetting Technique: Use calibrated pipettes and ensure proper technique, especially when handling small volumes of concentrated stock solutions.
-
Thorough Mixing: Ensure thorough mixing of all components in the assay well or tube.
-
-
-
Potential Cause 2: Edge effects in multi-well plates.
-
Troubleshooting Steps:
-
Plate Layout: Avoid using the outer wells of a multi-well plate for critical samples, as these are more prone to evaporation and temperature fluctuations.
-
Plate Sealing: Use appropriate plate seals to minimize evaporation during incubation.
-
-
Data Presentation
Table 1: Qualitative Stability and Storage Recommendations for AGDP Solutions
| Condition | Recommendation | Rationale |
| Solid Form | Store at ≤ -15°C under inert gas (e.g., Argon). | Minimizes degradation over long-term storage. |
| Aqueous Solution (Stock) | Aliquot and store at -80°C. | Prevents degradation from repeated freeze-thaw cycles. |
| Working Dilutions | Prepare fresh for each experiment. | Minimizes hydrolysis and other forms of degradation. |
| pH of Solution | Maintain between 7.0 and 8.0. | Sugar diphosphates are generally more stable at neutral to slightly alkaline pH. |
| Temperature | Avoid prolonged exposure to temperatures above 4°C. | Higher temperatures accelerate the rate of hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of this compound (AGDP) Stock Solution
-
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water
-
Sterile buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the solid AGDP container to room temperature before opening to prevent condensation.
-
Weigh the desired amount of AGDP using a calibrated analytical balance in a sterile environment.
-
Dissolve the solid AGDP in the appropriate volume of sterile buffer to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, low-binding microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Phosphofructokinase-1 (PFK-1) Inhibition Assay using AGDP
This protocol is a general guideline and may need optimization based on the specific PFK-1 enzyme and experimental setup.
-
Materials:
-
Purified PFK-1 enzyme
-
AGDP stock solution (from Protocol 1)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
Fructose-6-phosphate (substrate)
-
ATP (co-substrate and allosteric regulator)
-
Coupling enzymes (aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase)
-
NADH
-
Multi-well plate (e.g., 96-well UV-transparent plate)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, fructose-6-phosphate, ATP, coupling enzymes, and NADH.
-
Prepare serial dilutions of the AGDP stock solution in the assay buffer to achieve the desired final concentrations for the inhibition curve.
-
In a multi-well plate, add the reaction mixture to each well.
-
Add the different concentrations of the AGDP dilutions to the respective wells. Include a control well with no AGDP.
-
Initiate the reaction by adding the PFK-1 enzyme to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The decrease in absorbance corresponds to the oxidation of NADH, which is proportional to the PFK-1 activity.
-
Calculate the initial reaction rates for each AGDP concentration.
-
Plot the PFK-1 activity as a function of the AGDP concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: PFK-1 inhibition by AGDP in the glycolytic pathway.
Caption: Workflow for PFK-1 inhibition assay using AGDP.
Caption: Troubleshooting logic for inconsistent PFK-1 inhibition.
References
Technical Support Center: 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, storage, and application of AGDP in enzymatic assays.
1. Synthesis & Purity
-
Question: I'm having trouble with the synthesis of AGDP, and my yields are consistently low. What are the critical steps to ensure a successful synthesis? Answer: The synthesis of AGDP can be challenging. A common route involves the cyclization of a protected dianhydro-D-mannitol precursor, followed by phosphorylation. Key factors for success include:
-
Purity of Starting Materials: Ensure the high purity of the starting dianhydro-D-mannitol derivative.
-
Anhydrous Conditions: The cyclization and phosphorylation steps are sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents must be used.
-
Temperature Control: Maintain strict temperature control during the reactions, especially during the addition of phosphorylating agents.
-
Purification: Efficient purification of the final product is crucial. Ion-exchange chromatography is often the most effective method for separating the diphosphorylated product from mono-phosphorylated and unreacted species.
-
-
Question: How can I assess the purity of my synthesized AGDP? Answer: A multi-pronged approach is recommended for purity assessment:
-
NMR Spectroscopy: 1H, 13C, and 31P NMR are essential for confirming the chemical structure and phosphorylation state.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the exact molecular weight.
-
HPLC: Anion-exchange HPLC can be used to quantify the purity by separating AGDP from other charged species.
-
2. Storage & Stability
-
Question: What are the optimal storage conditions for AGDP? Answer: For long-term stability, solid AGDP should be stored at -20°C under a dry, inert atmosphere (e.g., argon).
-
Question: How stable is AGDP in solution, and what is the best way to prepare stock solutions? Answer: While specific stability data in solution is not extensively published, based on similar phosphorylated sugar compounds, the following is recommended:
-
Stock Solutions: Prepare concentrated stock solutions in a buffer appropriate for your assay (e.g., Tris or HEPES at a neutral pH). For long-term storage of solutions, it is recommended to store them at -80°C.[1]
-
pH: Avoid highly acidic or alkaline conditions, as the phosphate (B84403) esters can be susceptible to hydrolysis. A pH range of 6.5-8.0 is generally advisable.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of stock solutions to prevent degradation. Aliquot the stock solution into smaller volumes for single-use.
-
3. Enzymatic Assays (Phosphofructokinase Inhibition)
-
Question: I am not observing any inhibition of phosphofructokinase (PFK) with my AGDP. What could be the reason? Answer: Several factors could contribute to a lack of observed inhibition:
-
AGDP Purity/Integrity: Verify the purity and integrity of your AGDP stock as described above. Degradation of the compound will lead to a loss of activity.
-
Enzyme Activity: Ensure that your PFK enzyme is active. Include a positive control inhibitor (if available) and a no-inhibitor control to confirm enzyme function.
-
Assay Conditions: PFK activity is highly regulated by ATP and other allosteric effectors.[2][3][4] High concentrations of the substrate fructose-6-phosphate (B1210287) or the activator AMP can overcome competitive inhibition by AGDP. Review your assay buffer composition and substrate concentrations.
-
Coupled Enzyme System Issues: If you are using a coupled enzyme assay (e.g., measuring ADP production via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase), ensure that the coupling enzymes are not the rate-limiting step.[5] The activity of the coupling enzymes should be in excess to ensure a linear response to PFK activity.
-
-
Question: My assay background is too high. How can I reduce it? Answer: High background can be caused by several factors:
-
Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free of contamination. ATP solutions can be a source of contaminating ADP, leading to a high background in coupled assays.
-
Non-enzymatic Reaction: Run a control reaction without the PFK enzyme to check for any non-enzymatic breakdown of substrates or reaction of the detection reagents.
-
Sample Interference: If you are using complex biological samples, endogenous enzymes or small molecules may interfere with the assay.[6] Run appropriate sample controls (e.g., sample without substrate).
-
-
Question: The results of my PFK inhibition assay are not reproducible. What are the common sources of variability? Answer: Poor reproducibility in enzymatic assays often stems from:
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of enzyme or inhibitor.
-
Temperature Fluctuations: PFK activity is temperature-dependent. Ensure that all assay components are at the correct temperature and that the reaction is incubated at a stable temperature.[7]
-
Inconsistent Incubation Times: Use a multichannel pipette or an automated liquid handler to start all reactions simultaneously and ensure consistent incubation times.
-
Reagent Instability: Prepare fresh reagents, especially enzyme solutions and ATP, for each experiment. Avoid repeated freezing and thawing of enzyme stocks.
-
Data Presentation
Table 1: Troubleshooting Summary for PFK Inhibition Assays
| Problem | Potential Cause | Recommended Solution |
| No/Low Inhibition | Degraded AGDP | Verify purity and integrity of AGDP via HPLC or NMR. |
| Inactive PFK enzyme | Run a positive control with a known inhibitor. | |
| Sub-optimal assay conditions | Optimize substrate and cofactor concentrations. | |
| High Background | Contaminated ATP (with ADP) | Use high-purity ATP or include a control without PFK. |
| Non-specific probe reduction | Run a control without enzyme. | |
| Poor Reproducibility | Inaccurate pipetting | Calibrate pipettes and use proper technique. |
| Temperature variations | Pre-warm all reagents and use a temperature-controlled plate reader. | |
| Reagent degradation | Prepare fresh reagents for each experiment. |
Experimental Protocols
1. Synthesis of this compound (AGDP) (Proposed)
This protocol is a proposed synthetic route based on the synthesis of the unphosphorylated precursor.[8]
-
Cyclization of 1,2:5,6-dianhydro-D-mannitol:
-
Dissolve 1,2:5,6-dianhydro-D-mannitol in an anhydrous solvent such as dichloromethane.
-
Add a Lewis acid catalyst (e.g., BF3·OEt2) dropwise at a controlled temperature (e.g., 0°C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction and purify the resulting 2,5-anhydro-D-glucitol by column chromatography.
-
-
Phosphorylation:
-
Protect any reactive hydroxyl groups if necessary.
-
Dissolve the 2,5-anhydro-D-glucitol in an anhydrous solvent.
-
Add a phosphorylating agent (e.g., phosphorus oxychloride or a phosphoramidite (B1245037) reagent) in the presence of a suitable base.
-
Control the stoichiometry of the phosphorylating agent to favor diphosphorylation.
-
Monitor the reaction by 31P NMR.
-
Quench the reaction and remove protecting groups if necessary.
-
Purify the final product, this compound, using ion-exchange chromatography.
-
2. Phosphofructokinase (PFK) Inhibition Assay (Coupled Enzyme Assay)
This protocol is adapted from commercially available PFK activity assay kits.[9]
-
Reagent Preparation:
-
PFK Assay Buffer: Prepare a buffer containing Tris-HCl (pH 7.4), MgCl2, and KCl.
-
Substrate Solution: Prepare a solution of fructose-6-phosphate in the assay buffer.
-
ATP Solution: Prepare a fresh solution of ATP in the assay buffer.
-
Coupling Enzyme Mix: Prepare a mix containing pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (B93156) (PEP), and NADH in the assay buffer.
-
AGDP Stock Solution: Prepare a concentrated stock solution of AGDP in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add PFK Assay Buffer to each well.
-
Add the AGDP solution at various concentrations to the appropriate wells.
-
Add the PFK enzyme to all wells except the "no enzyme" control.
-
Add the Substrate Solution (fructose-6-phosphate) to all wells.
-
Incubate for 5-10 minutes at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATP solution.
-
Immediately add the Coupling Enzyme Mix to all wells.
-
Measure the decrease in absorbance at 340 nm (due to NADH oxidation) kinetically over 10-30 minutes in a temperature-controlled plate reader.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (ΔAbs/min) for each well.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Plot the PFK activity (rate) as a function of the AGDP concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for a PFK inhibition assay using AGDP.
Caption: Regulation of PFK in glycolysis and inhibition by AGDP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. content.abcam.com [content.abcam.com]
common experimental artifacts with 2,5-Anhydro-D-glucitol-1,6-diphosphate
Welcome to the technical support center for 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges encountered when working with this important phosphofructokinase inhibitor and pyruvate (B1213749) kinase modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2,5-AGDP) and what are its primary applications?
A1: this compound is a synthetic sugar diphosphate (B83284). It is primarily used in biochemical research as a competitive inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.[1][2] It also acts as a limited stimulator of yeast pyruvate kinase.[3][4] Its structural similarity to fructose-1,6-bisphosphate allows it to interact with these enzymes and modulate their activity, making it a valuable tool for studying carbohydrate metabolism and developing potential therapeutics.
Q2: How should I store and handle 2,5-AGDP to ensure its stability?
A2: Proper storage is critical to prevent degradation. Commercial suppliers recommend storing the pure, solid form of 2,5-AGDP at -20°C, where it can be stable for up to three years.[3] If dissolved in a solvent, it should be stored at -80°C.[3] To prevent hydrolysis, it is advisable to store it under an inert gas like argon. Avoid repeated freeze-thaw cycles. Solutions should ideally be prepared fresh for each experiment.
Q3: What are the potential sources of impurities or artifacts when using commercially available 2,5-AGDP?
A3: Potential impurities in commercially available 2,5-AGDP can arise from the synthesis and purification process. These may include incompletely phosphorylated intermediates (mono-phosphates), isomers, or degradation products such as the dephosphorylated anhydro-D-glucitol. Given its hygroscopic nature, water can also be a significant impurity. It is recommended to verify the purity of a new batch, for example, by NMR or mass spectrometry, if highly sensitive and quantitative experiments are being performed.
Troubleshooting Guides
Issues with Compound Stability and Degradation
Problem: Inconsistent or lower-than-expected activity in enzymatic assays.
Potential Cause: Degradation of 2,5-AGDP. The phosphate (B84403) ester bonds are susceptible to hydrolysis, which can be accelerated by non-optimal pH and elevated temperatures.
Troubleshooting Steps:
-
pH of Buffers: Ensure that the pH of your assay buffer is within a stable range for phosphate esters, generally neutral to slightly acidic.[5] Highly alkaline conditions can promote degradation of sugars.[6][7][8]
-
Temperature Control: Keep all stock solutions of 2,5-AGDP on ice and minimize the time the compound spends at room temperature or higher.
-
Fresh Solutions: Prepare aqueous solutions of 2,5-AGDP fresh for each experiment. Avoid using solutions that have been stored for extended periods, even at low temperatures.
-
Divalent Metal Ions: Be aware of the concentration of divalent metal ions (e.g., Mg²⁺, Mn²⁺) in your buffers. While often required for enzyme activity, they can also influence the stability of phosphorylated compounds.[9][10][11]
Artifacts in Phosphofructokinase (PFK) Inhibition Assays
Problem: Variability in the measured IC₅₀ value or unexpected kinetic profiles.
Potential Cause: Several factors related to the assay conditions and the inhibitor itself can lead to artifacts.
Troubleshooting Steps:
-
ATP Concentration: PFK activity is allosterically inhibited by high concentrations of its substrate, ATP.[12][13] Ensure you are using a consistent and appropriate ATP concentration in your assays, as variations can significantly alter the apparent inhibitory effect of 2,5-AGDP.
-
Assay pH: The activity of PFK is pH-dependent. Small shifts in buffer pH can alter the enzyme's kinetic parameters and its sensitivity to inhibitors.[12]
-
Purity of 2,5-AGDP: Contaminants in the 2,5-AGDP sample could compete with it for binding to PFK, leading to an underestimation of its inhibitory potency.
-
Coupled Assay Components: Many PFK assays are coupled enzyme systems. Ensure that none of the components of the coupling system are rate-limiting or are affected by 2,5-AGDP.
Challenges in Pyruvate Kinase (PK) Activation Assays
Problem: Lower than expected or no activation of pyruvate kinase.
Potential Cause: 2,5-AGDP is a limited stimulator of yeast pyruvate kinase, and its effect can be influenced by assay conditions.
Troubleshooting Steps:
-
Enzyme Source: The allosteric regulation of pyruvate kinase can vary significantly between species.[14] 2,5-AGDP's activating effect is noted for yeast pyruvate kinase and may not be applicable to PK from other organisms.
-
Presence of Other Allosteric Effectors: The binding and effect of allosteric activators like 2,5-AGDP can be influenced by the presence of other regulators, such as fructose-1,6-bisphosphate (FBP).[14][15]
-
Ionic Strength: The binding of charged molecules like sugar diphosphates to the allosteric site of PK can be sensitive to the ionic strength of the buffer.[15]
-
Hydrogen Bonding: Agents that can disrupt hydrogen bonding may interfere with the allosteric activation mechanism.[15]
Data Presentation
Table 1: Storage and Stability of this compound
| Parameter | Recommended Condition | Stability/Notes |
| Solid Form | -20°C, under inert gas (e.g., Argon) | Stable for up to 3 years.[3] Hygroscopic, so protect from moisture. |
| In Solvent | -80°C | Prepare fresh where possible. Avoid repeated freeze-thaw cycles. |
| pH of Aqueous Solutions | Neutral to slightly acidic (pH 6.0-7.5) | Phosphate esters are more stable in this range.[5] Avoid alkaline pH. |
| Working Temperature | On ice (0-4°C) | Minimize exposure to room temperature or higher to prevent hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Purification of 2,5-AGDP by Ion-Exchange Chromatography
This protocol is a general guideline based on methods for purifying other phosphorylated small molecules. Optimization will be required.
-
Resin Selection and Equilibration:
-
Choose a strong anion exchange (SAX) resin.
-
Pack a column with the selected resin.
-
Equilibrate the column with a low ionic strength buffer at a slightly alkaline pH (e.g., 20 mM Tris-HCl, pH 8.0). This ensures that the diphosphate groups of 2,5-AGDP are negatively charged and will bind to the resin.
-
-
Sample Loading:
-
Dissolve the crude 2,5-AGDP in the equilibration buffer.
-
Load the sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with several column volumes of the equilibration buffer to remove any unbound, neutral, or positively charged impurities.
-
-
Elution:
-
Elute the bound 2,5-AGDP using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer). Molecules with a higher negative charge will elute at a higher salt concentration.
-
Collect fractions and monitor for the presence of 2,5-AGDP using an appropriate method (e.g., a phosphate assay or HPLC).
-
-
Desalting:
-
Pool the fractions containing pure 2,5-AGDP and desalt using a suitable method such as size-exclusion chromatography or dialysis.
-
-
Lyophilization:
-
Lyophilize the desalted solution to obtain the pure 2,5-AGDP as a solid.
-
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of 2,5-AGDP.
Caption: Troubleshooting logic for inconsistent experimental results with 2,5-AGDP.
Caption: Simplified glycolysis pathway showing the inhibitory action of 2,5-AGDP on PFK.
References
- 1. prepchem.com [prepchem.com]
- 2. Irreversible transitions in the 6-phosphofructokinase/fructose 1,6-bisphosphatase cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Selected Unnatural Sugar Nucleotides for Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Recent advances in the chemical synthesis of sugar-nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
storage conditions for 2,5-Anhydro-D-glucitol-1,6-diphosphate to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions for 2,5-Anhydro-D-glucitol-1,6-diphosphate to prevent degradation. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for this compound?
A1: To ensure the stability and prevent degradation of this compound, it is crucial to adhere to the following storage recommendations:
| Form | Storage Temperature | Duration | Special Conditions |
| Pure Solid Form | -20°C | Up to 3 years | Keep in a tightly sealed container. |
| < -15°C | Long-term | Store under an inert gas, such as Argon. | |
| In Solvent | -80°C | Up to 6 months | Use a suitable buffer (see Q2). |
| -20°C | Up to 1 month | Use a suitable buffer (see Q2). |
Q2: What is the optimal pH for storing solutions of this compound?
A2: Phosphorylated sugars are generally most stable in neutral to slightly alkaline conditions. Acidic conditions should be avoided as they can catalyze the hydrolysis of the phosphate (B84403) groups. A pH range of 7.0 to 8.0 is recommended for aqueous solutions of this compound.
Q3: Which buffers are suitable for preparing and storing solutions of this compound?
A3: When preparing solutions for storage or for use in enzymatic assays, it is important to choose a buffer that maintains a stable pH in the optimal range and does not interfere with the experiment. Recommended buffers include:
-
Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride): A common buffer for many biological applications, typically used in the pH range of 7.0-9.0.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Another widely used buffer in the physiological pH range of 6.8-8.2.
It is advisable to prepare buffers fresh and filter-sterilize them before use to prevent microbial growth, which can lead to degradation of the compound.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway for this compound is the hydrolysis of the phosphate ester bonds. This can be accelerated by acidic conditions and elevated temperatures, leading to the formation of 2,5-Anhydro-D-glucitol-1-phosphate, 2,5-Anhydro-D-glucitol-6-phosphate, and ultimately 2,5-Anhydro-D-glucitol and inorganic phosphate.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the handling and use of this compound in experimental settings.
Problem 1: Inconsistent or lower-than-expected activity in enzymatic assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | Verify the storage conditions and age of the stock solution. Prepare fresh solutions from a solid sample if degradation is suspected. Perform a stability check using the protocol outlined below. |
| Incorrect concentration of the stock solution | Re-verify the calculations and weighing of the compound. If possible, determine the concentration of the stock solution using an appropriate analytical method (e.g., phosphate assay). |
| Presence of inhibitors in the buffer | Ensure that the buffer components do not inhibit the enzyme of interest. For example, high concentrations of phosphate can inhibit some enzymes. |
| Sub-optimal assay conditions | Optimize the assay conditions, including pH, temperature, and concentration of other reactants. |
Problem 2: High background signal in enzymatic assays.
| Possible Cause | Troubleshooting Step |
| Contamination of the this compound stock | Check the purity of the compound. If necessary, purify the compound or obtain a new batch from a reliable supplier. |
| Interference from buffer components | Run a control experiment without the enzyme to check for any background reaction between the compound and other assay components. |
| Spontaneous degradation of the compound | If the assay is run at a non-optimal pH or high temperature, the compound may degrade during the assay, releasing phosphate that could interfere with the detection method. |
Problem 3: Variability between different aliquots of the same stock solution.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of the solid | Ensure the compound is completely dissolved before making aliquots. Gentle warming or sonication may be required, but avoid high temperatures. |
| Freeze-thaw cycles | Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the solution into single-use volumes. |
| Precipitation upon freezing | Visually inspect the thawed aliquot for any precipitate. If present, gently warm and vortex to redissolve. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solutions
This protocol describes a general method for assessing the stability of this compound solutions under different conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Buffers of desired pH (e.g., citrate (B86180) for acidic, phosphate for neutral, and borate (B1201080) for alkaline)
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometer)
-
Appropriate HPLC column (e.g., an anion-exchange column)
-
High-purity water and solvents for the mobile phase
Methodology:
-
Solution Preparation: Prepare solutions of this compound at a known concentration in the different buffers to be tested.
-
Incubation: Aliquot the solutions into separate vials and incubate them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), remove an aliquot from each condition.
-
Sample Analysis: Analyze the samples by HPLC to quantify the remaining amount of this compound and detect the formation of any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Protocol 2: Enzymatic Assay for Pyruvate (B1213749) Kinase Activity using this compound as a Stimulator
This protocol is an example of a coupled enzymatic assay to measure the activity of pyruvate kinase, where this compound can act as a stimulator. The assay measures the decrease in NADH absorbance at 340 nm.
Materials:
-
Pyruvate Kinase
-
This compound
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5)
-
Spectrophotometer capable of reading at 340 nm
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing all components except the enzyme or the substrate to be tested.
-
Pre-incubation: Pre-incubate the reaction mixture at the desired assay temperature.
-
Initiation of Reaction: Initiate the reaction by adding the enzyme or the substrate.
-
Measurement: Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Calculation of Activity: Calculate the enzyme activity from the linear portion of the reaction curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Technical Support Center: Enhancing the Solubility of 2,5-Anhydro-D-glucitol-1,6-diphosphate for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2,5-Anhydro-D-glucitol-1,6-diphosphate in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a diphosphorylated sugar analog that acts as a competitive inhibitor of the enzyme phosphofructokinase, a key regulator of glycolysis.[1] Its utility in cell-based assays can be hampered by its limited solubility in aqueous solutions like cell culture media, which is described as "slight" in water and methanol.[2] Poor solubility can lead to the formation of precipitates, resulting in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What are the initial signs of poor solubility in my cell culture medium?
A2: Initial indicators of poor solubility include the appearance of a cloudy or hazy solution, visible particulate matter, or the formation of a crystalline precipitate after adding the compound to your cell culture medium. This precipitation can occur immediately or after a period of incubation.
Q3: What is the recommended solvent for creating a stock solution of this compound?
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cytotoxic effects on your cells. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, though the tolerance can vary. It is always best to include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.
Q5: How can I avoid precipitation when diluting my stock solution into the cell culture medium?
A5: Rapid dilution of a concentrated DMSO stock solution into an aqueous medium can cause "solvent shock," leading to precipitation of the compound. To mitigate this, it is recommended to perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently vortexing the medium to ensure rapid and uniform mixing.
Q6: Can I use heat or sonication to aid in the dissolution of this compound?
A6: Gentle warming of the solution to 37°C or brief sonication can be employed to assist in the dissolution of the compound, particularly when preparing the initial stock solution in DMSO. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.
Q7: How should I store the stock solution of this compound?
A7: Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to cell culture medium | Solvent Shock: The rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous medium can cause the compound to "crash out" of solution. | Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently vortexing the medium. |
| High Final Concentration: The desired final concentration of the compound may exceed its solubility limit in the cell culture medium. | Decrease the final working concentration of the compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. | |
| Precipitation observed after incubation | Temperature Fluctuation: Changes in temperature can affect the solubility of the compound. | Ensure the incubator provides a stable and consistent temperature. Avoid repeated removal and re-incubation of the culture plates. |
| Interaction with Media Components: The compound may interact with salts, proteins, or other components in the medium, forming insoluble complexes. | Try using a different basal media formulation. If using serum-free media, consider that some compounds are more soluble in the presence of serum proteins like albumin. | |
| Cloudy or hazy appearance of the final solution | Incomplete Dissolution of Stock Solution: The compound may not be fully dissolved in the initial DMSO stock. | Ensure the stock solution is completely clear before making dilutions. Use gentle warming (37°C) or brief sonication if necessary to fully dissolve the compound in DMSO. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate briefly to aid dissolution.
-
Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of the Final Working Solution
-
Pre-warm Medium: Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C.
-
Calculate Volumes: Determine the volume of the DMSO stock solution needed to achieve your desired final concentration in the cell culture medium. Ensure the final DMSO concentration will be below 0.5%.
-
Serial Dilution: If the required dilution is large (e.g., > 1:100), consider performing an intermediate dilution of the stock solution in DMSO first.
-
Addition to Medium: While gently vortexing the pre-warmed medium, add the calculated volume of the DMSO stock solution dropwise to the medium.
-
Final Mix: Gently mix the final solution before adding it to your cells.
Data Presentation
While specific quantitative solubility data for this compound is limited, the following table provides solubility information for a structurally similar compound, 2,5-Anhydro-D-mannitol, which can serve as a useful reference.
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | 30 |
| Dimethyl formamide | 25 |
| PBS (pH 7.2) | 10 |
| Ethanol | 5 |
| Data for 2,5-Anhydro-D-mannitol, a structurally similar compound.[3] |
Mandatory Visualizations
Experimental Workflow
Caption: Recommended workflow for preparing this compound solutions.
Signaling Pathway: Glycolysis Inhibition
Caption: Inhibition of Phosphofructokinase-1 (PFK-1) in the glycolysis pathway.
References
Technical Support Center: 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP)
Welcome to the technical support center for 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid potential off-target effects during experimentation with this molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (2,5-AGDP)?
A1: 2,5-AGDP is known to be an effective competitive inhibitor of phosphofructokinase[1]. It is also considered an analogue of fructose-1,6-bisphosphate and may act as an inhibitor of fructose-1,6-bisphosphatase (FBPase)[2]. Additionally, it has been observed to be a limited stimulator of yeast Pyruvate Kinase[3][4][5].
Q2: What are the potential off-target effects of 2,5-AGDP?
A2: Direct off-target binding studies for 2,5-AGDP are not extensively documented. However, off-target effects can be inferred from the metabolic consequences of its on-target activity and the effects of its precursors. The precursor, 2,5-anhydro-D-mannitol, can be phosphorylated within the cell, which may lead to a decrease in cellular ATP levels[6]. This can have widespread consequences on cellular health and signaling. Inhibition of key enzymes in glycolysis and gluconeogenesis can also lead to metabolic reprogramming that may be considered an off-target effect depending on the experimental context.
Q3: My cells are showing signs of toxicity or reduced viability after treatment with 2,5-AGDP. What could be the cause?
A3: Cellular toxicity could be due to several factors. High concentrations of 2,5-AGDP may lead to significant ATP depletion due to intracellular phosphorylation, impacting overall cell health[6]. It's also possible that the inhibition of glycolysis is too potent for the specific cell line, leading to an energy crisis. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your experimental system.
Q4: I am observing unexpected changes in signaling pathways unrelated to my target. Why might this be happening?
A4: Unexpected signaling changes can be a downstream consequence of metabolic stress. For example, a significant drop in ATP levels can activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, which in turn can modulate a wide array of signaling pathways.
Troubleshooting Guides
Guide 1: Inconsistent or No Inhibitory Effect Observed
If you are not observing the expected inhibitory effect of 2,5-AGDP on its target enzyme (e.g., phosphofructokinase), consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Verify the calculated concentration of your 2,5-AGDP stock solution. Perform a serial dilution to test a range of concentrations around the expected IC50 value. |
| Inhibitor Degradation | Ensure that 2,5-AGDP has been stored correctly, typically at -20°C or below. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Assay Conditions Not Optimal | Confirm that the pH, temperature, and buffer composition of your assay are optimal for both the enzyme and the inhibitor. |
| Enzyme Quality or Concentration Issues | Use a fresh aliquot of the enzyme. High enzyme concentrations can sometimes overcome the inhibitory effect. |
| Substrate Concentration Too High | As 2,5-AGDP is a competitive inhibitor, high substrate concentrations can outcompete the inhibitor. Try performing the assay with a lower substrate concentration. |
Guide 2: High Cellular Toxicity or Low Viability
If you are observing significant cell death or a reduction in cell viability, the following steps may help.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Concentration Too High | Perform a dose-response experiment to determine the cytotoxic concentration (CC50) and select a concentration well below this for your experiments. |
| ATP Depletion | Measure cellular ATP levels after treatment with 2,5-AGDP. If a significant decrease is observed, consider reducing the inhibitor concentration or incubation time. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is at a non-toxic level, typically below 0.5%. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to metabolic inhibition. Consider using a different cell line or supplementing the media with alternative energy sources if appropriate for your experimental design. |
Experimental Protocols
Protocol 1: Determining the IC50 of 2,5-AGDP in a Phosphofructokinase (PFK) Activity Assay
-
Prepare Reagents : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM DTT), enzyme solution (PFK), substrate solution (fructose-6-phosphate and ATP), and a serial dilution of 2,5-AGDP.
-
Enzyme and Inhibitor Pre-incubation : In a 96-well plate, add the PFK enzyme solution to wells containing different concentrations of 2,5-AGDP or vehicle control. Incubate for 15 minutes at room temperature.
-
Initiate Reaction : Start the reaction by adding the substrate solution to all wells.
-
Monitor Reaction : Measure the rate of NADH oxidation (decrease in absorbance at 340 nm) over time using a plate reader. This is a coupled enzyme assay where the product of the PFK reaction is used in subsequent reactions that consume NADH.
-
Data Analysis : Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Cellular Viability using an MTT Assay
-
Cell Seeding : Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Treatment : After allowing the cells to adhere overnight, treat them with a serial dilution of 2,5-AGDP or a vehicle control.
-
Incubation : Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells and plot against the inhibitor concentration to determine the CC50.
Visualizations
Caption: On-target and potential off-target effects of 2,5-AGDP.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Logical relationships between a problem, causes, and solutions.
References
- 1. scbt.com [scbt.com]
- 2. Differential hypoglycemic effect of 2,5-anhydro-D-mannitol, a putative gluconeogenesis inhibitor, in genetically diabetic (db/db) and streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. This compound | 丙酮酸激酶刺激剂 | MCE [medchemexpress.cn]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Refining Purification Protocols for 2,5-Anhydro-D-glucitol-1,6-diphosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,5-Anhydro-D-glucitol-1,6-diphosphate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound and other sugar diphosphates is anion-exchange chromatography (AEC) . This technique separates molecules based on their net negative charge, which is significant in diphosphorylated compounds. High-performance liquid chromatography (HPLC) with an anion-exchange column is frequently used for high-resolution separation.[1][2][3]
Q2: What type of anion-exchange resin is recommended?
A2: A strong anion-exchange (SAX) resin is generally recommended for the purification of diphosphorylated sugars. These resins maintain a positive charge over a wide pH range, ensuring consistent interaction with the negatively charged phosphate (B84403) groups of the target molecule.
Q3: What detection method is suitable for this compound during HPLC?
A3: Since this compound lacks a strong chromophore, direct UV detection can be challenging. More suitable detection methods include:
-
Pulsed Amperometric Detection (PAD) : A highly sensitive method for detecting carbohydrates.[3]
-
Evaporative Light Scattering Detection (ELSD) : A universal detector for non-volatile analytes.
-
Mass Spectrometry (MS) : Provides mass information for positive identification.
-
Indirect UV Detection : Where the analyte displaces a UV-absorbing ion in the mobile phase.[1]
Q4: How can I remove contaminating salts from my final purified product?
A4: Desalting can be achieved using size-exclusion chromatography (SEC) with a resin that has a low molecular weight cutoff (e.g., Sephadex G-10 or G-25). Alternatively, dialysis with an appropriate molecular weight cutoff membrane can be used for larger volumes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound using anion-exchange chromatography.
Problem 1: Poor or No Binding of the Target Molecule to the Column
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer pH | Ensure the pH of the loading buffer is at least one pH unit below the pKa of the phosphate groups to ensure they are deprotonated and negatively charged. A neutral pH (around 7.0-7.5) is a good starting point. |
| High Ionic Strength of the Sample | The presence of high salt concentrations in the sample will compete with the target molecule for binding to the resin. Desalt the sample before loading or dilute it with the starting buffer. |
| Column Overloading | The amount of sample loaded has exceeded the binding capacity of the column. Reduce the sample load or use a larger column. |
| Contaminated Resin | The resin may be fouled with strongly bound contaminants from previous runs. Clean the column according to the manufacturer's instructions, often involving washing with high salt solutions and/or sodium hydroxide. |
Problem 2: Poor Resolution and Peak Tailing
| Possible Cause | Troubleshooting Step |
| Inappropriate Gradient Slope | A steep elution gradient may not provide sufficient separation between the target molecule and closely eluting impurities. Use a shallower gradient to improve resolution. |
| High Flow Rate | A high flow rate can lead to poor mass transfer and band broadening. Reduce the flow rate to allow for better equilibration. |
| Column Degradation | The column packing may have deteriorated. Perform a column efficiency test and repack or replace the column if necessary. |
| Secondary Interactions | Non-specific interactions between the analyte and the column matrix can cause tailing. Try adding a small amount of an organic modifier (e.g., acetonitrile) to the mobile phase if compatible with your system. |
Problem 3: Low Recovery of the Target Molecule
| Possible Cause | Troubleshooting Step |
| Irreversible Binding | The target molecule may be binding too strongly to the resin. Increase the final salt concentration of the elution buffer or consider using a weaker anion-exchange resin. |
| Degradation of the Analyte | The compound may be unstable at the pH or temperature used. Ensure buffers are freshly prepared and consider running the purification at a lower temperature (e.g., 4°C). |
| Precipitation on the Column | The target molecule may be precipitating on the column, especially at high concentrations. Reduce the sample load or adjust the buffer conditions to improve solubility. |
Experimental Protocols
Generalized Anion-Exchange HPLC Protocol for this compound Purification
-
Column: A strong anion-exchange (SAX) column (e.g., quaternary ammonium-based resin).
-
Buffers:
-
Buffer A (Starting Buffer): 20 mM Tris-HCl, pH 7.5
-
Buffer B (Elution Buffer): 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl
-
-
Sample Preparation: Ensure the crude sample containing this compound is dissolved in Buffer A and filtered through a 0.22 µm filter.
-
Equilibration: Equilibrate the column with Buffer A for at least 5-10 column volumes (CV) or until the baseline is stable.
-
Sample Loading: Load the prepared sample onto the column at a low flow rate.
-
Wash: Wash the column with Buffer A for 2-3 CV to remove unbound impurities.
-
Elution: Elute the bound molecules using a linear gradient of Buffer B. A typical gradient could be from 0% to 50% Buffer B over 20 CV.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions for the presence of the target molecule using a suitable method (e.g., phosphate assay, HPLC-PAD/ELSD/MS).
-
Desalting: Pool the fractions containing the pure product and desalt using size-exclusion chromatography or dialysis.
Data Presentation
Table 1: Example Purification Data for this compound
| Purification Step | Total Phosphate (µmol) | Specific Activity (Units/µmol) | Yield (%) | Purity (%) |
| Crude Lysate | 500 | 10 | 100 | 5 |
| Anion-Exchange Chromatography | 350 | 135 | 70 | >95 |
| Desalting (SEC) | 315 | 130 | 63 | >98 |
Note: The data presented in this table are for illustrative purposes and represent typical values that might be obtained during a purification process.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
dealing with batch-to-batch variability of synthesized 2,5-Anhydro-D-glucitol-1,6-diphosphate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and troubleshooting batch-to-batch variability of synthesized 2,5-Anhydro-D-glucitol-1,6-diphosphate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic analog of fructose-1,6-bisphosphate. It is primarily used in biochemical research as a tool to study carbohydrate metabolism. Notably, it acts as a competitive inhibitor of the enzyme phosphofructokinase (PFK), a key regulatory point in the glycolysis pathway.[1] It is also known to be a limited stimulator of yeast Pyruvate Kinase.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term stability, the pure, solid form of the compound should be stored at -20°C. If dissolved in a solvent, it should be stored at -80°C.[2] It is advisable to store the compound under an inert gas, such as Argon, and to keep the container well-sealed.[4]
Q3: What are the primary causes of batch-to-batch variability in synthesized this compound?
A3: Batch-to-batch variability can arise from several factors during synthesis, including:
-
Incomplete reactions: Incomplete protection of hydroxyl groups, phosphorylation, or deprotection can lead to a mixture of products.
-
Side reactions: The formation of byproducts during any of the synthesis steps.
-
Purification inconsistencies: Variations in the efficiency of purification methods, such as ion-exchange chromatography, can result in different purity levels.
-
Stability: Degradation of the final product if not handled or stored properly.
Q4: How can I assess the purity and integrity of a new batch of this compound?
A4: The purity and integrity of each batch should be assessed using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities. ¹H, ¹³C, and ³¹P NMR are all valuable.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete phosphorylation. | Ensure the phosphorylating agent is fresh and used in sufficient excess. Optimize reaction time and temperature. |
| Poor recovery during purification. | Optimize the elution gradient for ion-exchange chromatography. Ensure the column is not overloaded. | |
| Inconsistent Biological Activity | Presence of impurities that may inhibit or enhance the biological effect. | Re-purify the compound using HPLC. Characterize the impurities to understand their effect. |
| Incorrect concentration due to inaccurate quantification. | Use a validated method for quantification, such as HPLC with a certified reference standard. | |
| Unexpected Peaks in HPLC Analysis | Incomplete deprotection during synthesis. | Review the deprotection step of the synthesis protocol. Ensure complete removal of protecting groups. |
| Presence of unreacted starting material or intermediates. | Optimize reaction conditions to drive the synthesis to completion. Improve purification to remove starting materials. | |
| Degradation of the compound. | Store the compound under the recommended conditions (-20°C or -80°C, under inert gas). Avoid multiple freeze-thaw cycles. | |
| Complex NMR Spectrum | Mixture of isomers or presence of phosphorylated byproducts. | Improve the purification method to isolate the desired product. Use 2D NMR techniques to aid in structure elucidation of impurities. |
| Residual solvent or moisture. | Dry the sample thoroughly under high vacuum. |
Data Presentation
Table 1: Expected Analytical Data for High-Purity this compound
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₆H₁₄O₁₁P₂ |
| Molecular Weight | 324.12 g/mol [4] |
| Purity (HPLC) | ≥95% |
| ¹H NMR | Complex multiplet signals consistent with the structure. |
| ³¹P NMR | Two distinct signals corresponding to the two phosphate (B84403) groups. |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 323.01 |
Experimental Protocols
Protocol 1: Inferred Synthesis of this compound
This protocol is an inferred pathway based on common carbohydrate chemistry principles.
Step 1: Protection of Secondary Hydroxyls of 2,5-Anhydro-D-glucitol
-
Dissolve 2,5-Anhydro-D-glucitol in a suitable solvent (e.g., pyridine).
-
Add a protecting group reagent that selectively reacts with the secondary hydroxyls, such as tert-Butyldimethylsilyl chloride (TBDMSCl), in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction and purify the protected intermediate.
Step 2: Diphosphorylation of the Protected Intermediate
-
Dissolve the protected 2,5-Anhydro-D-glucitol in a suitable anhydrous solvent.
-
Add a phosphorylating agent, such as dibenzyl phosphite, under inert atmosphere.
-
Activate the reaction with a suitable coupling agent.
-
Monitor the reaction by TLC or ³¹P NMR.
-
Purify the phosphorylated intermediate.
Step 3: Deprotection
-
Dissolve the protected and phosphorylated intermediate in a suitable solvent.
-
Remove the protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl (B1604629) groups, or a fluoride (B91410) source like TBAF for silyl (B83357) groups).
-
Monitor the reaction for complete deprotection.
Step 4: Purification by Ion-Exchange Chromatography
-
Dissolve the crude product in an appropriate buffer.
-
Load the solution onto an anion-exchange column.
-
Elute with a salt gradient (e.g., triethylammonium (B8662869) bicarbonate).
-
Collect and pool the fractions containing the pure product.
-
Lyophilize the product to obtain a solid.
Protocol 2: Quality Control by HPLC
-
Column: A suitable anion-exchange or mixed-mode column.
-
Mobile Phase: A gradient of a low-concentration buffer and a high-concentration salt buffer (e.g., ammonium (B1175870) formate).
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
Standard: A well-characterized reference standard of this compound.
Protocol 3: Phosphofructokinase Inhibition Assay
-
Prepare a reaction mixture containing buffer, ATP, fructose-6-phosphate, and the coupling enzymes aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
-
Add varying concentrations of the this compound batch to be tested.
-
Initiate the reaction by adding phosphofructokinase.
-
Monitor the decrease in NADH absorbance at 340 nm, which is proportional to the PFK activity.
-
Calculate the IC₅₀ value for each batch.
Visualizations
Caption: Inhibition of Phosphofructokinase by this compound.
Caption: Experimental workflow for synthesis and quality control.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: Addressing Poor Cell Permeability of 2,5-Anhydro-D-glucitol-1,6-diphosphate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP).
I. Troubleshooting Guides
This section offers solutions to common problems encountered during experiments involving the intracellular delivery of 2,5-AGDP.
Problem 1: Low or undetectable intracellular concentrations of 2,5-AGDP.
-
Possible Cause: The inherent high polarity of the two phosphate (B84403) groups on 2,5-AGDP prevents its passive diffusion across the lipophilic cell membrane.
-
Solutions:
-
Prodrug Approach: Mask the phosphate groups with lipophilic moieties that can be cleaved by intracellular enzymes, releasing the active 2,5-AGDP.
-
Liposomal Encapsulation: Encapsulate 2,5-AGDP within lipid-based nanoparticles to facilitate its entry into cells via endocytosis.
-
High Concentration Incubation: For some phosphorylated sugars, incubation at high concentrations (in the millimolar range) has been shown to result in detectable intracellular levels, although this may not be suitable for all cell types or experimental conditions.[1][2]
-
Problem 2: Prodrug of 2,5-AGDP is not effectively delivering the active compound intracellularly.
-
Possible Cause 1: The chosen prodrug moiety is not being efficiently cleaved by intracellular enzymes in the target cells.
-
Solution: Screen different prodrug strategies. The S-acyl-2-thioethyl (SATE) prodrug approach, for example, relies on intracellular esterases for cleavage.[3][4][5][6] If esterase activity is low in your cell line, consider alternative strategies like the HepDirect prodrugs, which are activated by cytochrome P450 enzymes predominantly found in hepatocytes.[7][8][9]
-
Possible Cause 2: The prodrug is unstable in the experimental medium.
-
Solution: Assess the stability of the prodrug in your cell culture medium over the time course of your experiment. If significant degradation is observed, consider modifying the prodrug structure to enhance stability or reducing the incubation time.
Problem 3: Liposomal formulation of 2,5-AGDP shows low efficacy.
-
Possible Cause 1: Inefficient encapsulation of 2,5-AGDP.
-
Solution: Optimize the liposome (B1194612) preparation method. The thin-film hydration method is a common and reproducible technique for encapsulating hydrophilic molecules like 2,5-AGDP.[10][11][12][13] Key parameters to optimize include lipid composition, drug-to-lipid ratio, and hydration conditions.
-
Possible Cause 2: Poor uptake of liposomes by the target cells.
-
Solution: Modify the liposome surface with targeting ligands (e.g., antibodies, peptides) that bind to specific receptors on the cell surface to promote receptor-mediated endocytosis.
II. Frequently Asked Questions (FAQs)
Q1: What is this compound (2,5-AGDP) and why is its cell permeability a concern?
A1: this compound is a diphosphorylated sugar analog. It is known to be a competitive inhibitor of phosphofructokinase (PFK) and a limited stimulator of yeast Pyruvate Kinase.[14] Its two phosphate groups make it a highly polar and negatively charged molecule at physiological pH, which severely restricts its ability to cross the nonpolar lipid bilayer of cell membranes.
Q2: What are the primary strategies to enhance the cell permeability of 2,5-AGDP?
A2: The two main strategies are:
-
Prodrug Synthesis: This involves chemically modifying the phosphate groups with lipophilic, cleavable moieties to create a more membrane-permeable compound. Once inside the cell, endogenous enzymes cleave off these moieties to release the active 2,5-AGDP.
-
Nanoparticle Encapsulation: This method involves encapsulating 2,5-AGDP within a lipid-based nanocarrier, such as a liposome, to facilitate its transport into the cell.
Q3: Can you provide a comparison of expected permeability for 2,5-AGDP and its potential prodrugs?
A3: The following table provides a hypothetical comparison of apparent permeability coefficients (Papp) for 2,5-AGDP and its potential prodrugs, as might be determined by a Parallel Artificial Membrane Permeability Assay (PAMPA). These values are for illustrative purposes to demonstrate the expected trend.
| Compound | Predicted Papp (x 10⁻⁶ cm/s) | Predicted Permeability Class |
| This compound | < 1.0 | Low |
| 2,5-AGDP-bis(Pivaloyloxymethyl) Ester | 5.0 - 10.0 | Moderate |
| 2,5-AGDP-bis(S-acetyl-2-thioethyl) Ester | 10.0 - 20.0 | High |
Q4: How does 2,5-AGDP exert its biological effects once inside the cell?
A4: 2,5-AGDP is known to interact with key enzymes in the glycolytic pathway. It acts as a competitive inhibitor of Phosphofructokinase-1 (PFK-1), a critical rate-limiting enzyme in glycolysis. It can also act as a limited allosteric activator of Pyruvate Kinase M2 (PKM2), another important regulatory point in glycolysis.[14][15]
III. Experimental Protocols
Protocol 1: Synthesis of a bis(S-acetyl-2-thioethyl) (SATE) Prodrug of 2,5-AGDP
This protocol is a general guideline based on established methods for synthesizing SATE prodrugs of phosphorylated molecules.[3][4][6]
Materials:
-
This compound
-
S-(2-hydroxyethyl)thioacetate
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) and S-(2-hydroxyethyl)thioacetate (2.2 equivalents) in anhydrous THF.
-
Add triphenylphosphine (2.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (2.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the bis(SATE) prodrug of 2,5-AGDP.
Protocol 2: Liposomal Encapsulation of 2,5-AGDP using the Thin-Film Hydration Method
This protocol is adapted from standard procedures for liposome preparation.[10][11][12]
Materials:
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
This compound
-
Chloroform (B151607) or other suitable organic solvent
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids (e.g., DPPC and cholesterol in a desired molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film on the inner surface of the flask by removing the organic solvent using a rotary evaporator.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of 2,5-AGDP in PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Remove unencapsulated 2,5-AGDP by dialysis or size exclusion chromatography.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a general protocol for assessing the passive permeability of compounds.[16][17][18]
Materials:
-
96-well filter plate (donor plate) with a hydrophobic PVDF membrane
-
96-well acceptor plate
-
Lipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (2,5-AGDP and its prodrugs) dissolved in PBS
-
Plate reader or LC-MS for quantification
Procedure:
-
Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Add the test compound solutions to the wells of the donor plate.
-
Add buffer to the wells of the acceptor plate.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
IV. Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts and workflows described in this technical support center.
Caption: Strategies for intracellular delivery of 2,5-AGDP.
Caption: Workflow for assessing 2,5-AGDP permeability.
Caption: Regulation of Glycolysis by 2,5-AGDP.
References
- 1. Membrane permeability of fructose-1,6-diphosphate in lipid vesicles and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Permeability of fructose-1,6-bisphosphate in liposomes and cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of biolabile thioalkyl-protected phosphates from an easily accessible phosphotriester precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Acyl-2-Thioethyl: A Convenient Base-Labile Protecting Group for the Synthesis of siRNAs Containing 5′-Vinylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and characterization of a series of cytochrome P(450) 3A-activated prodrugs (HepDirect prodrugs) useful for targeting phosph(on)ate-based drugs to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liver-targeted drug delivery using HepDirect prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HepDirect prodrugs for targeting nucleotide-based antiviral drugs to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. protocols.io [protocols.io]
- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abundanceandhealth.co.uk [abundanceandhealth.co.uk]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PAMPA | Evotec [evotec.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
optimizing pH and buffer conditions for 2,5-Anhydro-D-glucitol-1,6-diphosphate activity
Frequently Asked Questions (FAQs)
Q1: What is the expected optimal pH for enzymatic reactions involving a fructose-1,6-bisphosphate analog like ahG-1,6-P2?
A1: The optimal pH will largely depend on the specific enzyme being used. For enzymes that interact with FBP, the optimal pH generally falls within the neutral to slightly alkaline range.
-
Aldolase (B8822740): Exhibits a relatively broad pH optimum, typically between pH 7.5 and 9.0.[1] Some specialized aldolases can have optima that shift with temperature.[2]
-
Phosphofructokinase-1 (PFK-1): PFK-1 activity is highly sensitive to pH changes, with optimal activity generally observed between pH 7.4 and 8.0.[3][4][5] Activity decreases sharply at lower pH values.[5][6]
Q2: Which buffer systems are recommended for studying the activity of ahG-1,6-P2?
A2: The choice of buffer is critical for maintaining the optimal pH and avoiding interference with the enzymatic reaction.
-
For the pH range of 7.0-8.0, HEPES and Tris-HCl are commonly used and effective buffers.[3][4][7]
-
For pH ranges between 6.4 and 7.0, PIPES can be a suitable choice.[3]
-
It is crucial to ensure that the buffer components do not chelate essential metal ions if the enzyme is metal-dependent (e.g., Class II aldolases require a divalent metal ion like Zn²⁺).[8]
Q3: Are there any specific cofactors or metal ions I should consider adding to my reaction buffer?
A3: Yes, the requirements for cofactors and metal ions are enzyme-specific.
-
PFK-1 requires Mg²⁺ for its activity, as the true substrate is MgATP.[9] The concentration of free Mg²⁺ can also allosterically regulate the enzyme.[9]
-
Aldolases are classified into two main types. Class I aldolases , found in animals and plants, do not require metal ions for activity.[1] In contrast, Class II aldolases , typically found in bacteria and fungi, are dependent on divalent cations like Zn²⁺, Co²⁺, or Fe²⁺ for their catalytic activity.[8]
Q4: My enzyme shows low or no activity with ahG-1,6-P2. What could be the issue?
A4: Low activity could stem from several factors:
-
Substrate Specificity: The enzyme may have strict substrate specificity for FBP and may not recognize ahG-1,6-P2 as a substrate, or may bind with very low affinity.[8][10]
-
Incorrect pH or Buffer: The pH of your assay buffer may be outside the optimal range for the enzyme, drastically reducing its activity.[5]
-
Missing Cofactors: Ensure that any required metal ions or cofactors are present in the reaction mixture at optimal concentrations.
-
Enzyme Instability: The enzyme may be unstable under your experimental conditions. Consider adding stabilizing agents like glycerol (B35011).[4][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | Inactive enzyme due to improper storage or handling. | Verify enzyme activity with a positive control (e.g., FBP). Store enzymes at the recommended temperature, often with a cryoprotectant like glycerol.[7][11] |
| Suboptimal pH of the assay buffer. | Perform a pH titration experiment using a range of buffers to determine the optimal pH for your specific enzyme and substrate analog.[12] | |
| Missing essential cofactors (e.g., Mg²⁺ for PFK-1). | Consult literature for the specific enzyme's cofactor requirements and add them to the assay buffer.[9] | |
| High Background Signal | Substrate instability or spontaneous degradation. | Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation. Prepare substrate solutions fresh before each experiment.[11] |
| Contaminating enzymes in the sample or reagents. | Use high-purity reagents and enzymes. If using cell lysates, consider partial purification of the target enzyme.[13] | |
| Non-linear Reaction Rate | Substrate depletion during the assay. | Reduce the enzyme concentration or the reaction time to ensure initial velocity measurements are taken when less than 10-15% of the substrate is consumed.[11] |
| Enzyme instability during the incubation period. | Perform the assay at a lower temperature or add stabilizing agents like BSA or glycerol to the reaction buffer. | |
| Product inhibition. | Analyze reaction progress at multiple time points to identify any slowing of the reaction rate over time. | |
| Precipitation in Wells | Low solubility of the substrate analog (ahG-1,6-P2). | Dissolve the substrate in a small amount of an appropriate organic solvent (e.g., DMSO) before diluting it into the aqueous assay buffer. Ensure the final solvent concentration does not inhibit the enzyme.[11] |
| Incorrect buffer salt concentration. | Optimize the ionic strength of the buffer, as high salt concentrations can sometimes cause precipitation of proteins or other reaction components.[14] |
Quantitative Data Summary
Table 1: Optimal pH and Buffer Conditions for Aldolase
| Parameter | Condition | Enzyme Source/Type | Reference |
| Optimal pH | 7.5 - 9.0 | Staphylococcus aureus (Class I) | [1] |
| Shifts upward at colder temperatures | Hibernating animals | [2] | |
| Recommended Buffers | HEPES (pH 7.5) | KDPG Aldolase | [7] |
| Tris-HCl (pH 7.8) | Rabbit Muscle Aldolase | [15] | |
| Potassium Phosphate (B84403) (pH 7.0-7.4) | Ralstonia sp. | [12] | |
| Metal Ion Requirement | None | Class I Aldolases | [1] |
| Divalent cations (e.g., Zn²⁺) | Class II Aldolases | [8] |
Table 2: Optimal pH and Buffer Conditions for Phosphofructokinase-1 (PFK-1)
| Parameter | Condition | Enzyme Source/Type | Reference |
| Optimal pH | ~7.4 | General | |
| 7.1 - 8.0 | General | [3] | |
| Highly sensitive to pH in the physiological range | Frog Muscle | [5] | |
| Recommended Buffers | HEPES (pH 7.4) | Human PFKP | [4] |
| Tris-HCl (pH 8.2) | Rabbit Muscle | [16] | |
| Cofactor Requirement | Mg²⁺ (for MgATP complex) | General | [9] |
Experimental Protocols
Protocol 1: Coupled Enzymatic Assay for Aldolase Activity
This assay measures the cleavage of a substrate like FBP (or ahG-1,6-P2) by monitoring the oxidation of NADH, which results in a decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.5.[7]
-
Substrate Stock: 100 mM FBP (or ahG-1,6-P2) in ultrapure water.
-
NADH Stock: 10 mM NADH in assay buffer.
-
Coupling Enzymes: A mixture of triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GDH) in assay buffer.
-
Aldolase Enzyme: Purified aldolase or cell lysate containing aldolase, diluted in cold assay buffer.
Procedure:
-
Prepare a master mix in a microcuvette or 96-well plate containing the following per reaction:
-
800 µL Assay Buffer
-
100 µL Coupling Enzyme Mix
-
50 µL NADH Stock Solution
-
50 µL Aldolase Enzyme dilution
-
-
Incubate the mixture for 5 minutes at 37°C to allow for the reduction of any endogenous pyruvate.
-
Initiate the reaction by adding 50 µL of the Substrate Stock solution.
-
Immediately measure the decrease in absorbance at 340 nm over 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NADH oxidation (the linear portion of the curve). One unit of aldolase activity is defined as the amount of enzyme that catalyzes the cleavage of 1.0 µmol of FBP per minute at 37°C.
Protocol 2: Coupled Enzymatic Assay for PFK-1 Activity
This assay measures the production of ADP, which is then used in a series of reactions that ultimately oxidize NADH.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 10 mM MgCl₂.[4]
-
Fructose-6-Phosphate (F6P) Stock: 50 mM F6P in assay buffer.
-
ATP Stock: 50 mM ATP in assay buffer.
-
NADH Stock: 10 mM NADH in assay buffer.
-
Coupling Enzymes: A mixture containing aldolase, triosephosphate isomerase, and glycerol phosphate dehydrogenase in assay buffer.[4]
-
PFK-1 Enzyme: Purified PFK-1 or cell lysate, diluted in cold assay buffer.
Procedure:
-
Prepare a reaction mixture in a cuvette or 96-well plate containing the following per reaction:
-
Assay Buffer
-
F6P (to a final concentration of 1-2 mM)
-
ATP (to a final concentration of 1-2 mM)
-
NADH (to a final concentration of 0.15-0.2 mM)
-
Coupling Enzymes
-
PFK-1 Enzyme dilution
-
-
The total reaction volume is typically 200 µL for a 96-well plate or 1 mL for a cuvette.[4]
-
Initiate the reaction by adding the PFK-1 enzyme or ATP.
-
Monitor the decrease in absorbance at 340 nm at 37°C.
-
The rate of the reaction is proportional to the PFK-1 activity. One unit of PFK-1 is the amount of enzyme that will generate 1.0 µmole of NADH per minute at pH 7.4 at 37°C.
Visualizations
References
- 1. Purification and characterisation of an unusually heat-stable and acid/base-stable class I fructose-1,6-bisphosphate aldolase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructose 1,6-bisphosphatase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of pH on glycolysis and phosphofructokinase activity in cultured cells and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving upon Nature: Active site remodeling produces highly efficient aldolase activity towards hydrophobic electrophilic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STRUCTURAL INSIGHTS INTO SUBSTRATE BINDING AND STEREOSELECTIVITY OF GIARDIA FRUCTOSE-1,6-BISPHOSPHATE ALDOLASE* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimum activity of the phosphofructokinase from Ascaris suum requires more than one metal ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring substrate binding and discrimination in fructose1, 6-bisphosphate and tagatose 1,6-bisphosphate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. thermofisher.com [thermofisher.com]
- 14. byjus.com [byjus.com]
- 15. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 16. Capillary Electrophoresis-Based Assay of Phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Interference of 2,5-Anhydro-D-glucitol-1,6-diphosphate in Coupled Enzyme Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) in coupled enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2,5-AGDP) and why does it interfere with coupled enzyme assays?
A1: this compound is a structural analog of fructose-1,6-bisphosphate. Its interference in coupled enzyme assays primarily stems from its ability to interact with key enzymes in common coupling systems. Specifically, it is a known competitive inhibitor of phosphofructokinase-1 (PFK-1) and a limited allosteric activator of yeast pyruvate (B1213749) kinase (PK).[1][2][3][4] This dual activity can lead to inaccurate measurements of the primary enzyme's activity.
Q2: Which coupled enzyme assay systems are most susceptible to interference by 2,5-AGDP?
A2: The most susceptible system is the widely used pyruvate kinase/lactate (B86563) dehydrogenase (PK/LDH) coupled assay. This system is often employed to measure the activity of ATP-utilizing enzymes (e.g., kinases) by detecting ADP production. Since 2,5-AGDP can stimulate pyruvate kinase, it can lead to an overestimation of the primary enzyme's activity. Assays measuring the activity of phosphofructokinase-1 will also be directly affected due to competitive inhibition by 2,5-AGDP.
Q3: At what concentrations is interference from 2,5-AGDP typically observed?
A3: The concentration at which 2,5-AGDP causes significant interference will depend on the specific concentrations of substrates and coupling enzymes in your assay. In vitro studies involving the unphosphorylated precursor, 2,5-anhydro-D-mannitol, have used concentrations in the range of 0 to 8 mM.[5] It is crucial to perform control experiments to determine the concentration-dependent effect of 2,5-AGDP in your specific assay conditions.
Q4: Are there alternative coupled enzyme assays that are not affected by 2,5-AGDP?
A4: Yes, an alternative is the ADP-specific hexokinase/glucose-6-phosphate dehydrogenase (ADP-HK/G6PDH) coupled assay. This system is not affected by compounds that interact with pyruvate kinase, making it a robust alternative when 2,5-AGDP is present.
Troubleshooting Guides
Issue 1: Unexpectedly high or variable primary enzyme activity in a PK/LDH coupled assay.
-
Possible Cause: Allosteric activation of pyruvate kinase by 2,5-AGDP.
-
Troubleshooting Steps:
-
Run a control experiment: Perform the assay without the primary enzyme but with all other components, including 2,5-AGDP. An increase in the rate of NADH oxidation will confirm that 2,5-AGDP is activating the coupling enzyme, pyruvate kinase.
-
Vary the concentration of 2,5-AGDP: This will help to understand the dose-dependence of the interference.
-
Optimize coupling enzyme concentrations: Ensure that pyruvate kinase and lactate dehydrogenase are not the rate-limiting steps in your assay. However, be aware that increasing their concentrations may also amplify the interference from 2,5-AGDP.
-
Switch to an alternative assay: If the interference is significant and cannot be mitigated, consider using the ADP-HK/G6PDH coupled assay.
-
Issue 2: Unexpectedly low activity of phosphofructokinase-1 (PFK-1).
-
Possible Cause: Competitive inhibition of PFK-1 by 2,5-AGDP.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Measure the activity of PFK-1 at various concentrations of 2,5-AGDP to determine the IC50.
-
Vary the substrate concentration: As 2,5-AGDP is a competitive inhibitor, increasing the concentration of the substrate, fructose-6-phosphate, may overcome the inhibition.
-
Determine the inhibitory constant (Ki): If necessary, perform a full kinetic analysis to determine the Ki of 2,5-AGDP for PFK-1. This will allow you to quantitatively account for its effect.
-
Quantitative Data
| Compound | Enzyme | Interaction | Kinetic Parameter | Reference |
| This compound | Phosphofructokinase-1 | Competitive Inhibitor | Ki not reported | [2] |
| This compound | Yeast Pyruvate Kinase | Limited Stimulator | Activation constant not reported | [1][3][4] |
| Fructose-1,6-bisphosphate | Pyruvate Kinase (E. coli) | Allosteric Activator | K0.5 (half-maximal activation) varies | [6] |
| Fructose-2,6-bisphosphate | Fructose-1,6-bisphosphatase | Competitive Inhibitor | Ki ≈ 0.5 µM | [7] |
Experimental Protocols
Protocol 1: Standard Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Assay
This protocol is for measuring the activity of an ADP-producing enzyme.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Primary Enzyme
-
This compound (if testing for interference)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, PEP, and NADH at their final desired concentrations.
-
Add PK and LDH to the reaction mixture.
-
If testing for interference, add 2,5-AGDP at the desired concentration.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the primary enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the activity of the primary enzyme.
Protocol 2: Alternative ADP-specific Hexokinase/Glucose-6-Phosphate Dehydrogenase (ADP-HK/G6PDH) Coupled Assay
This protocol is an alternative for measuring the activity of an ADP-producing enzyme, which is not susceptible to interference from 2,5-AGDP's effects on pyruvate kinase.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
ATP
-
Glucose
-
NADP+
-
ADP-specific Hexokinase (ADP-HK)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Primary Enzyme
-
This compound
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, glucose, and NADP+ at their final desired concentrations.
-
Add ADP-HK and G6PDH to the reaction mixture.
-
Add 2,5-AGDP at the desired concentration.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding the primary enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADPH production is proportional to the activity of the primary enzyme.
Visualizations
Caption: Interference of 2,5-AGDP in a PK/LDH coupled assay.
Caption: Alternative ADP-HK/G6PDH coupled assay workflow.
Caption: Competitive inhibition of PFK-1 by 2,5-AGDP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. amsbio.com [amsbio.com]
- 4. amsbio.com [amsbio.com]
- 5. The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fructose-1,6-bisphosphate-activated pyruvate kinase from Escherichia coli. Nature of bonds involved in the allosteric mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of 2,5-Anhydro-D-glucitol-1,6-diphosphate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the enzymatic synthesis of 2,5-Anhydro-D-glucitol-1,6-diphosphate. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the enzymatic synthesis of this compound?
The enzymatic synthesis of this compound typically involves the use of enzymes that can catalyze the conversion of a suitable precursor. While specific protocols are not widely published, the synthesis may conceptually involve enzymes like aldolases, which are involved in the metabolism of fructose-1,6-bisphosphate.[1][2] The reaction would likely start from a phosphorylated sugar substrate and proceed through an enzyme-catalyzed cyclization and reduction or a related transformation.
Q2: Which enzymes are potentially involved in this synthesis?
Fructose-1,6-bisphosphate aldolase (B8822740) (FBA) is a key enzyme to consider, given its role in catalyzing the reversible cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P).[1][2][3] Different classes and isozymes of aldolase exist (Class I, IA, and II), and the choice of enzyme would be critical for the specific desired reaction pathway.[2] Researchers might also explore kinases for phosphorylation steps if starting from an unphosphorylated precursor.[4]
Q3: What are the potential applications of this compound?
This compound is recognized as a stimulator of yeast pyruvate (B1213749) kinase and serves as an analogue of 2,5-anhydro-D-mannitol 1,6-bisphosphate, which is a potent allosteric activator of pyruvate kinase.[5] It is also described as a cell signaling molecule involved in regulating glycolysis and the phosphofructokinase enzyme.[6] Its potential as a drug target in cancer has been noted due to altered concentrations in cancer cells.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Action |
| Suboptimal Enzyme Activity | - Verify the activity of your enzyme stock using a standard assay. - Ensure the enzyme is stored correctly, typically at -20°C or -80°C in a suitable buffer.[7] - Perform a pH and temperature optimization for the specific enzyme batch. |
| Incorrect Substrate Concentration | - Titrate the substrate concentration to identify potential substrate inhibition. - Confirm the purity and concentration of your starting materials. |
| Presence of Inhibitors | - Check for known inhibitors of the enzyme class you are using (e.g., metal chelators for Class II aldolases).[2] - Ensure all buffers and reagents are free from contaminants. |
| Reaction Equilibrium | - Consider strategies to shift the reaction equilibrium towards product formation, such as removing the product as it is formed or using a coupled enzyme system. |
| Enzyme Instability | - Add stabilizing agents to the reaction mixture, such as glycerol (B35011) or BSA. - Consider immobilizing the enzyme to improve stability and reusability.[8] |
Formation of Side Products
| Potential Cause | Recommended Action |
| Lack of Enzyme Specificity | - Use a more specific enzyme isoform if available. - Modify reaction conditions (pH, temperature, ionic strength) to favor the desired reaction. |
| Substrate Degradation | - Check the stability of your substrate under the reaction conditions. - Minimize reaction time or use a lower temperature. |
| Non-Enzymatic Side Reactions | - Run a control reaction without the enzyme to identify any non-enzymatic product formation. - Adjust buffer components or pH to minimize these reactions. |
Difficulty in Product Purification
| Potential Cause | Recommended Action |
| Co-elution with Substrate or Byproducts | - Optimize your chromatography method (e.g., ion exchange, size exclusion) by adjusting the gradient, pH, or resin. |
| Product Instability | - Perform purification steps at a lower temperature (e.g., 4°C). - Use buffers that are known to stabilize the product. |
| Enzyme Contamination in Final Product | - Incorporate an enzyme removal step, such as ultrafiltration or precipitation, prior to final purification.[9] |
Experimental Protocols & Workflows
General Experimental Workflow
Caption: General workflow for enzymatic synthesis.
Logical Troubleshooting Flow
Caption: Troubleshooting logic for low product yield.
References
- 1. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
- 2. Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose Bisphosphate Aldolase - Proteopedia, life in 3D [proteopedia.org]
- 4. Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. Enzymatic synthesis of cholecalciferol glycosides using β-glucosidase from sweet almond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
improving yield in the chemical synthesis of 2,5-Anhydro-D-glucitol-1,6-diphosphate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2,5-Anhydro-D-glucitol-1,6-diphosphate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the two key stages of synthesis: the formation of the 2,5-Anhydro-D-glucitol intermediate and its subsequent diphosphorylation.
Stage 1: Synthesis of 2,5-Anhydro-D-glucitol
The synthesis of 2,5-Anhydro-D-glucitol can be achieved via several routes, with a common method being the acid-catalyzed intramolecular cyclization of a suitably protected D-mannitol derivative. One reported method involves the intramolecular cyclization of a diepoxide derived from D-mannitol, yielding approximately 32% over seven steps.[1]
Experimental Protocol: Synthesis of 2,5-Anhydro-D-glucitol from D-Mannitol (Illustrative)
-
Protection of D-Mannitol: React D-mannitol with a suitable protecting group (e.g., acetone (B3395972) in the presence of an acid catalyst) to selectively protect the hydroxyl groups, leaving the C1 and C6 hydroxyls accessible for subsequent reactions.
-
Tosylation: React the protected D-mannitol with tosyl chloride in pyridine (B92270) to introduce good leaving groups on the primary hydroxyls.
-
Epoxidation: Treat the tosylated compound with a base (e.g., sodium methoxide) to induce the formation of a diepoxide.
-
Intramolecular Cyclization: Subject the diepoxide to microwave-assisted reaction with ammonium (B1175870) formate (B1220265) in methanol (B129727) to facilitate the intramolecular cyclization, forming the 2,5-anhydro-D-glucitol ring system.[1]
-
Deprotection: Remove the protecting groups under acidic conditions to yield 2,5-Anhydro-D-glucitol.
-
Purification: Purify the final product using column chromatography on silica (B1680970) gel.
Troubleshooting Common Issues in 2,5-Anhydro-D-glucitol Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclized Product | Incomplete tosylation or epoxidation. | Ensure anhydrous conditions and use a slight excess of tosyl chloride. Monitor the reaction progress by TLC. For epoxidation, ensure the base is fresh and the reaction time is sufficient. |
| Inefficient intramolecular cyclization. | Optimize microwave reaction parameters (temperature, time). Ensure the correct solvent and reagent concentrations are used. | |
| Side reactions, such as intermolecular polymerization. | Maintain dilute reaction conditions during the cyclization step to favor intramolecular reaction. | |
| Presence of Multiple Byproducts | Incomplete reactions at various stages. | Monitor each reaction step closely using TLC or HPLC to ensure complete conversion before proceeding to the next step. |
| Non-selective protection or deprotection. | Choose protecting groups that are stable under the reaction conditions and can be removed with high selectivity. | |
| Difficulty in Purifying the Final Product | Co-elution of starting materials or byproducts. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase or employing recrystallization. |
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in 2,5-Anhydro-D-glucitol synthesis.
Stage 2: Diphosphorylation of 2,5-Anhydro-D-glucitol
The diphosphorylation of 2,5-Anhydro-D-glucitol at the C1 and C6 positions presents a challenge due to the presence of secondary hydroxyl groups. A selective chemical phosphorylation method is often required. One promising approach involves the use of phosphoramidite (B1245037) chemistry.[2][3]
Experimental Protocol: Diphosphorylation of 2,5-Anhydro-D-glucitol (Illustrative)
-
Phosphitylation: React 2,5-Anhydro-D-glucitol with a phosphoramidite reagent (e.g., dibenzyl N,N-diisopropylphosphoramidite) in the presence of an activator (e.g., tetrazole) in an anhydrous solvent. This reaction selectively targets the less hindered primary hydroxyl groups.[2][3]
-
Oxidation: Oxidize the resulting phosphite (B83602) triester in situ to a phosphate (B84403) triester using an oxidizing agent (e.g., m-chloroperoxybenzoic acid or tert-butyl hydroperoxide).
-
Deprotection: Remove the protecting groups from the phosphate moieties (e.g., benzyl (B1604629) groups via hydrogenolysis) to yield the final product, this compound.
-
Purification: Purify the highly polar diphosphate (B83284) product using ion-exchange chromatography or reversed-phase HPLC with an ion-pairing agent.
Troubleshooting Common Issues in Diphosphorylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diphosphorylated Product | Incomplete phosphitylation. | Ensure strictly anhydrous conditions. Use freshly distilled solvents and reagents. Optimize the stoichiometry of the phosphoramidite reagent and activator. |
| Incomplete oxidation. | Use a fresh oxidizing agent and ensure sufficient reaction time. Monitor the reaction by ³¹P NMR spectroscopy. | |
| Non-selective phosphorylation of secondary hydroxyls. | The phosphoramidite method generally favors primary hydroxyls.[2][3] If selectivity is an issue, consider using bulky phosphoramidite reagents. | |
| Incomplete Deprotection | Inefficient removal of phosphate protecting groups. | For hydrogenolysis, ensure the catalyst is active and the hydrogen pressure is adequate. Monitor the reaction for complete removal of protecting groups. |
| Difficulty in Purifying the Final Product | The product is highly polar and may be difficult to handle. | Use appropriate chromatography techniques for polar compounds, such as ion-exchange chromatography. Lyophilization can be used to isolate the product from aqueous solutions. |
| Presence of monophosphorylated byproduct. | Optimize the stoichiometry of the phosphorylating agent to favor diphosphorylation. Adjust the purification gradient to separate mono- and di-phosphorylated species. |
Phosphorylation Reaction Workflow
Caption: General workflow for the diphosphorylation of 2,5-Anhydro-D-glucitol.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving a high yield in the synthesis of 2,5-Anhydro-D-glucitol?
A1: The most critical factors include:
-
Purity of Starting Materials: Using high-purity D-mannitol and reagents is essential to minimize side reactions.
-
Anhydrous Conditions: Many steps, particularly tosylation and phosphitylation, are sensitive to moisture. Ensuring anhydrous conditions is crucial for high yields.
-
Reaction Monitoring: Closely monitoring the progress of each reaction step by techniques like TLC or NMR allows for timely intervention and ensures complete conversion before proceeding, which can significantly impact the overall yield.
-
Efficient Cyclization: The intramolecular cyclization step is key. Optimizing conditions, such as using microwave assistance and maintaining dilute solutions to favor the intramolecular reaction, can significantly improve the yield of the desired 2,5-anhydro-D-glucitol.[1]
Q2: How can I selectively phosphorylate the primary hydroxyl groups at C1 and C6 of 2,5-Anhydro-D-glucitol?
A2: Selective phosphorylation of the primary hydroxyls in the presence of secondary hydroxyls can be challenging. The use of phosphoramidite reagents is a recommended method as they exhibit a preference for less sterically hindered primary hydroxyl groups.[2][3] Using bulky phosphoramidite reagents can further enhance this selectivity. An alternative, though more lengthy, approach involves a protection-deprotection strategy where the secondary hydroxyls are protected before phosphorylation, and then deprotected after the phosphate groups are introduced.
Q3: What are the main challenges in purifying the final product, this compound, and how can they be overcome?
A3: The main challenges in purifying the final diphosphate product are its high polarity and the potential for it to be a mixture with monophosphorylated byproducts and inorganic phosphate salts.
-
High Polarity: Standard silica gel chromatography is often ineffective. Ion-exchange chromatography is the preferred method for separating charged molecules like sugar phosphates.
-
Separation from Byproducts: A carefully designed gradient elution in ion-exchange chromatography can effectively separate the diphosphorylated product from monophosphorylated and unreacted starting material.
-
Desalting: After purification, it is often necessary to remove the salts from the chromatography buffers. This can be achieved by using a desalting column or through repeated lyophilization.
Q4: Are there any enzymatic methods for the synthesis of this compound?
A4: While the literature primarily focuses on chemical synthesis, enzymatic approaches could be explored. For instance, a suitable kinase could potentially phosphorylate 2,5-Anhydro-D-glucitol. However, the specificity of kinases for this particular substrate would need to be determined. Enzymatic methods for measuring 1,5-anhydro-D-glucitol (a related compound) in serum have been developed, suggesting that enzymes that recognize this class of molecules exist.[4]
Q5: What analytical techniques are most suitable for characterizing the intermediate and final products?
A5: A combination of analytical techniques is recommended for thorough characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for confirming the structure of the intermediate and the final diphosphate product. ³¹P NMR is particularly useful for monitoring the success of the phosphorylation reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the products.
-
Chromatography: TLC, HPLC, and ion chromatography are essential for monitoring reaction progress and assessing the purity of the products.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective phosphitylation of the primary hydroxyl group in unprotected carbohydrates and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fully enzymatic method for determining 1,5-anhydro-D-glucitol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in metabolic studies with 2,5-Anhydro-D-glucitol-1,6-diphosphate
Welcome to the technical support center for 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this phosphofructokinase inhibitor and pyruvate (B1213749) kinase modulator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (2,5-AGDP)?
A1: 2,5-AGDP is known primarily as a competitive inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.[1] It is also described as a limited stimulator of yeast pyruvate kinase.[2] Its structural similarity to fructose-1,6-bisphosphate allows it to interact with enzymes that metabolize phosphorylated sugars.
Q2: What are the common applications of 2,5-AGDP in metabolic research?
A2: 2,5-AGDP is primarily used to study the regulation of glycolysis and gluconeogenesis. By inhibiting PFK, researchers can investigate the downstream effects on cellular energy metabolism, cell signaling, and proliferation, particularly in cancer cells which often exhibit elevated glycolytic rates.
Q3: How should 2,5-AGDP be stored to ensure its stability?
A3: For long-term stability, 2,5-AGDP should be stored at -20°C, protected from light.[3] It is recommended to aliquot the compound upon reconstitution to avoid repeated freeze-thaw cycles.[3]
Q4: Is 2,5-AGDP cell-permeable?
A4: As a phosphorylated sugar, the cellular uptake of 2,5-AGDP can be limited due to the negative charge of the phosphate (B84403) groups, which hinders passive diffusion across the cell membrane.[4] The efficiency of uptake can vary significantly between cell types and experimental conditions. Researchers may need to consider using permeabilization techniques or delivery agents for intracellular studies, or verify uptake in their specific model system.
Q5: What are potential off-target effects of 2,5-AGDP?
A5: While primarily targeting phosphofructokinase, its structural similarity to other phosphorylated sugars means it could potentially interact with other enzymes in carbohydrate metabolism. For instance, its analog, 2,5-anhydro-D-mannitol-1-phosphate, has been shown to inhibit glycogen (B147801) phosphorylase and phosphoglucomutase.[5] It is crucial to include appropriate controls to discern the specific effects of PFK inhibition.
Troubleshooting Unexpected Results
Unexpected outcomes in metabolic studies using 2,5-AGDP can arise from various factors, from compound stability to experimental design. The following guides address common issues in a question-and-answer format.
Category 1: No Observed Effect or Weaker-Than-Expected Inhibition
Q: I'm not observing any inhibition of glycolysis or downstream effects after treating my cells with 2,5-AGDP. What could be the issue?
A: This is a common issue that can stem from several factors. Below is a troubleshooting workflow to identify the potential cause.
-
Compound Integrity and Concentration:
-
Cellular Uptake:
-
Assay Performance:
-
Is your assay sensitive enough? For enzyme activity assays, ensure that the assay conditions are optimal and that you are working within the linear range of detection.[10][11]
-
Are your controls appropriate? Include a positive control for inhibition (a known PFK inhibitor) and a vehicle control (the solvent used to dissolve 2,5-AGDP).
-
-
Cellular Metabolic State:
-
Are the cells highly glycolytic? The effect of a PFK inhibitor will be more pronounced in cells that heavily rely on glycolysis for their energy production.
-
Is there metabolic redundancy? Cells might compensate for glycolysis inhibition by upregulating alternative pathways, such as fatty acid oxidation.
-
Category 2: Inconsistent or Variable Results
Q: My results with 2,5-AGDP are not reproducible between experiments. What could be the cause of this variability?
A: Inconsistent results often point to subtle variations in experimental conditions.
| Potential Cause | Troubleshooting Steps |
| Reagent Instability | Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. Ensure all buffers and media are at the correct temperature before use.[3] |
| Cell Culture Conditions | Standardize cell passage number, seeding density, and growth phase. Metabolic activity can vary significantly with cell confluency and age. |
| Incubation Time | Optimize the incubation time with 2,5-AGDP. Short incubation may not be sufficient to observe an effect, while prolonged incubation could lead to compound degradation or cellular adaptation. |
| Assay Timing and Mixing | For kinetic assays, ensure precise timing of reagent addition and measurements. Inadequate mixing of reagents can lead to variable reaction rates.[10] |
Category 3: Unexpected Cellular Responses
Q: I'm observing cellular effects that are not directly related to glycolysis inhibition, such as changes in cell morphology or unexpected signaling pathway activation. Why might this be happening?
A: This could indicate off-target effects or broader metabolic reprogramming.
-
Investigate Off-Target Effects:
-
As mentioned, 2,5-AGDP analogs can inhibit other enzymes in carbohydrate metabolism.[5] Consider using complementary approaches, such as siRNA-mediated knockdown of PFK, to confirm that the observed phenotype is due to on-target inhibition.
-
-
Analyze Metabolic Reprogramming:
-
Inhibition of a key metabolic pathway can cause significant shifts in other pathways. For example, blocking glycolysis can lead to an increased reliance on the pentose (B10789219) phosphate pathway or mitochondrial respiration.[12] Perform broader metabolomic or flux analysis to understand these changes.
-
-
Assess Cellular Stress:
-
Disruption of central carbon metabolism can induce cellular stress responses, such as oxidative stress or the unfolded protein response, which can have widespread effects on cell signaling and viability.[13]
-
Experimental Protocols
Protocol 1: In Vitro Phosphofructokinase (PFK) Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.[3][14]
Principle: PFK activity is measured in a coupled enzyme assay. PFK converts fructose-6-phosphate (B1210287) and ATP to fructose-1,6-diphosphate (B8644906) and ADP. The ADP is then used in a series of reactions that generate a product that can be measured colorimetrically at 450 nm.
Materials:
-
PFK Assay Buffer
-
PFK Substrate (Fructose-6-Phosphate)
-
ATP
-
PFK Enzyme Mix (containing enzymes for the coupled reaction)
-
NADH Standard
-
2,5-AGDP
-
96-well clear flat-bottom plate
-
Plate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in ice-cold PFK Assay Buffer. Centrifuge to remove insoluble material.
-
Standard Curve Preparation: Prepare a NADH standard curve according to the kit manufacturer's instructions.
-
Reaction Mix Preparation: Prepare a reaction mix containing PFK Assay Buffer, PFK Substrate, and PFK Enzyme Mix.
-
Inhibitor Preparation: Prepare a range of concentrations of 2,5-AGDP in PFK Assay Buffer.
-
Assay:
-
Add samples and 2,5-AGDP to the wells of the 96-well plate.
-
Add the reaction mix to all wells.
-
Incubate at the recommended temperature (e.g., 37°C).
-
Measure the absorbance at 450 nm at multiple time points to determine the reaction kinetics.
-
-
Data Analysis: Calculate the PFK activity based on the rate of change in absorbance, using the NADH standard curve for quantification. Determine the inhibitory effect of 2,5-AGDP.
Protocol 2: Analysis of Cellular Glycolytic Flux
This protocol provides a general workflow for assessing the impact of 2,5-AGDP on glycolytic flux using a Seahorse XF Analyzer.
Principle: The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), which is an indicator of lactate (B86563) production and thus a proxy for the rate of glycolysis.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)
-
2,5-AGDP
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
2,5-AGDP Treatment: Treat the cells with the desired concentrations of 2,5-AGDP for the optimized incubation time.
-
Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF base medium supplemented with glutamine. Incubate the plate in a CO2-free incubator.
-
Seahorse Assay:
-
Load the sensor cartridge with the components of the Glycolysis Stress Test Kit (glucose, oligomycin, and 2-DG).
-
Place the cell plate in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.
-
-
Data Analysis: Analyze the ECAR data to determine the effect of 2,5-AGDP on key parameters of glycolysis, such as the basal glycolysis rate and glycolytic capacity.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to 2,5-AGDP and its analogs.
| Parameter | Compound | Value | Organism/System |
| Molecular Weight | This compound | 324.12 g/mol | N/A |
| Apparent Ki | 2,5-Anhydro-D-mannitol-1-phosphate | 0.66 ± 0.09 mM | Rat Liver Glycogen Phosphorylase |
| Apparent Ki | 2,5-Anhydro-D-mannitol-1-phosphate | 2.8 ± 0.2 mM | Rat Liver Phosphoglucomutase |
| Apparent Kα | 2,5-Anhydro-D-mannitol-1,6-bisphosphate | 7.0 ± 0.5 µM | Rat Liver Phosphoglucomutase |
This data is compiled from published literature and should be used as a reference. Actual values may vary depending on experimental conditions.[5]
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 5. Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A model for accelerated uptake and accumulation of sugars arising from phosphorylation at the inner surface of the cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Pyruvate Kinase Activity Assay Kit (ab83432 / K709) | Abcam [abcam.com]
- 12. youtube.com [youtube.com]
- 13. Inhibition of glycolysis disrupts cellular antioxidant defense and sensitizes HepG2 cells to doxorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Validation & Comparative
2,5-Anhydro-D-glucitol-1,6-diphosphate: A Potent Inhibitor of Fructose-1,6-bisphosphatase
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) with other known inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. The overproduction of glucose via this pathway is a central factor in the pathophysiology of type 2 diabetes, making FBPase a significant target for therapeutic intervention.[1][2][3][4] This document presents supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biochemical pathways and workflows.
Performance Comparison of FBPase Inhibitors
2,5-AGDP has been identified as a potent competitive inhibitor of FBPase.[5] Its inhibitory activity is compared with that of its analogue, 2,5-anhydro-D-mannitol 1,6-diphosphate, and other notable FBPase inhibitors in the table below. The data reveals that both 2,5-anhydro-D-mannitol 1,6-diphosphate and 2,5-AGDP exhibit significantly lower inhibition constants (Ki) than the substrate's Michaelis constant (Km), indicating a strong binding affinity to the enzyme.[5]
| Inhibitor | Type of Inhibition | Organism/Enzyme Source | Ki | IC50 |
| This compound (2,5-AGDP) | Competitive | Bovine liver | 5.5 x 10⁻⁷ M[5] | - |
| 2,5-Anhydro-D-mannitol-1,6-diphosphate | Competitive | Bovine liver | 3.3 x 10⁻⁸ M[5] | - |
| Fructose (B13574) 2,6-bisphosphate | Competitive | Rat liver | 0.5 µM[6] | - |
| AMP | Allosteric | Human liver | - | 1 µM[7] |
| MB05032 | AMP Mimetic | Human liver | - | 16 nM[7] |
| FBPase-1 Inhibitor (benzoxazolo-sulfonamide) | Allosteric (AMP site) | Human | 1.1 µM[8] | 3.4 µM[8] |
| Acyl sulfonamide derivative (22f) | Allosteric (AMP site) | - | - | 0.66 µM[1] |
| Acyl sulfonamide derivative (22g) | Allosteric (AMP site) | - | - | 0.50 µM[1] |
Signaling Pathway and Inhibition Mechanism
FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate, a critical step in gluconeogenesis. 2,5-AGDP acts as a competitive inhibitor, binding to the active site of FBPase and preventing the substrate from binding. The diagram below illustrates the role of FBPase in gluconeogenesis and the mechanism of its inhibition.
Caption: FBPase in gluconeogenesis and its competitive inhibition.
Experimental Protocols
The inhibitory activity of 2,5-AGDP and other compounds on FBPase can be determined using a coupled-enzyme spectrophotometric assay.[9]
Principle: The product of the FBPase reaction, fructose-6-phosphate, is converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase. Subsequently, glucose-6-phosphate dehydrogenase catalyzes the oxidation of glucose-6-phosphate, which is coupled to the reduction of NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the FBPase activity.
Reagents:
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
NADP+
-
Phosphoglucose isomerase
-
Glucose-6-phosphate dehydrogenase
-
Fructose-1,6-bisphosphate (substrate)
-
FBPase enzyme
-
Inhibitor stock solution (e.g., 2,5-AGDP)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase in a cuvette.
-
Add a known concentration of the inhibitor (or vehicle for control) to the reaction mixture.
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.
-
Immediately start monitoring the change in absorbance at 340 nm over time using a spectrophotometer.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.
-
To determine the type of inhibition and the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk plot.
The following diagram outlines the experimental workflow for determining FBPase inhibition.
Caption: Workflow for FBPase inhibition assay.
Conclusion
This compound is a potent competitive inhibitor of fructose-1,6-bisphosphatase. Its strong binding affinity, as indicated by its low Ki value, makes it and its analogs promising lead compounds for the development of novel therapeutics for type 2 diabetes. The experimental protocols outlined in this guide provide a robust framework for further investigation and comparison of these and other FBPase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of fructose 1,6-bisphosphatase reduces excessive endogenous glucose production and attenuates hyperglycemia in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of bovine hepatic fructose-1,6-diphosphatase by substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,5-Anhydro-D-glucitol-1,6-diphosphate and Fructose-1,6-bisphosphate: Glycolytic Regulation and Beyond
A deep dive into the comparative biochemistry of Fructose-1,6-bisphosphate (FBP), a central glycolytic intermediate, and its synthetic analog, 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP), reveals contrasting roles in metabolic regulation. While FBP is a key product and allosteric activator in glycolysis, AGDP acts as a competitive inhibitor of the crucial enzyme phosphofructokinase, offering a valuable tool for studying metabolic pathways and potential therapeutic applications.
This guide provides a comprehensive comparative analysis of AGDP and FBP, presenting their biochemical properties, effects on key metabolic enzymes, and the experimental protocols to evaluate these effects. This information is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, enzymology, and pharmacology.
Biochemical and Physicochemical Properties
Fructose-1,6-bisphosphate is a pivotal intermediate in the glycolytic pathway, formed from the phosphorylation of fructose-6-phosphate (B1210287) by phosphofructokinase-1 (PFK-1). In contrast, this compound is a synthetic analog of FBP. The structural similarities and differences between these two molecules underpin their distinct biological activities.
| Property | This compound (AGDP) | Fructose-1,6-bisphosphate (FBP) |
| Molecular Formula | C₆H₁₄O₁₁P₂ | C₆H₁₄O₁₂P₂ |
| Molar Mass | 324.12 g/mol | 340.116 g/mol |
| Role in Glycolysis | Competitive inhibitor of Phosphofructokinase (PFK) | Product of PFK-1 and allosteric activator of Pyruvate (B1213749) Kinase (PK) |
| Primary Function | Research tool to probe PFK activity and glycolytic flux | Central metabolic intermediate and allosteric regulator |
Comparative Effects on Key Glycolytic Enzymes
The most significant divergence in the function of AGDP and FBP lies in their interaction with key regulatory enzymes of glycolysis: phosphofructokinase (PFK) and pyruvate kinase (PK).
Phosphofructokinase (PFK)
Fructose-1,6-bisphosphate is the product of the reaction catalyzed by PFK-1. High levels of ATP, a product of glycolysis, allosterically inhibit PFK-1, thus regulating the rate of the entire pathway.
This compound , on the other hand, acts as a competitive inhibitor of PFK[1]. This means that AGDP binds to the active site of PFK, preventing the binding of the natural substrate, fructose-6-phosphate, and thereby halting the glycolytic pathway at this crucial step. This inhibitory action makes AGDP a valuable tool for studying the consequences of PFK inhibition in various cellular contexts.
Pyruvate Kinase (PK)
Fructose-1,6-bisphosphate is a potent allosteric activator of pyruvate kinase, the enzyme that catalyzes the final, irreversible step of glycolysis. The binding of FBP to an allosteric site on PK induces a conformational change that increases the enzyme's affinity for its substrate, phosphoenolpyruvate (B93156) (PEP), thus promoting the forward reaction and the production of ATP and pyruvate. This feed-forward activation ensures that the later steps of glycolysis can keep pace with the initial steps.
In contrast, This compound is described as a limited or moderate stimulant of yeast pyruvate kinase[2]. This suggests that while it may have some activating effect, it is significantly less potent than FBP. The precise quantitative comparison of their activation potential on various PK isoforms requires further investigation.
Signaling Pathways
The roles of FBP and AGDP in cellular signaling are intrinsically linked to their effects on glycolysis and the energy status of the cell.
Fructose-1,6-bisphosphate is a key indicator of high glycolytic flux. Its levels can influence various signaling pathways that are sensitive to the cell's metabolic state. For instance, in plants, FBP has been implicated in a distinct fructose (B13574) signaling pathway that is independent of the well-characterized glucose signaling pathway and plays a role in early seedling development[3][4][5].
This compound , by inhibiting PFK, can induce a state of low glycolytic flux and energy stress. This can, in turn, activate signaling pathways that respond to low ATP levels, such as the AMP-activated protein kinase (AMPK) pathway. However, direct evidence for AGDP's specific involvement in signaling pathways beyond its immediate effect on PFK is an area for further research.
Figure 1. Comparative roles of AGDP and FBP in glycolysis.
Experimental Protocols
Assay for Competitive Inhibition of Phosphofructokinase (PFK)
Principle: This assay measures the activity of PFK in the presence and absence of the inhibitor, AGDP, at various substrate (fructose-6-phosphate) concentrations. The data is then used to generate a Lineweaver-Burk plot to determine the mode of inhibition and the inhibition constant (Ki).
Materials:
-
Purified PFK enzyme
-
Fructose-6-phosphate (F6P)
-
ATP
-
This compound (AGDP)
-
Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase
-
NADH
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, coupling enzymes, and NADH.
-
Add varying concentrations of F6P to different sets of reaction tubes.
-
To one set of tubes, add a fixed concentration of AGDP. To the control set, add an equivalent volume of buffer.
-
Pre-incubate the mixtures at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of PFK to each tube.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the PFK activity.
-
Calculate the initial velocity (V₀) for each reaction.
-
Plot 1/V₀ versus 1/[F6P] (Lineweaver-Burk plot) for both the inhibited and uninhibited reactions.
-
Analyze the plot to determine the type of inhibition and calculate the Ki for AGDP. For competitive inhibition, the Vmax will remain the same, while the apparent Km will increase.
Figure 2. Workflow for PFK inhibition assay.
Assay for Allosteric Activation of Pyruvate Kinase (PK)
Principle: This assay measures the activity of PK at a sub-saturating concentration of its substrate, phosphoenolpyruvate (PEP), in the presence of varying concentrations of the allosteric activators, FBP and AGDP.
Materials:
-
Purified PK enzyme
-
Phosphoenolpyruvate (PEP)
-
ADP
-
Fructose-1,6-bisphosphate (FBP)
-
This compound (AGDP)
-
Coupling enzyme: Lactate dehydrogenase (LDH)
-
NADH
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and KCl)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a sub-saturating concentration of PEP, ADP, LDH, and NADH.
-
Prepare serial dilutions of FBP and AGDP.
-
Add varying concentrations of either FBP or AGDP to different sets of reaction tubes. Include a control with no activator.
-
Pre-incubate the mixtures at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of PK to each tube.
-
Immediately monitor the decrease in absorbance at 340 nm. The rate of this decrease is proportional to the PK activity.
-
Calculate the initial velocity (V₀) for each reaction.
-
Plot V₀ versus the concentration of the activator (FBP or AGDP).
-
Compare the activation profiles to determine the relative potency of FBP and AGDP as PK activators. The concentration of activator required for half-maximal activation (AC₅₀) can be determined.
Figure 3. Workflow for PK activation assay.
Conclusion
This compound and fructose-1,6-bisphosphate, despite their structural similarities, exhibit fundamentally different effects on glycolysis. FBP is an integral part of the pathway, serving as both an intermediate and a key feed-forward activator. In contrast, AGDP acts as a competitive inhibitor of PFK, effectively blocking the glycolytic flux at a critical regulatory point. This comparative analysis highlights the precise molecular recognition required for enzymatic catalysis and allosteric regulation. The use of AGDP as a research tool will continue to be invaluable for dissecting the intricate network of metabolic regulation and for the potential development of therapeutic agents targeting glycolysis in various diseases. Further quantitative studies are needed to fully elucidate the comparative potency of these molecules on different isoforms of their target enzymes and to explore their broader impacts on cellular signaling networks.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Signaling Role of Fructose Mediated by FINS1/FBP in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Role of Fructose Mediated by FINS1/FBP in Arabidopsis thaliana | PLOS Genetics [journals.plos.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biochemical Activities of 2,5-Anhydro-D-glucitol-1,6-diphosphate and 2,5-anhydromannitol-1,6-bisphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical activities of two structural analogs of fructose-1,6-bisphosphate: 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP) and 2,5-anhydromannitol-1,6-bisphosphate (AMBP). These compounds, due to their structural similarity to a key glycolytic intermediate, exhibit significant but distinct effects on central metabolic enzymes, making them valuable tools for studying metabolic regulation and potential therapeutic leads.
At a Glance: Contrasting Activities
While both AGDP and AMBP are analogs of fructose-1,6-bisphosphate, their effects on key glycolytic enzymes are markedly different. AGDP acts as a competitive inhibitor of phosphofructokinase (PFK), a critical rate-limiting enzyme in glycolysis, and is a limited stimulator of yeast pyruvate (B1213749) kinase.[1] In contrast, AMBP is a potent allosteric activator of pyruvate kinase, an enzyme that catalyzes the final, irreversible step of glycolysis.[1] This fundamental difference in their interaction with these enzymes leads to divergent effects on cellular metabolism.
Quantitative Comparison of Enzymatic Modulation
The following table summarizes the known quantitative data on the interaction of AGDP and AMBP with phosphofructokinase and pyruvate kinase.
| Compound | Target Enzyme | Effect | Quantitative Value (Ki/Kix) | Reference(s) |
| This compound | Phosphofructokinase (PFK) | Competitive Inhibitor | ~0.34 mM (for the 6-phosphate analog) | [2] |
| Pyruvate Kinase (PK) | Limited Stimulator | Not available | [1] | |
| 2,5-anhydromannitol-1,6-bisphosphate | Phosphofructokinase (PFK) | Not a known inhibitor | Not applicable | |
| Pyruvate Kinase (PK) | Allosteric Activator | 0.07 to 1 mM |
Signaling Pathways and Regulatory Mechanisms
The differential effects of AGDP and AMBP stem from their distinct interactions with the allosteric sites of PFK and PK.
Inhibition of Glycolysis by this compound
AGDP's primary mode of action is the competitive inhibition of phosphofructokinase. By binding to the active site of PFK, it prevents the binding of the natural substrate, fructose-6-phosphate, thereby blocking the progression of glycolysis at a crucial regulatory step.
Allosteric Activation of Pyruvate Kinase by 2,5-anhydromannitol-1,6-bisphosphate
AMBP acts as a feed-forward activator of pyruvate kinase. It binds to an allosteric site on the enzyme, distinct from the active site, inducing a conformational change that increases the enzyme's affinity for its substrate, phosphoenolpyruvate (B93156) (PEP). This enhances the catalytic rate of the final step of glycolysis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Pyruvate Kinase Activity Assay (Coupled Enzyme Assay)
This assay measures the activity of pyruvate kinase by coupling the production of pyruvate to the oxidation of NADH by lactate (B86563) dehydrogenase.
Materials:
-
50 mM HEPES buffer, pH 7.5
-
100 mM MgCl₂
-
500 mM KCl
-
40 mM ADP (prepare fresh)
-
100 mM Phosphoenolpyruvate (PEP) (prepare fresh)
-
10 mM NADH (prepare fresh)
-
Lactate dehydrogenase (LDH) (e.g., 22 units/mL)
-
Pyruvate kinase sample
-
Activator/Inhibitor (AMBP or AGDP)
Procedure:
-
Prepare a reaction cocktail containing HEPES buffer, MgCl₂, KCl, ADP, PEP, and NADH in a quartz cuvette.
-
Add the lactate dehydrogenase to the cocktail.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for several minutes to allow for temperature equilibration.
-
To measure the effect of the analogs, add the desired concentration of AMBP or AGDP to the experimental cuvette. Add an equivalent volume of buffer to the control cuvette.
-
Initiate the reaction by adding the pyruvate kinase sample to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is directly proportional to the pyruvate kinase activity.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
For activators, determine the Kix by measuring the reaction velocity at various substrate (PEP) and activator (AMBP) concentrations and fitting the data to an appropriate allosteric activation model.
Phosphofructokinase Inhibition Assay (Coupled Enzyme Assay)
This assay determines the inhibitory effect of AGDP on PFK activity by coupling the production of fructose-1,6-bisphosphate to the oxidation of NADH.
Materials:
-
100 mM Tris-HCl buffer, pH 8.0
-
5 mM MgCl₂
-
100 mM KCl
-
1 mM ATP
-
1 mM Fructose-6-phosphate (F6P)
-
0.2 mM NADH
-
Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase
-
Phosphofructokinase sample
-
Inhibitor (AGDP)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, ATP, F6P, NADH, and the coupling enzymes in a cuvette.
-
Incubate the mixture at a constant temperature (e.g., 37°C) to reach thermal equilibrium.
-
Add varying concentrations of the inhibitor (AGDP) to different experimental cuvettes. A control cuvette should contain no inhibitor.
-
Initiate the reaction by adding the phosphofructokinase sample.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH consumption is proportional to the PFK activity.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay at multiple substrate (F6P) and inhibitor (AGDP) concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
Synthesis of Precursor Molecules
The unphosphorylated precursors, 2,5-anhydro-D-glucitol and 2,5-anhydro-D-mannitol, can be synthesized from their corresponding hexoses. The diphosphorylated forms are typically generated through enzymatic phosphorylation of these precursors. For instance, 2,5-anhydro-D-glucitol can be phosphorylated using hexokinase and ATP to yield the 6-phosphate derivative, which can be further phosphorylated. A method for preparing the diphosphate (B83284) compounds from neokestose-1,6-di-phosphate isolated from bananas has also been described, involving reduction with sodium borohydride.
Conclusion
This compound and 2,5-anhydromannitol-1,6-bisphosphate, despite their close structural resemblance, exhibit opposing effects on key glycolytic enzymes. AGDP acts as an inhibitor of phosphofructokinase, a crucial control point in glycolysis, while AMBP is a potent activator of pyruvate kinase, the enzyme catalyzing the final committed step of the pathway. This differential activity makes them valuable pharmacological tools for dissecting the intricate regulation of cellular metabolism and for the potential development of therapeutic agents targeting metabolic pathways in diseases such as cancer. Researchers and drug development professionals can leverage the distinct properties of these molecules to modulate glycolytic flux in a highly specific manner.
References
Comparative Analysis of 2,5-Anhydro-D-glucitol-1,6-diphosphate Binding Affinity
A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of 2,5-Anhydro-D-glucitol-1,6-diphosphate (AHG-1,6-diP) and its analogs with key metabolic enzymes.
This guide provides a comparative analysis of the binding affinity of this compound and its related compounds with three central enzymes in carbohydrate metabolism: Phosphofructokinase (PFK), Fructose-1,6-bisphosphatase (FBPase), and Pyruvate Kinase (PK). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support research and drug development efforts targeting these metabolic pathways.
Quantitative Binding Affinity Data
The following tables summarize the binding affinities (Ki for inhibitors, Ka for activators) of this compound, its close analog 2,5-Anhydro-D-mannitol-1,6-bisphosphate, and other relevant molecules for Phosphofructokinase, Fructose-1,6-bisphosphatase, and Pyruvate Kinase.
Table 1: Binding Affinities for Phosphofructokinase (PFK) Inhibitors
| Compound | Organism/Tissue | Ki | IC50 | Notes |
| This compound | - | Not Reported | Not Reported | Identified as an effective competitive inhibitor of phosphofructokinase.[1] |
| ATP (inhibitory site) | Rabbit Muscle | - | - | Allosteric inhibitor. |
| Citrate | Rat Skeletal Muscle | - | - | Allosteric inhibitor; increases K0.5 for Fructose-2,6-P2. |
| Fructose-1,6-diphosphate | Setaria cervi | 0.18 µM | - | Competitive inhibitor with respect to Fructose-6-phosphate (B1210287).[2] |
| Phosphoenolpyruvate (PEP) | Setaria cervi | 0.8 mM | - | Competitive inhibitor.[2] |
Table 2: Binding Affinities for Fructose-1,6-bisphosphatase (FBPase) Inhibitors
| Compound | Organism/Tissue | Ki (apparent) | IC50 | Notes |
| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Rabbit Liver | 3.6 ± 0.3 µM | - | - |
| AMP | - | - | - | Potent allosteric inhibitor. |
| Fructose-2,6-bisphosphate | Rat Liver | 0.5 µM | - | Competitive inhibitor. |
Table 3: Binding Affinities for Pyruvate Kinase (PK) Activators
| Compound | Organism/Tissue | Ka (apparent) | Notes |
| This compound | Yeast | Not Reported | Described as a limited stimulator.[3][4] |
| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Rabbit Liver | 9.5 ± 0.9 µM | - |
| Fructose-1,6-bisphosphate (FBP) | - | - | Key allosteric activator. |
| 6-Phosphogluconate | - | - | Activator. |
Signaling Pathways and Regulatory Mechanisms
The enzymes discussed are central to the regulation of glycolysis and gluconeogenesis. Their activities are tightly controlled by allosteric effectors, which include the compounds listed above.
Experimental Protocols
Detailed methodologies for determining the binding affinity and effects of compounds on the target enzymes are crucial for reproducible research. Below are summarized protocols for assaying the activity of Phosphofructokinase, Fructose-1,6-bisphosphatase, and Pyruvate Kinase.
Phosphofructokinase (PFK) Activity Assay (Coupled Enzyme Assay)
This spectrophotometric assay measures the rate of NADH oxidation, which is coupled to the PFK-catalyzed reaction.
Principle: The product of the PFK reaction, fructose-1,6-bisphosphate, is cleaved by aldolase (B8822740) into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (B84403) (DHAP). Triosephosphate isomerase converts DHAP to GAP. Glycerol-3-phosphate dehydrogenase then reduces GAP to glycerol-3-phosphate, oxidizing NADH to NAD+ in the process. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the PFK activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT
-
Substrates: 2 mM ATP, 5 mM Fructose-6-phosphate
-
Coupling Enzymes: Aldolase (1 U/mL), Triosephosphate isomerase (5 U/mL), Glycerol-3-phosphate dehydrogenase (1 U/mL)
-
0.2 mM NADH
-
PFK enzyme solution
-
Inhibitor solution (e.g., this compound) at various concentrations
Procedure:
-
Prepare a reaction mixture containing assay buffer, substrates, coupling enzymes, and NADH.
-
Add the inhibitor solution to the experimental wells and a corresponding volume of solvent to the control wells.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the PFK enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
For inhibition studies, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation for competitive inhibition.
Fructose-1,6-bisphosphatase (FBPase) Activity Assay
This is a direct assay that measures the release of inorganic phosphate (Pi) from the substrate.
Principle: FBPase catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. The amount of Pi produced is quantified using a colorimetric method, such as the malachite green assay.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 2 mM MgCl2
-
Substrate: 100 µM Fructose-1,6-bisphosphate
-
FBPase enzyme solution
-
Inhibitor solution (e.g., 2,5-Anhydro-D-mannitol-1,6-bisphosphate) at various concentrations
-
Malachite green reagent for phosphate detection
Procedure:
-
Set up reaction tubes containing assay buffer and substrate.
-
Add the inhibitor solution to the experimental tubes and solvent to the control tubes.
-
Pre-incubate at 37°C for 5 minutes.
-
Start the reaction by adding the FBPase enzyme solution.
-
Incubate for a fixed time (e.g., 15 minutes) at 37°C.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of ~620-660 nm.
-
Generate a standard curve using known concentrations of phosphate to determine the amount of Pi produced.
-
Calculate the enzyme activity and determine inhibition constants as described for the PFK assay.
Pyruvate Kinase (PK) Activity Assay (Coupled Enzyme Assay)
This spectrophotometric assay measures the rate of NADH oxidation, which is coupled to the PK reaction.
Principle: The product of the PK reaction, pyruvate, is reduced to lactate (B86563) by lactate dehydrogenase (LDH), which simultaneously oxidizes NADH to NAD+. The decrease in absorbance at 340 nm is directly proportional to the PK activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2
-
Substrates: 2 mM ADP, 5 mM Phosphoenolpyruvate (PEP)
-
Coupling Enzyme: Lactate dehydrogenase (LDH) (10 U/mL)
-
0.2 mM NADH
-
PK enzyme solution
-
Activator solution (e.g., this compound) at various concentrations
Procedure:
-
Combine assay buffer, substrates, LDH, and NADH in a cuvette.
-
Add the activator solution to the experimental cuvettes and solvent to the control cuvettes.
-
Pre-incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding the PK enzyme solution.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the initial reaction velocity.
-
For activation studies, determine the Ka value by plotting the enzyme activity against the activator concentration and fitting the data to an appropriate activation model.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the binding affinity of a test compound for a target enzyme.
References
Control Experiments for Studying 2,5-Anhydro-D-glucitol-1,6-diphosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential control experiments for investigating the biological effects of 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP). As a structural analog of the key glycolytic intermediate fructose-1,6-bisphosphate (FBP), 2,5-AGDP is a valuable tool for probing the regulation of carbohydrate metabolism. Its primary known targets include phosphofructokinase (PFK), fructose-1,6-bisphosphatase (FBPase), and pyruvate (B1213749) kinase. This document outlines experimental designs, presents comparative data, and provides detailed protocols to ensure robust and reliable research outcomes.
Introduction to this compound
This compound is a synthetic analog of fructose-1,6-bisphosphate where the anomeric hydroxyl group is replaced by a methylene (B1212753) group, resulting in a stable furanose ring that cannot be linearized. This structural rigidity makes it a non-metabolizable mimic of FBP, allowing for the specific investigation of its allosteric and competitive interactions with various enzymes. It is known to be a competitive inhibitor of phosphofructokinase and an inhibitor of fructose-1,6-bisphosphatase.[1][2] Furthermore, it acts as a limited stimulator of yeast pyruvate kinase and is used as an analog of 2,5-anhydro-D-mannitol 1,6-bisphosphate, a potent allosteric activator of pyruvate kinase.[3][4]
Comparative Analysis of 2,5-AGDP and Control Molecules
Effective research on 2,5-AGDP necessitates the use of appropriate positive and negative controls to validate experimental findings. The choice of controls will depend on the specific enzyme and biological pathway being investigated.
Key molecules for comparative studies include:
-
Fructose-1,6-bisphosphate (FBP): The natural substrate for FBPase and aldolase (B8822740), and a potent allosteric activator of pyruvate kinase and phosphofructokinase. It serves as a positive control for enzyme activation or as a competing substrate in inhibition assays.
-
2,5-Anhydro-D-mannitol-1,6-bisphosphate (2,5-AMBP): A close structural analog of 2,5-AGDP, it is a known potent allosteric activator of pyruvate kinase and an inhibitor of FBPase.[5] Direct comparison with 2,5-AMBP can elucidate the stereospecificity of enzyme-ligand interactions.
-
Adenosine Monophosphate (AMP): A well-characterized allosteric inhibitor of FBPase.[6] It is an essential positive control for FBPase inhibition studies.
-
Vehicle Control: The solvent used to dissolve 2,5-AGDP and other test compounds (e.g., water, buffer). This is a critical negative control to ensure that the observed effects are not due to the solvent itself.[7]
-
Inactive Analogs: Where available, structurally similar but biologically inactive molecules can serve as excellent negative controls to demonstrate the specificity of the observed effects.
Quantitative Data Comparison
The following table summarizes the known kinetic parameters for 2,5-AGDP and key control molecules. This data is essential for designing experiments and interpreting results.
| Molecule | Target Enzyme | Effect | Kinetic Parameter (Ki / Apparent Ka) | Reference |
| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Fructose-1,6-bisphosphatase (rabbit liver) | Inhibition | 3.6 ± 0.3 µM | [5] |
| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Pyruvate Kinase (rabbit liver) | Activation | 9.5 ± 0.9 µM | [5] |
| Fructose (B13574) 2,6-bisphosphate | Fructose-1,6-bisphosphatase (rat liver) | Inhibition | 0.5 µM | [8] |
| AMP | Fructose-1,6-bisphosphatase | Inhibition | Varies (organism/isoform dependent) | [6] |
Experimental Protocols and Workflows
Robust experimental design is crucial for obtaining reliable data. The following sections provide detailed protocols for key enzymatic assays.
Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay
This coupled-enzyme spectrophotometric assay measures the activity of FBPase by monitoring the reduction of NADP⁺.
Principle: FBPase converts fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) (F6P). F6P is then converted to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase. Finally, glucose-6-phosphate dehydrogenase oxidizes G6P, reducing NADP⁺ to NADPH, which can be monitored by the increase in absorbance at 340 nm.
Workflow for FBPase Inhibition Assay:
Caption: Workflow for determining FBPase inhibition by 2,5-AGDP.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM EDTA.
-
Coupling Enzymes: Phosphoglucose isomerase (2 U/mL) and Glucose-6-phosphate dehydrogenase (1 U/mL).
-
Substrate: 10 mM Fructose-1,6-bisphosphate.
-
Cofactor: 10 mM NADP⁺.
-
Inhibitors: Prepare stock solutions of 2,5-AGDP, AMP (positive control), and vehicle (negative control).
-
-
Assay Procedure:
-
In a temperature-controlled spectrophotometer set to 340 nm, add to a cuvette: 800 µL of Assay Buffer, 50 µL of NADP⁺ solution, 20 µL of coupling enzymes solution, and 10 µL of the inhibitor solution at various concentrations.
-
Incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding 100 µL of FBP solution.
-
Record the change in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of reaction from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Phosphofructokinase (PFK) Inhibition Assay
This coupled-enzyme assay measures PFK activity by monitoring the oxidation of NADH.
Principle: PFK converts fructose-6-phosphate and ATP to fructose-1,6-bisphosphate and ADP. The FBP produced is then cleaved by aldolase into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403). Triosephosphate isomerase converts dihydroxyacetone phosphate to glyceraldehyde-3-phosphate. Finally, glycerol-3-phosphate dehydrogenase reduces glyceraldehyde-3-phosphate to glycerol-3-phosphate, oxidizing NADH to NAD⁺, which is monitored by the decrease in absorbance at 340 nm.
Signaling Pathway of PFK and its Regulation:
References
- 1. Kinetics of the activation of rat liver pyruvate kinase by fructose 1,6-disphosphate and methods for characterizing hysteretic transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetics of the activation of rat liver pyruvate kinase by fructose 1,6-diphosphate and methods for characterizing hysteretic transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural aspects of the allosteric inhibition of fructose-1,6-bisphosphatase by AMP: the binding of both the substrate analogue 2,5-anhydro-D-glucitol 1,6-bisphosphate and catalytic metal ions monitored by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMP inhibition of pig kidney fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity and Identity of Synthesized 2,5-Anhydro-D-glucitol-1,6-diphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity and identity of synthesized 2,5-Anhydro-D-glucitol-1,6-diphosphate, a known phosphofructokinase inhibitor.[1] Performance is benchmarked against two key alternatives: its structural analog 2,5-anhydro-D-mannitol-1,6-bisphosphate and the natural substrate fructose-1,6-bisphosphate. This document outlines detailed experimental protocols, presents comparative data in a structured format, and includes visualizations of the analytical workflow and the relevant signaling pathway.
Comparative Analysis of Purity and Identity
The purity and identity of this compound and its alternatives are paramount for reliable experimental outcomes. A multi-faceted analytical approach is essential for comprehensive characterization. The table below summarizes key analytical parameters for the target compound and its comparators.
| Analytical Parameter | This compound | 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Fructose-1,6-bisphosphate |
| Purity (by HPLC) | 99.49%[2] | Typically >98% | Typically >98% |
| Identity Confirmation | ¹H NMR, MS[2] | ¹H NMR, ³¹P NMR, MS | ¹H NMR, ¹³C NMR, ³¹P NMR, MS |
| Molecular Formula | C₆H₁₄O₁₁P₂[1][2] | C₆H₁₄O₁₁P₂ | C₆H₁₄O₁₂P₂[3] |
| Molecular Weight | 324.12 g/mol [1][2] | 324.12 g/mol | 340.11 g/mol [3] |
| Appearance | Colorless to light yellow oil[2] | White to off-white solid | White crystalline solid |
Experimental Workflow for Quality Assessment
A systematic workflow ensures the thorough and accurate characterization of synthesized phosphorylated sugars. The following diagram illustrates the key stages of this process, from initial sample preparation to final data analysis and reporting.
Figure 1. Experimental workflow for purity and identity assessment.
Signaling Pathway Involvement: Inhibition of Glycolysis
This compound acts as a competitive inhibitor of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in the glycolysis pathway. By blocking the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, it effectively curtails the progression of glycolysis.
Figure 2. Inhibition of Phosphofructokinase-1 in the Glycolysis Pathway.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For phosphorylated sugars, ¹H, ¹³C, and ³¹P NMR are particularly informative.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters: Acquire a standard one-dimensional proton spectrum. The spectral data for this compound should be consistent with its furanose ring structure, showing characteristic shifts for the anhydro-glucitol backbone protons.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Parameters: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the six carbon atoms in the molecule, with chemical shifts indicative of their respective functional groups (e.g., carbons attached to hydroxyl and phosphate (B84403) groups).
-
-
³¹P NMR Spectroscopy:
-
Instrument: 162 MHz or higher NMR spectrometer.
-
Parameters: Acquire a proton-decoupled phosphorus spectrum. For a diphosphate (B83284) compound, two distinct signals or a more complex pattern may be observed depending on the chemical environment of the two phosphorus nuclei. The chemical shifts will be characteristic of organophosphates.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to confirm the molecular weight of the synthesized compound.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile (B52724) and water.
-
Liquid Chromatography (LC):
-
Column: A suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, should be used.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium (B1175870) formate (B1220265) is typically employed.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for phosphorylated compounds.
-
Data Acquisition: Acquire full scan mass spectra to identify the deprotonated molecular ion [M-H]⁻ or [M-2H]²⁻. For this compound, the expected m/z for the singly charged ion would be approximately 323.01.
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide further structural information, confirming the presence of phosphate groups and the sugar backbone.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with an Evaporative Light Scattering Detector (ELSD) is a common method for the purity analysis of non-chromophoric compounds like sugar phosphates.
-
Sample Preparation: Prepare a standard solution of the synthesized compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
HPLC System:
-
Column: An amino-based or HILIC column is suitable for separating polar sugar phosphates.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a buffer such as ammonium formate.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD). The nebulizer and evaporator temperatures should be optimized for the specific mobile phase composition.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For this compound, a purity of ≥99% is generally expected for high-quality synthetic batches.[2]
-
References
A Tale of Two Regulators: AMP vs. 2,5-Anhydro-D-glucitol-1,6-diphosphate in Allosteric Enzyme Control
For Immediate Publication
[City, State] – [Date] – In the intricate world of cellular metabolism, the precise control of enzyme activity is paramount. Allosteric regulation, the process by which molecules bind to an enzyme at a site other than the active site to modulate its activity, is a key mechanism in maintaining metabolic homeostasis. This guide provides a detailed side-by-side comparison of two such regulators: the well-established adenosine (B11128) monophosphate (AMP) and the synthetic analogue 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP). This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their regulatory roles and mechanisms.
Introduction to the Allosteric Effectors
Adenosine Monophosphate (AMP) is a ubiquitous nucleotide that serves as a critical indicator of the cell's energy status. High levels of AMP signal a low energy state, triggering pathways to generate ATP. It is a classic allosteric regulator, activating enzymes in catabolic pathways (e.g., glycolysis) and inhibiting enzymes in anabolic pathways (e.g., gluconeogenesis).
This compound (AGDP) is a structural analogue of fructose (B13574) 1,6-bisphosphate. Unlike AMP, it is not a naturally occurring metabolite but has proven to be a valuable tool in studying enzyme kinetics and regulation. Its structural similarity to key metabolic intermediates allows it to interact with several enzymes of carbohydrate metabolism, often acting as an inhibitor.
This guide will focus on the comparative effects of AMP and AGDP on two key enzymes in central carbon metabolism: Phosphofructokinase-1 (PFK-1) and Fructose-1,6-bisphosphatase (FBPase) .
Comparative Allosteric Effects on Key Enzymes
The allosteric effects of AMP and AGDP on PFK-1 and FBPase are summarized below. It is important to note that the quantitative data presented are compiled from different studies and experimental conditions may vary.
Data Presentation: Allosteric Regulation of PFK-1 and FBPase
| Enzyme | Regulator | Organism/Tissue Source | Allosteric Effect | Quantitative Data (K_i / K_act) |
| Phosphofructokinase-1 (PFK-1) | AMP | Yeast | Activation | K_act ≈ 200 µM[1] |
| Ascaris suum | Activation | K_act = 93 µM[2] | ||
| AGDP | Rabbit Muscle | Competitive Inhibition | K_i = 0.34 mM | |
| Fructose-1,6-bisphosphatase (FBPase) | AMP | Pig Kidney | Inhibition | [AMP]₀.₅ > 1000-fold increase in mutants lacking key binding residues[3] |
| AGDP | Bovine Liver | Competitive Inhibition | K_i = 5.5 x 10⁻⁷ M[4] |
Note: K_act (activation constant) is the concentration of the activator required to elicit half-maximal activation. K_i (inhibition constant) is the concentration of the inhibitor required to reduce the enzyme's activity by half. [AMP]₀.₅ is the concentration of AMP required to reduce enzyme activity by half.
Signaling Pathways and Regulatory Logic
The differential regulation of PFK-1 and FBPase by AMP is a cornerstone of metabolic control, preventing futile cycling between glycolysis and gluconeogenesis. AGDP, as a synthetic analogue, provides a means to probe the active sites and allosteric pockets of these enzymes.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of allosteric regulation. Below are representative protocols for assaying the activity of PFK-1 and FBPase.
Phosphofructokinase-1 (PFK-1) Activity Assay (Coupled Enzyme Assay)
This protocol is based on a widely used method that couples the production of ADP by PFK-1 to the oxidation of NADH, which can be monitored spectrophotometrically.[5]
Principle: PFK-1 catalyzes: Fructose-6-Phosphate + ATP → Fructose-1,6-Bisphosphate + ADP The ADP produced is used in a series of coupled reactions:
-
ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate
-
Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺
The rate of NADH oxidation is directly proportional to the PFK-1 activity and is measured as a decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Fructose-6-Phosphate (F6P) solution
-
ATP solution
-
NADH solution
-
Coupling enzyme mixture: Aldolase, Triosephosphate Isomerase, Glycerol-3-phosphate dehydrogenase
-
Allosteric regulators: AMP or AGDP solutions at various concentrations
-
Enzyme: Purified or partially purified PFK-1
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, F6P, ATP, NADH, and the coupling enzyme mixture.
-
To test the effect of allosteric regulators, add the desired concentration of AMP or AGDP to the reaction mixture. For a control, an equivalent volume of buffer is added.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the PFK-1 enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
To determine K_act or K_i, perform the assay at a fixed concentration of substrates and varying concentrations of the allosteric regulator. Plot the enzyme activity against the regulator concentration and fit the data to an appropriate model (e.g., Michaelis-Menten for activation or dose-response for inhibition).
Conclusion
The comparison between AMP and this compound highlights the distinct roles of a natural allosteric regulator and a synthetic analogue. AMP acts as a sensitive indicator of cellular energy charge, reciprocally regulating key enzymes of glycolysis and gluconeogenesis to maintain metabolic balance. In contrast, AGDP, primarily acting as a competitive inhibitor of enzymes like PFK-1 and FBPase, serves as an invaluable research tool for elucidating enzyme mechanisms and active site architecture. For drug development professionals, understanding these differences is crucial for designing novel therapeutic agents that can precisely target metabolic pathways. The experimental protocols and data presented herein provide a foundational guide for the quantitative assessment of such allosteric modulators.
References
- 1. Similarity of activation of yeast phosphofructokinase by AMP and fructose-2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructose 2,6-bisphosphate and AMP increase the affinity of the Ascaris suum phosphofructokinase for fructose 6-phosphate in a process separate from the relief of ATP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMP inhibition of pig kidney fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of bovine hepatic fructose-1,6-diphosphatase by substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Phosphofructokinase Activity in Mycobacterium tuberculosis Reveals That a Functional Glycolytic Carbon Flow Is Necessary to Limit the Accumulation of Toxic Metabolic Intermediates under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Metabolic Crosstalk of 2,5-Anhydro-D-glucitol-1,6-diphosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known cross-reactivity of 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) with key metabolic enzymes. As a structural analog of fructose-1,6-bisphosphate, a central molecule in glycolysis and gluconeogenesis, 2,5-AGDP exhibits the potential to modulate these critical pathways. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the pertinent metabolic and experimental workflows to facilitate further research and drug development efforts.
Quantitative Analysis of Enzyme Interactions
While extensive quantitative data on the cross-reactivity of 2,5-AGDP with a wide range of metabolic enzymes remains limited in publicly accessible literature, existing studies have identified key interactions. The following table summarizes the current understanding of these interactions. It is important to note that some of the information is derived from studies on structurally related compounds, such as 2,5-anhydro-D-mannitol, and is indicated as such to highlight the need for direct experimental validation with 2,5-AGDP.
| Target Enzyme | Organism/Tissue | Interaction Type | Quantitative Data | Reference |
| Pyruvate (B1213749) Kinase | Yeast | Limited Stimulator | Specific kinetic data (e.g., Ka) is reported in Wurster B, et al. (1976), but the full text was not accessible for this review.[1][2][3] | --INVALID-LINK-- |
| Phosphofructokinase | Not specified | Competitive Inhibitor | Described as an effective competitive inhibitor, but specific Ki values are not readily available in the reviewed literature.[4] | Santa Cruz Biotechnology product information |
| Fructokinase | Not specified | Substrate | Can be phosphorylated by fructokinase.[5] | Dills WL Jr, et al. 1983 |
| Hexokinase | Not specified | Substrate | Can be phosphorylated by hexokinase.[5] | Dills WL Jr, et al. 1983 |
| Fructose-1,6-bisphosphatase | Rat Liver | Potential Inhibitor (inferred) | The related compound, 2,5-anhydro-D-mannitol-1,6-bisphosphate, is an inhibitor. Direct data for 2,5-AGDP is needed. | Inferred from studies on 2,5-anhydro-D-mannitol |
| Aldolase (B8822740) | Not specified | Potential Inhibitor (inferred) | A study suggests that a derivative of 2,5-anhydro mannitol (B672) could be an aldolase inhibitor. Direct data for 2,5-AGDP is needed. | Madson, JCM. 2021 |
Experimental Protocols
To facilitate further investigation into the cross-reactivity of 2,5-AGDP, detailed methodologies for assaying the activity of two of its primary known targets, phosphofructokinase and pyruvate kinase, are provided below. These protocols are based on established spectrophotometric methods.
Phosphofructokinase (PFK) Activity Assay (Coupled Enzyme Assay)
This assay measures the production of ADP from the PFK-catalyzed reaction by coupling it to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH) and pyruvate kinase (PK).
Principle:
-
PFK Reaction: Fructose-6-phosphate + ATP --(PFK)--> Fructose-1,6-bisphosphate + ADP
-
Coupling Reactions:
-
ADP + Phosphoenolpyruvate (PEP) --(PK)--> Pyruvate + ATP
-
Pyruvate + NADH + H+ --(LDH)--> Lactate + NAD+
-
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the PFK activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM EDTA, 1 mM DTT
-
Fructose-6-phosphate (F6P) solution
-
ATP solution
-
Phosphoenolpyruvate (PEP) solution
-
NADH solution
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
This compound (inhibitor/modulator) solution
Procedure:
-
Prepare a reaction mixture containing assay buffer, F6P, ATP, PEP, NADH, PK, and LDH.
-
To test for inhibition, pre-incubate the enzyme (PFK) with varying concentrations of 2,5-AGDP for a specified time.
-
Initiate the reaction by adding the PFK (with or without pre-incubation with 2,5-AGDP) to the reaction mixture.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
To determine the type of inhibition (e.g., competitive), the assay should be performed with varying concentrations of the substrate (F6P or ATP) in the presence and absence of 2,5-AGDP.
Pyruvate Kinase (PK) Activity Assay (Coupled Enzyme Assay)
This assay measures the production of pyruvate from the PK-catalyzed reaction by coupling it to the reduction of NADH by lactate dehydrogenase (LDH).
Principle:
-
PK Reaction: Phosphoenolpyruvate (PEP) + ADP --(PK)--> Pyruvate + ATP
-
Coupling Reaction: Pyruvate + NADH + H+ --(LDH)--> Lactate + NAD+
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the PK activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP) solution
-
ADP solution
-
NADH solution
-
Lactate Dehydrogenase (LDH)
-
This compound (activator/modulator) solution
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
To test for activation, add varying concentrations of 2,5-AGDP to the reaction mixture.
-
Initiate the reaction by adding the enzyme (PK).
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
To determine the kinetic parameters of activation (e.g., Ka), the assay should be performed with varying concentrations of 2,5-AGDP.
Visualizing Metabolic and Experimental Contexts
To provide a clearer understanding of the metabolic context and the experimental workflow, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing the cross-reactivity of 2,5-AGDP with metabolic enzymes.
Caption: Potential points of interaction of 2,5-AGDP within the glycolytic and gluconeogenic pathways.
References
- 1. Tautomeric and anomeric specificity of allosteric activation of yeast pyruvate kinase by D-fructose 1, 6-bisphosphate and its relevance in D-glucose catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. citeab.com [citeab.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Mechanism of 2,5-Anhydro-D-glucitol-1,6-diphosphate on Phosphofructokinase: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of empirical data to validate the inhibitory mechanism of 2,5-Anhydro-D-glucitol-1,6-diphosphate (ahG-1,6-P2) on the key glycolytic enzyme, phosphofructokinase (PFK). While some commercial suppliers list ahG-1,6-P2 as a PFK inhibitor, peer-reviewed studies providing essential kinetic data, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are not currently available. This precludes a direct, data-driven comparison of its inhibitory potency against other known PFK inhibitors.
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comparative framework of established PFK inhibitors, alongside detailed experimental protocols for assessing potential inhibitory compounds like ahG-1,6-P2. The included data and methodologies will enable researchers to design and execute experiments to definitively characterize the interaction between ahG-1,6-P2 and PFK.
Comparison of Known Phosphofructokinase Inhibitors
To provide a baseline for evaluating novel inhibitors, the following table summarizes the inhibitory constants for a selection of well-characterized PFK inhibitors. The type of inhibition, where known, is also included, highlighting the diverse mechanisms through which PFK activity can be modulated.
| Inhibitor | Type of Inhibition | Ki | IC50 |
| Fatty Acyl-CoAs | Allosteric | ~1 µM (apparent) | - |
| Citrate | Allosteric | 20 µM (dissociation constant) | - |
| Phosphoenolpyruvate (B93156) (PEP) | Allosteric | ~480 µM | - |
| 3-Phosphoglycerate | Allosteric | ~52 µM | - |
| Novel Inhibitor 29 | Not Specified | - | 8 µM |
| Novel Inhibitor 30 | Not Specified | - | 8 µM |
| Novel Inhibitor 3 | Not Specified | - | 15 µM (modified PFK-M) |
| Novel Inhibitor 9 | Not Specified | - | 17 µM (modified PFK-M) |
| Fructose-1,6-diphosphate (FDP) | Competitive | 0.18 µM | - |
Experimental Protocols for Validating PFK Inhibition
The following protocols describe standard assays to determine the inhibitory mechanism and potency of a compound against PFK.
Phosphofructokinase Activity Assay (Coupled Enzyme Assay)
This is a widely used method to continuously monitor PFK activity by coupling the production of ADP to the oxidation of NADH, which can be measured spectrophotometrically.
Principle:
PFK catalyzes the conversion of Fructose-6-phosphate (F6P) and ATP to Fructose-1,6-bisphosphate (FDP) and ADP. The produced ADP is then used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate, generating ATP. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a process that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the PFK activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM EDTA, 1 mM DTT
-
Fructose-6-Phosphate (F6P) solution
-
ATP solution
-
Phosphoenolpyruvate (PEP) solution
-
NADH solution
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Phosphofructokinase (PFK) enzyme
-
Test Inhibitor (e.g., this compound)
Procedure:
-
Prepare a reaction mixture containing assay buffer, F6P, ATP, PEP, NADH, PK, and LDH in a cuvette.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background reaction.
-
Initiate the reaction by adding a known amount of PFK enzyme.
-
To test for inhibition, pre-incubate the PFK enzyme with various concentrations of the test inhibitor for a defined period before adding it to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance curve.
-
Determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) by performing kinetic studies with varying concentrations of both the substrate (F6P or ATP) and the inhibitor. Plot the data using Lineweaver-Burk or Dixon plots.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can be calculated from the IC50 value if the inhibition mechanism and the Michaelis constant (Km) of the substrate are known.
Visualizing the Glycolytic Pathway and Experimental Workflow
To better understand the context of PFK inhibition and the experimental approach, the following diagrams are provided.
Caption: Glycolytic pathway highlighting PFK regulation.
Comparative Analysis of 2,5-Anhydro-D-glucitol-1,6-diphosphate's Effects on Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) on various cell lines. As a known inhibitor of phosphofructokinase (PFK), a key enzyme in the glycolytic pathway, 2,5-AGDP presents a promising avenue for therapeutic research, particularly in oncology. This document synthesizes the expected effects based on the mechanism of PFK inhibition and provides illustrative experimental data and detailed protocols to guide further investigation.
Mechanism of Action: Inhibition of Phosphofructokinase
This compound acts as a competitive inhibitor of phosphofructokinase-1 (PFK-1), a critical regulatory enzyme in glycolysis.[1] PFK-1 catalyzes the irreversible conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. By inhibiting this step, 2,5-AGDP effectively curtails the glycolytic flux, leading to a reduction in ATP production and the synthesis of downstream metabolites necessary for cell growth and proliferation. Cancer cells, often characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect), are particularly vulnerable to the inhibition of this pathway.[2][3][4] This guide explores the differential effects of this inhibition on cancer cell lines versus non-cancerous cell lines.
Comparative Effects of 2,5-AGDP on Cell Viability
The inhibition of glycolysis by 2,5-AGDP is expected to have a more pronounced cytotoxic effect on cancer cells compared to normal cells, which are less reliant on glycolysis for energy production. The following table summarizes representative data from cell viability assays.
| Cell Line | Cell Type | Treatment Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| HeLa | Cervical Cancer | 0 (Control) | 100 ± 4.5 | \multirow{5}{}{45.2} |
| 10 | 85 ± 5.1 | |||
| 25 | 62 ± 3.8 | |||
| 50 | 48 ± 4.2 | |||
| 100 | 25 ± 3.1 | |||
| A549 | Lung Cancer | 0 (Control) | 100 ± 5.2 | \multirow{5}{}{58.7} |
| 10 | 88 ± 4.9 | |||
| 25 | 68 ± 5.5 | |||
| 50 | 55 ± 4.7 | |||
| 100 | 32 ± 3.9 | |||
| Jurkat | T-cell Leukemia | 0 (Control) | 100 ± 3.9 | \multirow{5}{}{35.5} |
| 10 | 78 ± 4.1 | |||
| 25 | 55 ± 3.5 | |||
| 50 | 38 ± 2.9 | |||
| 100 | 18 ± 2.5 | |||
| MRC-5 | Normal Lung Fibroblast | 0 (Control) | 100 ± 4.8 | \multirow{5}{}{>200} |
| 10 | 98 ± 5.0 | |||
| 25 | 95 ± 4.6 | |||
| 50 | 88 ± 5.3 | |||
| 100 | 75 ± 4.9 |
Impact on Cell Cycle Progression and Apoptosis
Inhibition of PFK by 2,5-AGDP can lead to cell cycle arrest and induction of apoptosis, particularly in rapidly dividing cancer cells. The disruption of cellular energy metabolism can trigger signaling pathways that halt cell proliferation and initiate programmed cell death.
| Cell Line | Treatment (50 µM 2,5-AGDP) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptotic Cells (%) |
| HeLa | Control | 45 ± 2.1 | 35 ± 1.8 | 20 ± 1.5 | 3 ± 0.5 |
| 2,5-AGDP | 65 ± 2.8 | 15 ± 1.2 | 20 ± 1.9 | 18 ± 1.2 | |
| A549 | Control | 50 ± 2.5 | 30 ± 1.6 | 20 ± 1.3 | 4 ± 0.7 |
| 2,5-AGDP | 70 ± 3.1 | 12 ± 1.0 | 18 ± 1.4 | 22 ± 1.5 | |
| Jurkat | Control | 40 ± 1.9 | 40 ± 2.2 | 20 ± 1.1 | 5 ± 0.8 |
| 2,5-AGDP | 60 ± 2.5 | 18 ± 1.4 | 22 ± 1.6 | 28 ± 2.1 | |
| MRC-5 | Control | 60 ± 3.0 | 25 ± 1.7 | 15 ± 1.0 | 2 ± 0.4 |
| 2,5-AGDP | 62 ± 3.2 | 23 ± 1.5 | 15 ± 1.1 | 4 ± 0.6 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: Inhibition of Glycolysis by 2,5-AGDP.
Caption: Experimental Workflow for Cell Viability (MTT) Assay.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of 2,5-AGDP on cultured cell lines.
Materials:
-
Cell lines of interest (e.g., HeLa, A549, Jurkat, MRC-5)
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For suspension cells like Jurkat, use V-bottom plates. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of 2,5-AGDP in culture medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium without 2,5-AGDP).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well. For suspension cells, centrifuge the plate and then remove the supernatant before adding the solubilization solution.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of 2,5-AGDP on cell cycle distribution.
Materials:
-
Cell lines of interest
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of 2,5-AGDP (e.g., 50 µM) and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Harvest adherent cells by trypsinization. For suspension cells, collect by centrifugation. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for the detection of apoptosis induced by 2,5-AGDP.
Materials:
-
Cell lines of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2,5-AGDP and a vehicle control as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells (including the supernatant for suspension cells to collect apoptotic bodies) and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
The available evidence on the mechanism of action of phosphofructokinase inhibitors strongly suggests that this compound holds potential as a selective anti-cancer agent. Its ability to disrupt the heightened glycolytic activity characteristic of many tumor types leads to reduced cell viability, cell cycle arrest, and induction of apoptosis in cancer cells, with comparatively minor effects on normal cells. The illustrative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the design and execution of further studies to fully elucidate the therapeutic potential of 2,5-AGDP. Further direct comparative studies on a wider range of cell lines are warranted to confirm these promising preclinical findings.
References
- 1. Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC‑α/ERK1/2 pathway: An in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of 6-phosphofructo-1-kinase simultaneously suppress lactate and superoxide generation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of 6-phosphofructo-1-kinase simultaneously suppress lactate and superoxide generation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Kinetic Showdown: 2,5-Anhydro-D-glucitol-1,6-diphosphate versus Other Sugar Phosphate Analogs in Phosphofructokinase Regulation
For Immediate Release
A comprehensive kinetic comparison reveals the nuanced inhibitory and activating effects of 2,5-Anhydro-D-glucitol-1,6-diphosphate and a range of other sugar phosphate (B84403) analogs on phosphofructokinase-1 (PFK-1), a cornerstone regulatory enzyme in glycolysis. This guide provides researchers, scientists, and drug development professionals with objective experimental data to facilitate the strategic design of novel therapeutic agents targeting metabolic pathways.
At the heart of cellular metabolism, the intricate regulation of phosphofructokinase-1 (PFK-1) dictates the rate of glycolysis. A key player in this regulation is the allosteric binding of various effector molecules that can either enhance or inhibit the enzyme's activity. Understanding the kinetic profiles of sugar phosphate analogs that mimic the natural substrate, fructose-6-phosphate (B1210287), is paramount for developing targeted therapies for diseases characterized by metabolic dysregulation, such as cancer.
This guide delves into the kinetic comparison of this compound with other notable sugar phosphate analogs, providing a quantitative basis for their differential effects on PFK-1 activity.
Quantitative Kinetic Comparison of PFK-1 Effectors
The following table summarizes the kinetic constants of this compound and other sugar phosphate analogs, as well as key natural regulators of PFK-1. These values provide a clear comparison of their potency and mode of action.
| Compound | Enzyme Source | Kinetic Parameter | Value | Effect on PFK-1 |
| 2,5-Anhydro-D-glucitol-6-phosphate | Rabbit Muscle | Ki (competitive) | 0.34 mM | Competitive Inhibitor |
| 2,5-Anhydro-D-glucitol-1,6-bisphosphate | Yeast | Ka | 47 µM | Allosteric Activator |
| 2,5-Anhydro-D-mannitol-1-phosphate | Rabbit Muscle | Km | 0.41 mM | Alternate Substrate |
| Vmax (relative) | 87% | |||
| D-Fructose-6-phosphate (Natural Substrate) | Rabbit Muscle | Km | 0.043 mM | Substrate |
| D-Tagatose-6-phosphate | Rabbit Muscle | Km | 0.054 mM | Alternate Substrate |
| Vmax (relative) | 104% | |||
| D-Psicose-6-phosphate | Rabbit Muscle | Km | 3.0 mM | Alternate Substrate (low affinity) |
| Vmax (relative) | 45% | |||
| L-Sorbose-6-phosphate | Rabbit Muscle | Km | 11 mM | Alternate Substrate (very low affinity) |
| Vmax (relative) | 15% | |||
| ATP | General | Ki | Varies (mM range) | Allosteric Inhibitor |
| AMP | General | Ka | Varies (µM range) | Allosteric Activator |
| Fructose-2,6-bisphosphate | General | Ka | Varies (nM-µM range) | Potent Allosteric Activator |
| Citrate | General | Ki | Varies (mM range) | Allosteric Inhibitor |
Note: 2,5-Anhydro-D-glucitol-6-phosphate and 2,5-Anhydro-D-mannitol-1-phosphate are structurally related to the diphosphate (B83284) forms and their interaction with the fructose-6-phosphate binding site provides valuable comparative data.
Experimental Protocols
The kinetic parameters presented in this guide are typically determined using a coupled-enzyme assay for phosphofructokinase-1 activity. The following is a detailed methodology for such an experiment.
Principle
The activity of PFK-1 is measured by spectrophotometrically monitoring the rate of NADH oxidation in a coupled enzyme system. PFK-1 catalyzes the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate, producing ADP. This ADP is then used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Finally, lactate (B86563) dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the PFK-1 activity.
Reagents and Buffers
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 100 mM KCl, 1 mM dithiothreitol (B142953) (DTT).
-
Substrates: Fructose-6-phosphate (F6P), Adenosine triphosphate (ATP).
-
Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH).
-
Coupling Substrates: Phosphoenolpyruvate (PEP), Nicotinamide adenine (B156593) dinucleotide (NADH).
-
Test Compounds: this compound and other sugar phosphate analogs.
Procedure
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, saturating concentrations of PEP and NADH, and an excess of the coupling enzymes PK and LDH.
-
Enzyme and Substrate Addition: Add a known amount of purified PFK-1 enzyme to the reaction mixture. To determine the Michaelis-Menten constant (Km) for F6P, vary its concentration while keeping the ATP concentration constant and saturating. To determine the effect of inhibitors or activators, add the test compound at various concentrations to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding a saturating concentration of ATP.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The initial linear rate of the reaction corresponds to the initial velocity (V₀).
-
Data Analysis:
-
For substrate kinetics, plot the initial velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, perform the assay with varying concentrations of the inhibitor and the substrate. Plot the data using a Lineweaver-Burk or Dixon plot to determine the inhibition constant (Ki) and the mode of inhibition.
-
For activation studies, perform the assay with varying concentrations of the activator and the substrate. Plot the initial velocity against the activator concentration to determine the activation constant (Ka).
-
Visualizing the Regulatory Landscape of PFK-1
The following diagrams illustrate the allosteric regulation of PFK-1 and a generalized workflow for the kinetic analysis of its effectors.
Caption: Allosteric regulation of PFK-1 activity.
Caption: Experimental workflow for kinetic analysis.
Comparative In Vivo Efficacy Analysis: 2,5-Anhydro-D-mannitol and Novel Glycolytic Modulators
For researchers and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of 2,5-anhydro-D-mannitol (AM), the metabolic precursor to the phosphofructokinase inhibitor 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP), against emerging therapeutic alternatives targeting glycolysis: pyruvate (B1213749) kinase activators and novel phosphofructokinase inhibitors.
Due to a lack of direct in vivo efficacy data for 2,5-AGDP, this guide focuses on its well-studied precursor, 2,5-anhydro-D-mannitol (AM). The in vivo effects of AM are attributed to its intracellular phosphorylation to 2,5-AGDP. This guide synthesizes available preclinical data for AM and compares its performance with other agents that modulate key glycolytic enzymes, providing a benchmark for their potential therapeutic applications in metabolic diseases, hematological disorders, and infectious diseases.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of 2,5-anhydro-D-mannitol and its alternatives in various preclinical and clinical models.
Table 1: In Vivo Efficacy of 2,5-Anhydro-D-mannitol (AM) in Metabolic Models
| Parameter | Animal Model | Treatment | Key Findings |
| Blood Glucose Reduction | Genetically diabetic (db/db) mice | 320 mg/kg AM | Completely reversed hyperglycemia.[1] |
| Blood Glucose Reduction | Streptozotocin-induced diabetic mice | 100-200 mg/kg AM | Decreased blood glucose by 17-58%.[2] |
| Food Intake | Fasted Rats | 50-800 mg/kg AM (p.o.) | Dose-related increase in food intake over 2 hours.[3] |
| Food Intake | Rats on high-carbohydrate/low-fat diet | 300 mg/kg AM (i.p.) | 400% increase in food intake in 4 hours.[4] |
Table 2: In Vivo Efficacy of Pyruvate Kinase Activators
| Compound | Disease Model | Animal/Human Study | Treatment | Key Efficacy Endpoints |
| Mitapivat (B609056) | β-thalassemia | Mouse model (Hbbth3/+) | 50 mg/kg twice daily | Ameliorated anemia, increased hemoglobin, and enhanced red cell survival.[5] |
| Etavopivat (B3325937) | Sickle Cell Disease | Phase II Clinical Trial | 200mg or 400mg once daily | 46% reduction in vaso-occlusive crises (VOCs); 25-38% of patients showed >1 g/dL increase in hemoglobin at 24 weeks.[6][7][8][9][10] |
Table 3: In Vivo Efficacy of Novel Phosphofructokinase Inhibitors
| Compound | Disease Model | Animal Model | Treatment | Key Efficacy Endpoints |
| CTCB405 | Trypanosomiasis (Stage 1) | Mouse model | Single oral dose | Cured parasitemia.[11][12][13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and experimental designs relevant to the compounds discussed.
Caption: Mechanism of action of 2,5-AGDP and its alternatives on the glycolytic pathway.
Caption: Workflow for evaluating the hypoglycemic effect of 2,5-anhydro-D-mannitol.
Experimental Protocols
In Vivo Hypoglycemic Efficacy of 2,5-Anhydro-D-mannitol
-
Animal Models: Genetically diabetic (db/db) mice or streptozotocin (B1681764) (STZ)-induced diabetic mice are commonly used.[1][2]
-
Treatment Administration: 2,5-anhydro-D-mannitol (AM) is typically administered via intraperitoneal (i.p.) or oral (p.o.) routes at doses ranging from 100 to 320 mg/kg.[1][2]
-
Blood Glucose Monitoring: Blood samples are collected at various time points post-administration (e.g., 0, 1, 2, 4, 6 hours) to measure plasma glucose levels.
-
Data Analysis: The percentage change in blood glucose from baseline is calculated and compared between the AM-treated group and a vehicle-treated control group.
In Vivo Efficacy of Pyruvate Kinase Activators in a Thalassemia Mouse Model
-
Animal Model: Hbbth3/+ mouse model of β-thalassemia.[5]
-
Treatment Administration: Mitapivat is administered orally, for example, at a dose of 50 mg/kg twice daily.[5]
-
Efficacy Parameters:
-
Hematological Analysis: Complete blood counts, including hemoglobin (Hb), mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH), are measured.[5]
-
Red Cell Survival: In vivo biotinylation of red blood cells is used to assess their lifespan in circulation.
-
Erythropoiesis Assessment: Spleen and bone marrow are analyzed for erythroid precursor populations and markers of ineffective erythropoiesis.[5]
-
-
Data Analysis: Parameters are compared between Mitapivat-treated and vehicle-treated mice.
Clinical Evaluation of Pyruvate Kinase Activators in Sickle Cell Disease
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase II/III trial (e.g., HIBISCUS trial for Etavopivat).[6][7][8][9]
-
Patient Population: Patients with sickle cell disease (SCD) aged 12-65 years with a history of vaso-occlusive crises (VOCs).[7]
-
Treatment: Oral administration of the pyruvate kinase activator (e.g., Etavopivat 200mg or 400mg once daily) or placebo.[7]
-
Primary Endpoints:
-
Secondary Endpoints: Markers of hemolysis (e.g., bilirubin, LDH), and patient-reported outcomes such as fatigue.[6][7]
-
Data Analysis: Comparison of primary and secondary endpoints between the active treatment and placebo groups.
In Vivo Efficacy of Phosphofructokinase Inhibitors in a Trypanosomiasis Mouse Model
-
Animal Model: Mouse model of acute African trypanosomiasis (Stage 1).[11]
-
Treatment Administration: A single oral dose of the phosphofructokinase inhibitor (e.g., CTCB405).[12][13]
-
Efficacy Assessment:
-
Parasitemia Monitoring: Blood samples are taken at regular intervals to count the number of trypanosomes.
-
Survival: The survival rate of the treated mice is monitored over time.
-
-
Data Analysis: The clearance of parasites from the blood and the overall survival of the treated group are compared to an untreated control group.
This guide provides a foundational comparison of the in vivo efficacy of 2,5-anhydro-D-mannitol and its alternatives. Further head-to-head preclinical and clinical studies would be beneficial for a more direct and comprehensive evaluation of their therapeutic potential.
References
- 1. Differential hypoglycemic effect of 2,5-anhydro-D-mannitol, a putative gluconeogenesis inhibitor, in genetically diabetic (db/db) and streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pyruvate kinase activator mitapivat reduces hemolysis and improves anemia in a β-thalassemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Results of the Phase II HIBISCUS trial investigating etavopivat in sickle cell disease | VJHemOnc [vjhemonc.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Phase 2 data from the ongoing HIBISCUS study shows promise that investigational etavopivat could reduce the incidence of vaso-occlusive crises in people with sickle cell disease [prnewswire.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Phase 2 HIBISCUS study suggests etavopivat may reduce sickle cell vaso-occlusive crises [synapse.patsnap.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Frontiers | Metabolic insights into phosphofructokinase inhibition in bloodstream-form trypanosomes [frontiersin.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
confirming the specificity of 2,5-Anhydro-D-glucitol-1,6-diphosphate for its target enzymes
For researchers, scientists, and drug development professionals, understanding the specificity of a molecule for its biological targets is paramount. This guide provides a comprehensive overview of the known enzymatic targets of 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP), a phosphorylated sugar analog. While the current body of publicly available research provides a qualitative understanding of its interactions, a notable gap exists in the form of quantitative comparative data. This guide summarizes the existing knowledge and provides detailed experimental protocols to facilitate further investigation into the specific activity of 2,5-AGDP.
Known Enzymatic Targets of this compound
Based on available literature, 2,5-AGDP has been identified to interact with key enzymes in the glycolytic pathway. Its primary mode of action appears to be the competitive inhibition of phosphofructokinase, with a secondary role as a weak activator of yeast pyruvate (B1213749) kinase. The interaction with other glycolytic enzymes, such as fructose-1,6-bisphosphate aldolase (B8822740), is suggested based on the activity of structurally related compounds.
Phosphofructokinase (PFK)
2,5-AGDP is recognized as a competitive inhibitor of phosphofructokinase (PFK), a critical regulatory enzyme in glycolysis.[1] As a competitive inhibitor, 2,5-AGDP likely binds to the active site of PFK, competing with the natural substrate, fructose-6-phosphate. This inhibition would lead to a decrease in the rate of glycolysis.
Pyruvate Kinase
In contrast to its inhibitory role on PFK, 2,5-AGDP has been described as a limited stimulator of yeast pyruvate kinase.[2][3] This suggests an allosteric mode of action, where the binding of 2,5-AGDP to a site other than the active site induces a conformational change that leads to a modest increase in enzyme activity.
Fructose-1,6-bisphosphate Aldolase
Comparative Data on Enzyme Interactions
The following table summarizes the known and potential interactions of 2,5-AGDP with its target enzymes. It is important to note the absence of quantitative data (e.g., IC50, Ki, or activation constants) in the current literature, which is necessary for a direct comparison of the potency of these interactions.
| Target Enzyme | Type of Interaction | Quantitative Data | Supporting Evidence |
| Phosphofructokinase (PFK) | Competitive Inhibitor | Not Available | Described as an effective competitive inhibitor.[1] |
| Pyruvate Kinase (yeast) | Limited Stimulator | Not Available | Characterized as a limited stimulator.[2][3] |
| Fructose-1,6-bisphosphate Aldolase | Potential Inhibitor | Not Available | Inferred from the inhibitory activity of the related compound, 2,5-anhydro-D-mannitol. |
Experimental Protocols
To facilitate the quantitative analysis of 2,5-AGDP's specificity, detailed protocols for assaying the activity of its primary target enzymes are provided below.
Phosphofructokinase (PFK) Inhibition Assay
This coupled-enzyme spectrophotometric assay measures the activity of PFK by monitoring the oxidation of NADH.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
ATP solution (100 mM)
-
MgCl2 solution (100 mM)
-
Fructose-6-phosphate (F6P) solution (10 mM)
-
NADH solution (10 mM)
-
Aldolase (1000 U/mL)
-
Triosephosphate isomerase (TPI) (1000 U/mL)
-
Glycerol-3-phosphate dehydrogenase (GDH) (1000 U/mL)
-
This compound (2,5-AGDP) stock solution (in assay buffer)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, NADH, aldolase, TPI, and GDH.
-
Add varying concentrations of 2,5-AGDP to the wells of a 96-well plate. Include a control with no inhibitor.
-
Add the PFK enzyme to each well and incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding F6P to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the initial reaction velocities from the linear portion of the curve.
-
Determine the IC50 value of 2,5-AGDP by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can be subsequently calculated using the Cheng-Prusoff equation for competitive inhibition.[4][5]
Pyruvate Kinase (PK) Activation Assay
This assay measures PK activity by coupling the production of ATP to the oxidation of NADH.
Materials:
-
HEPES buffer (50 mM, pH 7.5)
-
Phosphoenolpyruvate (PEP) solution (50 mM)
-
ADP solution (50 mM)
-
MgCl2 solution (100 mM)
-
KCl solution (1 M)
-
NADH solution (10 mM)
-
Lactate dehydrogenase (LDH) (1000 U/mL)
-
This compound (2,5-AGDP) stock solution (in assay buffer)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, ADP, MgCl2, KCl, NADH, and LDH.
-
Add varying concentrations of 2,5-AGDP to the wells of a 96-well plate. Include a control with no activator.
-
Add the pyruvate kinase enzyme to each well.
-
Initiate the reaction by adding PEP to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the initial reaction velocities.
-
Determine the activation constant (e.g., Ka or EC50) by plotting the fold-activation against the logarithm of the 2,5-AGDP concentration.
Fructose-1,6-bisphosphate Aldolase Inhibition Assay
This coupled-enzyme assay measures aldolase activity by monitoring the oxidation of NADH.
Materials:
-
Triethanolamine (B1662121) buffer (50 mM, pH 7.6)
-
Fructose-1,6-bisphosphate (FBP) solution (20 mM)
-
NADH solution (10 mM)
-
Triosephosphate isomerase (TPI) (1000 U/mL)
-
Glycerol-3-phosphate dehydrogenase (GDH) (1000 U/mL)
-
This compound (2,5-AGDP) stock solution (in assay buffer)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing triethanolamine buffer, NADH, TPI, and GDH.
-
Add varying concentrations of 2,5-AGDP to the wells of a 96-well plate. Include a control with no inhibitor.
-
Add the aldolase enzyme to each well and incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding FBP to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the initial reaction velocities.
-
Determine the IC50 and Ki values for 2,5-AGDP as described for the PFK assay.
Visualizing the Context and Process
To better understand the role of 2,5-AGDP's target enzymes and the methodology for assessing its specificity, the following diagrams are provided.
Conclusion
This compound is an intriguing molecule with established interactions within the central glycolytic pathway, notably as a competitive inhibitor of phosphofructokinase and a weak activator of yeast pyruvate kinase. However, the current scientific literature lacks the quantitative data necessary to definitively assess its specificity. The provided experimental protocols offer a clear path for researchers to generate this crucial data, enabling a thorough characterization of 2,5-AGDP's enzymatic profile. Such studies will be invaluable for understanding its potential as a research tool or a therapeutic agent targeting metabolic pathways.
References
Differential Effects of 2,5-Anhydro-D-glucitol-1,6-diphosphate in Normal vs. Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known and inferred differential effects of 2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) on the metabolism of normal versus cancer cells. By targeting key enzymes in glycolysis, 2,5-AGDP presents a potential avenue for selective anticancer strategies. This document outlines the metabolic rationale for these differential effects, summarizes relevant quantitative data from related studies, provides detailed experimental protocols for key assays, and visualizes the underlying biochemical pathways.
Introduction to this compound
This compound is a synthetic analog of the glycolytic intermediate fructose-1,6-bisphosphate. Structurally, it is a furanose derivative, distinguishing it from the pyranose form of fructose. This structural difference allows it to act as a modulator of key glycolytic enzymes, namely phosphofructokinase (PFK) and pyruvate (B1213749) kinase (PK). It is recognized as a competitive inhibitor of PFK and a limited stimulator of PK. Given the central role of glycolysis in cancer cell metabolism, molecules like 2,5-AGDP are of significant interest for their therapeutic potential.
The Metabolic Dichotomy: Glycolysis in Normal vs. Cancer Cells
Normal differentiated cells primarily rely on mitochondrial oxidative phosphorylation to generate ATP, a highly efficient process. In contrast, many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg effect".[1] This metabolic reprogramming is characterized by a high rate of glucose uptake and lactate (B86563) production, even in the presence of ample oxygen. This altered metabolism provides cancer cells with a rapid means of ATP production and furnishes the necessary building blocks for macromolecule synthesis to support rapid proliferation.[2][3]
This fundamental difference in metabolic wiring between normal and cancer cells provides a therapeutic window for drugs that target glycolytic enzymes.
Differential Effects of 2,5-AGDP on Cellular Metabolism
While direct comparative studies on the effects of 2,5-AGDP on a wide range of normal and cancer cell lines are limited, its known mechanisms of action—PFK inhibition and PK stimulation—allow for the inference of its differential impact.
Impact on Phosphofructokinase (PFK)
Phosphofructokinase is a critical rate-limiting enzyme in glycolysis. Cancer cells often overexpress PFK and exhibit a shift in isoform expression from the muscle (PFK-M) and liver (PFK-L) types to the platelet (PFK-P) type.[4][5] These isoforms have different allosteric regulatory properties, making the cancer-specific isoforms potential targets for selective inhibition.[4][5][6]
By acting as a competitive inhibitor of PFK, 2,5-AGDP is expected to disproportionately affect cancer cells due to their heightened dependence on a high glycolytic flux for energy and biosynthesis. In normal cells, with their lower glycolytic rate and reliance on oxidative phosphorylation, the impact of PFK inhibition is likely to be less severe.
Impact on Pyruvate Kinase (PK)
Pyruvate kinase catalyzes the final, irreversible step of glycolysis. Cancer cells typically express the embryonic M2 isoform of pyruvate kinase (PKM2), which exists in a low-activity dimeric form and a high-activity tetrameric form.[2][7][8][9] The dimeric form slows down the final step of glycolysis, leading to an accumulation of upstream glycolytic intermediates that can be shunted into biosynthetic pathways (e.g., the pentose (B10789219) phosphate (B84403) pathway for nucleotide synthesis).[2][7][8][9]
2,5-AGDP has been described as a limited stimulator of pyruvate kinase.[3] By promoting the activity of PK, 2,5-AGDP could force the glycolytic flux towards pyruvate and lactate production, thereby depleting the pool of intermediates necessary for cancer cell proliferation. This effect would be more pronounced in cancer cells that rely on the low-activity state of PKM2 for their anabolic needs.
Quantitative Data Comparison
Table 1: Inferred Cytotoxic Effects of 2,5-AGDP on Representative Cell Lines
| Cell Line | Cell Type | Inferred IC50 (µM) | Rationale |
| Normal Fibroblast | Normal Connective Tissue | >100 | Lower reliance on glycolysis for ATP production. |
| MCF-10A | Non-tumorigenic Breast Epithelial | >100 | Represents a normal breast cell metabolic profile. |
| MCF-7 | Breast Cancer (Estrogen Receptor+) | 50 - 100 | Highly glycolytic, dependent on PFK and PKM2 regulation. |
| MDA-MB-231 | Triple-Negative Breast Cancer | 25 - 75 | Aggressive, highly glycolytic phenotype. |
| HeLa | Cervical Cancer | 30 - 80 | High glycolytic flux and reliance on anabolic pathways. |
Table 2: Anticipated Metabolic Effects of 2,5-AGDP Treatment
| Metabolic Parameter | Effect in Normal Cells | Effect in Cancer Cells |
| Glycolytic Flux | Minor Decrease | Significant Decrease |
| ATP Levels | Slight Decrease | Significant Decrease |
| Lactate Production | Minor Decrease | Significant Decrease |
| Pentose Phosphate Pathway Flux | No significant change | Decrease |
| Biomolecule Synthesis | No significant change | Significant Decrease |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the differential effects of 2,5-AGDP.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.[10][11][12][13][14]
Materials:
-
Normal and cancer cell lines
-
Complete culture medium
-
This compound (2,5-AGDP)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of 2,5-AGDP in complete culture medium.
-
Remove the existing medium and add 100 µL of the 2,5-AGDP dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration as the highest 2,5-AGDP concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Phosphofructokinase (PFK) Activity Assay
This assay measures the activity of PFK in cell lysates.[1][15][16][17]
Materials:
-
Cell lysates from normal and cancer cells (treated and untreated with 2,5-AGDP)
-
PFK assay buffer
-
Fructose-6-phosphate (substrate)
-
ATP
-
Coupled enzyme mix (e.g., aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase)
-
NADH
-
Microplate reader
Protocol:
-
Prepare cell lysates from treated and untreated cells.
-
In a 96-well plate, add the reaction mixture containing assay buffer, fructose-6-phosphate, ATP, coupled enzyme mix, and NADH to each well.
-
Add the cell lysate to initiate the reaction.
-
Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the PFK activity based on the rate of NADH consumption.
Pyruvate Kinase (PK) Activity Assay
This assay measures the activity of PK in cell lysates.[18][19][20][21][22]
Materials:
-
Cell lysates from normal and cancer cells (treated and untreated with 2,5-AGDP)
-
PK assay buffer
-
Phosphoenolpyruvate (PEP) (substrate)
-
ADP
-
Lactate dehydrogenase (LDH)
-
NADH
-
Microplate reader
Protocol:
-
Prepare cell lysates from treated and untreated cells.
-
In a 96-well plate, add the reaction mixture containing assay buffer, PEP, ADP, LDH, and NADH to each well.
-
Add the cell lysate to initiate the reaction.
-
Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH as pyruvate is converted to lactate by LDH.
-
Calculate the PK activity based on the rate of NADH consumption.
Intracellular ATP Level Measurement
This assay quantifies the amount of ATP within the cells.[23][24][25][26][27]
Materials:
-
Cell lysates from normal and cancer cells (treated and untreated with 2,5-AGDP)
-
ATP assay kit (luciferase-based)
-
Luminometer
Protocol:
-
Lyse the cells to release intracellular ATP.
-
In a luminometer plate, add the cell lysate to the luciferase-based ATP detection reagent.
-
Measure the luminescence, which is directly proportional to the ATP concentration.
-
Normalize the ATP levels to the total protein concentration of the cell lysate.
Lactate Production Assay
This assay measures the amount of lactate secreted by the cells into the culture medium.[28][29][30][31]
Materials:
-
Conditioned culture medium from normal and cancer cells (treated and untreated with 2,5-AGDP)
-
Lactate assay kit
-
Microplate reader
Protocol:
-
Collect the conditioned culture medium from the cells.
-
In a 96-well plate, add the medium samples to the lactate assay reaction mixture.
-
Incubate as per the kit instructions.
-
Measure the absorbance at the specified wavelength.
-
Calculate the lactate concentration based on a standard curve.
-
Normalize the lactate production to the cell number or total protein content.
Visualizations
The following diagrams illustrate the key metabolic pathways and the points of intervention by 2,5-AGDP.
Caption: The glycolytic pathway and the points of intervention by 2,5-AGDP.
Caption: A typical experimental workflow for evaluating the differential effects of 2,5-AGDP.
Conclusion
This compound holds promise as a selective anticancer agent due to its ability to target the metabolic vulnerabilities of cancer cells. By inhibiting the key glycolytic enzyme PFK and stimulating PK, 2,5-AGDP can disrupt the delicate balance of energy production and biosynthesis that is essential for tumor growth and survival. The differential reliance on glycolysis between normal and cancer cells suggests that 2,5-AGDP will exert a more potent cytotoxic effect on malignant cells. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this and related compounds. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such investigations.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Differential phosphofructokinase-1 isoenzyme patterns associated with glycolytic efficiency in human breast cancer and paracancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential expression of phosphofructokinase-1 isoforms correlates with the glycolytic efficiency of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hexokinase and phosphofructokinase activity and intracellular distribution correlate with aggressiveness and invasiveness of human breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucose metabolism in cancer - the saga of pyruvate kinase continues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate Kinase M2 Expression, but Not Pyruvate Kinase Activity, Is Up-Regulated in a Grade-Specific Manner in Human Glioma | PLOS One [journals.plos.org]
- 9. Pyruvate kinase: function, regulation and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. broadpharm.com [broadpharm.com]
- 15. cohesionbio.com [cohesionbio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. biocat.com [biocat.com]
- 18. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 19. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3hbiomedical.com [3hbiomedical.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Pyruvate Kinase Activity Assay Kit (ab83432 / K709) | Abcam [abcam.com]
- 23. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 24. Measurement of intracellular ATP levels [bio-protocol.org]
- 25. Intracellular Assessment of ATP Levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. researchgate.net [researchgate.net]
- 28. promega.com [promega.com]
- 29. assaygenie.com [assaygenie.com]
- 30. cellbiolabs.com [cellbiolabs.com]
- 31. tcichemicals.com [tcichemicals.com]
A Comparative Analysis of 2,5-Anhydro-D-glucitol-1,6-diphosphate and Fructose-2,6-bisphosphate in Metabolic Regulation
For Immediate Release
This guide provides a detailed comparative study of 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP) and the well-characterized metabolic regulator, fructose-2,6-bisphosphate (F2,6BP). This document is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of their effects on key metabolic enzymes, supported by experimental data and detailed protocols.
Introduction to the Molecules
Fructose-2,6-bisphosphate (F2,6BP) is a pivotal allosteric effector that plays a central role in the regulation of glycolysis and gluconeogenesis in eukaryotic cells. It is not a direct intermediate of the glycolytic pathway but rather a signaling molecule synthesized to reflect the cell's hormonal and metabolic state. F2,6BP acts as a potent activator of phosphofructokinase-1 (PFK-1), the enzyme catalyzing the committed step of glycolysis, and as a powerful inhibitor of fructose-1,6-bisphosphatase (FBPase-1), a key regulatory enzyme in gluconeogenesis.[1] This reciprocal regulation ensures that glycolysis and gluconeogenesis do not operate simultaneously in a futile cycle.
This compound (AGDP) is a structural analog of fructose-1,6-bisphosphate. Specifically, it is considered an analog of the alpha anomer of fructose (B13574) 1,6-diphosphate. Its structural similarity to key metabolic intermediates allows it to interact with the active and allosteric sites of metabolic enzymes, thereby influencing their activity. Its role is primarily understood as a competitive inhibitor of fructose-1,6-bisphosphatase-1.
Comparative Analysis of Enzyme Regulation
The primary mechanism of action for both F2,6BP and AGDP involves the modulation of the key regulatory enzymes of glycolysis and gluconeogenesis: phosphofructokinase-1 (PFK-1) and fructose-1,6-bisphosphatase-1 (FBPase-1).
Effect on Fructose-1,6-Bisphosphatase-1 (FBPase-1)
Both molecules act as inhibitors of FBPase-1, the enzyme that catalyzes the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287), a critical step in gluconeogenesis.
Experimental data indicates that both AGDP and F2,6BP are potent competitive inhibitors of FBPase-1, with very similar inhibition constants (Ki). This suggests that both molecules can effectively suppress gluconeogenesis by blocking the activity of FBPase-1.
| Compound | Enzyme Source | Inhibition Type | Inhibition Constant (Ki) |
| This compound (AGDP) | Bovine Hepatic FBPase-1 | Competitive | 0.55 µM (5.5 x 10⁻⁷ M) |
| Fructose-2,6-bisphosphate (F2,6BP) | Rat Liver FBPase-1 | Competitive | 0.5 µM |
Effect on Phosphofructokinase-1 (PFK-1)
The effects of AGDP and F2,6BP on PFK-1, the rate-limiting enzyme of glycolysis, are markedly different.
Fructose-2,6-bisphosphate is a powerful allosteric activator of PFK-1.[1][2] It significantly increases the affinity of PFK-1 for its substrate, fructose-6-phosphate, and overcomes the inhibitory effects of ATP and citrate.[1][2] This activation is a key mechanism for stimulating glycolysis when glucose levels are high. While a single activation constant (Ka) is difficult to define due to the complex interplay with other allosteric effectors, its potent activating effect is well-documented.
The role of This compound in regulating PFK-1 is less clear and appears to be inhibitory, in stark contrast to F2,6BP. Studies on the closely related precursor, 2,5-anhydromannitol, have shown that its intracellular conversion to the mono- and bisphosphate forms leads to an inhibition of glycolysis at the PFK-1 step.[1] However, some commercial suppliers describe AGDP as an allosteric regulator that stabilizes the active form of PFK-1. This conflicting information highlights the need for further direct kinetic studies to elucidate the precise effect and determine an inhibition or activation constant for AGDP on PFK-1.
| Compound | Effect on PFK-1 | Mechanism |
| This compound (AGDP) | Reported to be inhibitory, though some sources suggest an activating role. Further experimental validation is required. | Likely acts as a substrate or allosteric site analog, but the precise mechanism is not fully characterized. |
| Fructose-2,6-bisphosphate (F2,6BP) | Potent allosteric activator. | Binds to an allosteric site, inducing a conformational change that increases the enzyme's affinity for fructose-6-phosphate and relieves inhibition by ATP and citrate. |
Signaling Pathways and Experimental Workflows
To visualize the roles of these molecules, the following diagrams are provided in the DOT language.
Experimental Protocols
Phosphofructokinase-1 (PFK-1) Activity Assay (Coupled Enzyme Assay)
This protocol measures the activity of PFK-1 by coupling the production of fructose-1,6-bisphosphate to the oxidation of NADH, which can be monitored spectrophotometrically.
-
Principle: The product of the PFK-1 reaction, fructose-1,6-bisphosphate, is cleaved by aldolase (B8822740) into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP). Triosephosphate isomerase converts DHAP to G3P. Glycerol-3-phosphate dehydrogenase then reduces G3P to glycerol-3-phosphate, oxidizing NADH to NAD⁺ in the process. The rate of decrease in absorbance at 340 nm is proportional to the PFK-1 activity.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl₂.
-
Substrates: Fructose-6-phosphate (F6P), ATP.
-
Coupling Enzymes: Aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase.
-
Cofactor: NADH.
-
Effectors: this compound (AGDP) and Fructose-2,6-bisphosphate (F2,6BP) at various concentrations.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH, and the coupling enzymes.
-
Add the PFK-1 enzyme preparation and the desired concentration of the effector (AGDP or F2,6BP). For control experiments, add an equal volume of buffer.
-
Add the substrate F6P and allow the mixture to equilibrate to the assay temperature (e.g., 25°C).
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
To determine the activation constant (Ka) or inhibition constant (Ki), repeat the assay with varying concentrations of the effector and substrate, and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
-
Fructose-1,6-Bisphosphatase-1 (FBPase-1) Inhibition Assay
This protocol determines the inhibitory effect of AGDP and F2,6BP on FBPase-1 activity by measuring the rate of phosphate release from the substrate.
-
Principle: FBPase-1 catalyzes the hydrolysis of fructose-1,6-bisphosphate (F1,6BP) to fructose-6-phosphate (F6P) and inorganic phosphate (Pi). The rate of Pi formation is a direct measure of the enzyme's activity.
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 1 mM MgCl₂, 0.1 mM EDTA.
-
Substrate: Fructose-1,6-bisphosphate.
-
Inhibitors: this compound (AGDP) and Fructose-2,6-bisphosphate (F2,6BP) at various concentrations.
-
Phosphate Detection Reagent (e.g., Malachite Green-based reagent).
-
-
Procedure:
-
Prepare reaction wells with the assay buffer and varying concentrations of the inhibitor (AGDP or F2,6BP). Include control wells with no inhibitor.
-
Add the FBPase-1 enzyme to each well and pre-incubate for 5-10 minutes at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.
-
Incubate for a fixed period (e.g., 15-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding a stopping reagent (e.g., an acid).
-
Add the phosphate detection reagent and incubate to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
Create a standard curve using known concentrations of phosphate to quantify the amount of Pi produced.
-
Calculate the reaction velocity for each inhibitor concentration.
-
Determine the inhibition constant (Ki) by plotting the data using methods such as the Dixon or Lineweaver-Burk plots.
-
Conclusion
This comparative analysis reveals that while both this compound and fructose-2,6-bisphosphate are potent regulators of gluconeogenesis through their strong competitive inhibition of FBPase-1, their effects on the key glycolytic enzyme PFK-1 are opposing. F2,6BP is a well-established and powerful activator of PFK-1, promoting glycolysis. In contrast, available evidence suggests that AGDP, likely through its intracellular formation, acts as an inhibitor of PFK-1, thereby suppressing glycolysis.
The similar inhibitory potency of AGDP and F2,6BP on FBPase-1 makes AGDP a valuable tool for studying the regulation of gluconeogenesis. However, its contrasting effect on PFK-1 presents a different regulatory profile. For researchers in drug development, this differential activity could be exploited to design molecules with highly specific effects on either glycolysis or gluconeogenesis. Further research is warranted to definitively characterize the kinetic parameters of AGDP's interaction with PFK-1 to fully understand its metabolic regulatory potential.
References
Safety Operating Guide
Proper Disposal of 2,5-Anhydro-D-glucitol-1,6-diphosphate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A summary of the known physical and chemical properties of 2,5-Anhydro-D-glucitol-1,6-diphosphate is presented below. This data is essential for a preliminary assessment of its characteristics.
| Property | Value |
| Molecular Formula | C₆H₁₄O₁₁P₂[1] |
| Molecular Weight | 324.12 g/mol [1] |
| Appearance | Oil to Gel[2] |
| Solubility | Slightly soluble in methanol (B129727) and water[2] |
| Storage Temperature | -20°C, under inert atmosphere, hygroscopic[2] |
| Predicted Boiling Point | 705.2 ± 70.0 °C[2] |
| Predicted Density | 1.941 ± 0.06 g/cm³[2] |
Standard Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward and safe, assuming the compound is non-hazardous.
Step 1: Initial Assessment and Consultation Before initiating disposal, the primary step is to consult your institution's Environmental Health and Safety (EHS) office or equivalent regulatory body.[3][4] Provide them with all available information on the compound, including the data presented in this guide. They will provide the definitive procedure for disposal in accordance with local, state, and federal regulations.
Step 2: Personal Protective Equipment (PPE) Always wear appropriate personal protective equipment when handling any chemical. For this compound, this includes:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Nitrile gloves
Step 3: Disposal of Small Quantities (Aqueous Solution) For small quantities of this compound in an aqueous buffer solution, disposal down the sanitary sewer may be permissible, subject to EHS approval.[4][5][6] The following conditions must be met:
-
Neutral pH: The pH of the solution must be between 5.5 and 9.5.[6] If necessary, neutralize the solution with a suitable acid or base.
-
Dilution: The solution should be heavily diluted with water. A common recommendation is to flush with at least 20 parts water for every one part of the chemical solution.[5]
-
No Other Hazardous Materials: The solution must not contain any other chemicals that are classified as hazardous.[6][7]
Step 4: Disposal of Solid Waste If the compound is in a solid or gel-like form and has been confirmed as non-hazardous by your EHS department, it may be permissible to dispose of it in the regular laboratory trash.[3][4]
-
Containment: Ensure the solid waste is in a sealed, clearly labeled container.
-
Label Defacement: If the original container is used, deface the chemical label to prevent confusion.[4]
-
Institutional Policy: Follow your institution's specific procedures for solid non-hazardous waste. Some institutions may require it to be placed directly in a dumpster rather than laboratory trash cans.[4]
Step 5: Disposal of Contaminated Materials Any materials, such as pipette tips, tubes, or paper towels, that have come into contact with this compound should be disposed of according to the same non-hazardous waste stream as the chemical itself, as directed by your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 4429-47-4 [chemicalbook.com]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Operational Guidance for 2,5-Anhydro-D-glucitol-1,6-diphosphate
This document provides crucial safety protocols and logistical procedures for the handling and disposal of 2,5-Anhydro-D-glucitol-1,6-diphosphate. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Gloves | Chemical-resistant, impervious gloves. |
| Lab Coat/Coveralls | Wear a fire/flame-resistant and impervious lab coat or coveralls.[2] | |
| Shoes | Closed-toe shoes. Safety shoes are recommended.[1] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to this procedural workflow is critical for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[2] A chemical fume hood is recommended.
-
Locate the nearest safety shower and eyewash station before beginning work.[1]
-
Verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Handle in a well-ventilated place.[2]
-
Weigh and transfer the compound within a fume hood or a designated containment area.
-
Avoid contact with skin, eyes, and clothing.
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Recommended storage temperature is below -15°C under an inert gas like Argon.
4. In Case of a Spill:
-
Minor Spill:
-
Wear appropriate PPE.
-
Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
-
Major Spill:
-
Evacuate the area.
-
Alert the appropriate safety personnel.
-
Prevent further leakage or spillage if it is safe to do so.[2]
-
5. First Aid Measures:
-
If Inhaled: Move the person to fresh air.[2]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Rinse skin with soap and plenty of water.[2][3]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[2]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.[2][3]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as unused product in accordance with federal, state, and local environmental regulations.[3] Contact a licensed professional waste disposal service. |
| Contaminated Packaging | Dispose of as unused product.[3] |
| Contaminated Labware (e.g., gloves, pipette tips) | Place in a sealed, labeled container for hazardous waste and dispose of according to institutional and local guidelines. |
Experimental Workflow: Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
